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  • Product: 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid
  • CAS: 15728-05-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid: Synthesis, Characterization, and Applications

Executive Summary: This document provides an in-depth technical overview of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid, an N-substituted nitrophthalimide derivative. Phthalimides are a cornerstone in synthetic or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This document provides an in-depth technical overview of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid, an N-substituted nitrophthalimide derivative. Phthalimides are a cornerstone in synthetic organic chemistry, renowned for their role as amine synthons and as privileged scaffolds in medicinal chemistry. The incorporation of a nitro group on the aromatic ring further enhances the molecule's utility, presenting it as a versatile intermediate for a range of chemical transformations, most notably in the development of novel therapeutics. This guide details the compound's structural and physicochemical properties, provides a validated protocol for its synthesis, explores its key chemical reactions, and discusses its potential applications in drug discovery and development. The content is tailored for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.

Introduction: The Significance of the Phthalimide Scaffold

N-substituted phthalimides, or isoindole-1,3-diones, are a class of compounds with significant historical and contemporary importance in chemistry and pharmacology.[1] Their initial prominence stemmed from the Gabriel synthesis, a robust method for creating primary amines. Beyond this classical application, the phthalimide moiety is a recognized "privileged structure" in medicinal chemistry, appearing in a wide array of bioactive molecules and approved drugs.[1][2]

The rigid, planar structure of the phthalimide group allows it to participate in various non-covalent interactions with biological targets. The addition of a nitro (-NO₂) group to the phthalimide core, as in the title compound, introduces a potent electron-withdrawing feature. This modification not only influences the molecule's electronic properties and reactivity but also serves as a synthetic handle for further functionalization, particularly for conversion into an amino group—a critical step in the synthesis of many pharmaceuticals, including analogues of thalidomide such as lenalidomide.[3][4]

Structural Elucidation and Physicochemical Properties

The definitive structure of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is characterized by a 4-nitrophthalimide group linked through its nitrogen atom to the nitrogen of a β-alanine (3-aminopropanoic acid) backbone.

Caption: Chemical structure of the title compound.

Data Presentation: Key Identifiers and Properties

The fundamental properties of the molecule are summarized below. These values are critical for experimental design, including solvent selection, reaction monitoring, and analytical characterization.

Identifier Value Source
IUPAC Name 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid-
Molecular Formula C₁₁H₈N₂O₆[5][6]
Molecular Weight 264.19 g/mol [5][6]
CAS Number Not directly available; related isomers exist.-
Canonical SMILES O=C(O)CCN1C(=O)C2=C(C=C(C=C2)[O-])C1=O-
InChI Key (Predicted)-
Appearance Expected to be a solid at room temperature.[6]
Spectroscopic Profile (Predicted)
  • ¹H-NMR (in DMSO-d₆, 400 MHz): The spectrum is expected to show distinct signals corresponding to the aromatic protons, which will be shifted downfield due to the electron-withdrawing effects of the imide and nitro groups. The two methylene groups of the propanoic acid chain will appear as triplets.

    • δ ~12.5 ppm (s, 1H, -COOH)

    • δ ~8.2-8.5 ppm (m, 3H, Ar-H)

    • δ ~3.8 ppm (t, 2H, N-CH₂)

    • δ ~2.7 ppm (t, 2H, -CH₂-COOH)

  • ¹³C-NMR (in DMSO-d₆, 100 MHz):

    • δ ~172 ppm (-COOH)

    • δ ~166 ppm (Imide C=O)

    • δ ~120-150 ppm (Ar-C)

    • δ ~35 ppm (N-CH₂)

    • δ ~32 ppm (-CH₂-COOH)

  • FT-IR (KBr, cm⁻¹):

    • ~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid)

    • ~1780 and ~1720 cm⁻¹ (asymmetric and symmetric C=O stretch of imide)

    • ~1700 cm⁻¹ (C=O stretch of carboxylic acid)

    • ~1530 and ~1350 cm⁻¹ (asymmetric and symmetric N-O stretch of nitro group)

  • Mass Spectrometry (ESI-):

    • m/z 263.03 [M-H]⁻

Synthesis and Mechanistic Insights

The most direct and reliable method for synthesizing N-substituted phthalimides is the condensation of a corresponding phthalic anhydride with a primary amine.[7] This approach is highly efficient for the preparation of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid.

Causality of Experimental Design: The choice of 4-nitrophthalic anhydride and β-alanine as starting materials is dictated by the target structure. Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the reactants and facilitates the dehydration required for the final cyclization step to form the imide ring.[2] Refluxing provides the necessary activation energy for the reaction to proceed to completion.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Condensation

This protocol is a self-validating system; reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by melting point and spectroscopic analysis.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, add 4-nitrophthalic anhydride (1.0 eq).

  • Addition of Amine: Add β-alanine (1.05 eq) to the flask.

  • Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating (e.g., 10-15 mL per gram of anhydride).

  • Reaction: Heat the mixture to reflux (approximately 118 °C) with stirring. Maintain reflux for 2-4 hours. Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase) until the starting materials are consumed.

  • Work-up: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the product should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water or ethanol to remove residual acetic acid.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a pure, crystalline solid.

  • Characterization: Dry the purified product under vacuum and characterize it by melting point, FT-IR, and NMR spectroscopy to confirm its identity and purity.

Key Chemical Transformations and Applications

The true value of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid for drug development professionals lies in its capacity for strategic chemical modification.

Reduction of the Nitro Group: A Gateway to Novel Analogues

The most significant transformation is the reduction of the aromatic nitro group to a primary amine (aniline derivative). This reaction fundamentally alters the molecule's properties, converting a strong electron-withdrawing group into a versatile electron-donating group. This resulting amino group is a key anchor point for further synthetic elaboration, enabling the construction of diverse chemical libraries via amide bond formation, diazotization, or other standard aniline chemistries.

Expert Insight: This nitro-to-amino reduction is a pivotal step in the synthesis of many immunomodulatory drugs (IMiDs®). For instance, the synthesis of Lenalidomide involves the reduction of its nitro-precursor, 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.[3][4] While the side chain differs, the core chemical principle is identical, highlighting the industrial relevance of this transformation.

Caption: Key transformation of the nitro group to an amine.

Protocol: Catalytic Hydrogenation of the Nitro Group
  • Setup: To a solution of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (1.0 eq) in a suitable solvent (e.g., methanol, ethyl acetate, or N-methyl-2-pyrrolidone), add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%).[3]

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a pressure of 50-60 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino product, which can be purified further if necessary.

Potential as a Bioactive Scaffold

The phthalimide nucleus is associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][8] The title compound, and its amino-derivative, can serve as starting points for generating novel compounds for high-throughput screening in various disease models. The carboxylic acid moiety provides a convenient handle for creating amide libraries, while the aromatic ring can be further functionalized.

Safety and Handling

Based on data for structurally related compounds, 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid should be handled with care in a laboratory setting.

  • GHS Hazard Classification (Predicted):

    • Harmful if swallowed (Acute Toxicity, Oral).[5]

    • Causes skin irritation.[5]

    • Causes serious eye irritation.[5]

    • May cause respiratory irritation.[5]

  • Handling Recommendations:

    • Use in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is more than a simple organic molecule; it is a highly versatile platform for chemical innovation. Its straightforward synthesis, combined with the strategic placement of the nitro and carboxylic acid functional groups, makes it an invaluable intermediate for synthetic and medicinal chemists. The well-established pathway to its corresponding amino derivative provides a direct link to synthetic strategies used in the development of potent therapeutic agents. For researchers in drug discovery, this compound represents a readily accessible scaffold for the creation of novel chemical entities with significant therapeutic potential.

References

  • PubChem. 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid. National Center for Biotechnology Information. [Link]

  • Al-Khafaji, N. Z., & Al-Jubori, A. A. (2019). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. ResearchGate. [Link]

  • Inxight Drugs. N-(CARBOXYMETHYL)PHTHALIMIDE. National Center for Advancing Translational Sciences. [Link]

  • Shaikh, A., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. [Link]

  • Maji, M., & Maiti, D. (2021). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. [Link]

  • Ghorab, M. M., et al. (2015). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules. [Link]

  • PubChem. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. National Center for Biotechnology Information. [Link]

  • Google Patents. (2015). An improved process for synthesis of lenalidomide.
  • Molbank. (2025). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a... MDPI. [Link]

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid

Executive Summary 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (Formula: C11​H8​N2​O6​ ) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry. Featuring a strongly e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (Formula: C11​H8​N2​O6​ ) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry. Featuring a strongly electron-withdrawing 4-nitrophthalimide core N-alkylated with a propanoic acid spacer, this compound serves as a critical intermediate in the synthesis of peptidomimetics, fluorescent probes, and heterobifunctional degraders such as Proteolysis Targeting Chimeras (PROTACs)[1, 5].

This technical guide provides an authoritative breakdown of its physicochemical profile, electronic characteristics, and field-proven experimental protocols, equipping researchers with the mechanistic insights necessary to leverage this compound in advanced synthetic workflows.

Physicochemical Profiling & Thermodynamics

Understanding the physicochemical behavior of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is essential for optimizing reaction conditions and predicting its pharmacokinetic behavior in downstream drug design.

The molecule is characterized by two highly reactive orthogonal handles:

  • The 4-Nitro Group: Highly electrophilic and susceptible to chemoselective reduction or nucleophilic aromatic substitution ( SN​Ar ).

  • The Propanoic Acid Tail: A flexible aliphatic linker terminating in a carboxylic acid, ideal for standard peptide coupling chemistry.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of the compound, drawing on computed models and experimental data from closely related structural analogs [1, 2, 3].

PropertyValueMechanistic Implication
Molecular Formula C11​H8​N2​O6​ Defines stoichiometric calculations.
Molecular Weight 264.19 g/mol Optimal low-molecular-weight precursor.
LogP (Octanol/Water) ~0.7Highly hydrophilic; requires polar aprotic solvents (e.g., DMF, DMSO) for optimal dissolution [3].
pKa (Carboxylic Acid) ~4.5Deprotonates at physiological pH; requires non-nucleophilic bases (e.g., DIPEA) for activation in coupling.
Topological Polar Surface Area 121 A˚2 High polarity driven by the imide, nitro, and carboxyl groups [1].
Hydrogen Bond Donors 1Provided by the terminal -COOH group.
Hydrogen Bond Acceptors 6Provided by the nitro, imide carbonyls, and carboxyl oxygen atoms.

Structural Reactivity & Synthetic Workflows

In the context of targeted protein degradation, the 4-nitrophthalimide core is typically reduced to an amine, mimicking the structure of immunomodulatory imide drugs (IMiDs) like pomalidomide, which are known to recruit the Cereblon (CRBN) E3 ligase [4, 5].

Workflow A 3-(4-Nitro-1,3-dioxoisoindolin-2-yl) propanoic acid B Pd/C, H2 Reduction A->B C Amino Derivative B->C D HATU, DIPEA Amide Coupling C->D E PROTAC Precursor D->E

Fig 1. Synthetic workflow for PROTAC precursor generation via chemoselective reduction and coupling.

Protocol 1: Chemoselective Reduction of the 4-Nitro Group

To utilize the phthalimide core for target binding, the nitro group must be reduced to an amine.

  • Causality of Reagents: Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected because it provides rapid, chemoselective reduction of the nitro group without cleaving the sensitive imide ring or over-reducing the aromatic system. Methanol (MeOH) is used as the solvent to ensure high hydrogen solubility and intermediate stabilization.

  • Self-Validating System: The starting material exhibits a distinct yellow hue due to the extended conjugation of the nitro group with the aromatic ring. As the reaction proceeds, the solution transitions to colorless or pale yellow. Reaction completion is definitively confirmed via LC-MS by observing a mass shift of -30 Da (loss of two oxygen atoms and addition of two protons: NO2​→NH2​ ).

Step-by-Step Methodology:

  • Dissolve 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (1.0 eq) in anhydrous MeOH (0.1 M concentration).

  • Degas the solution with N2​ for 5 minutes to prevent catalyst ignition.

  • Add 10 wt% Pd/C (0.1 eq by weight).

  • Purge the reaction vessel with H2​ gas and stir vigorously under a balloon of H2​ at room temperature for 2-4 hours.

  • Monitor via TLC (DCM:MeOH 9:1); the product will show a lower Rf​ value due to increased polarity.

  • Filter the suspension through a pad of Celite to remove the Pd/C catalyst, wash with excess MeOH, and concentrate in vacuo.

Protocol 2: Amide Coupling of the Propanoic Acid Linker

The terminal carboxylic acid acts as the attachment point for a Protein of Interest (POI) ligand.

  • Causality of Reagents: HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate. This is critical for driving the reaction forward when coupling sterically hindered amines, preventing the formation of unreactive N-acylurea byproducts. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid (pKa ~4.5) without competing for the activated ester.

  • Self-Validating System: The consumption of the carboxylic acid can be tracked via HPLC. The formation of the amide bond is validated by the appearance of a new peak with a mass corresponding to [M+Amine−H2​O+H]+ .

Step-by-Step Methodology:

  • Dissolve the reduced intermediate (1.0 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and stir for 5 minutes to ensure complete deprotonation.

  • Add HATU (1.2 eq) and stir for 15 minutes at room temperature to form the active ester.

  • Add the target amine (1.1 eq) dropwise.

  • Stir at room temperature for 2 hours. Monitor by LC-MS for the disappearance of the activated ester mass.

  • Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, wash the organic layer with brine (to remove DMF), dry over Na2​SO4​ , and purify via flash chromatography.

Application in Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of targeted protein degradation, heterobifunctional molecules hijack the cell's endogenous ubiquitin-proteasome system (UPS) to degrade disease-causing proteins [4]. While classic IMiDs utilize a glutarimide ring to bind the CRBN E3 ligase, N-substituted phthalimides like 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid are heavily utilized as synthetic scaffolds to explore novel exit vectors, linker lengths, and alternative ligase binding modalities [5].

Pathway CRBN CRBN Ligase PROTAC Bifunctional Degrader CRBN->PROTAC Binds UB Ubiquitin CRBN->UB Transfers POI Target Protein PROTAC->POI Recruits POI->UB Tagged DEG Proteasome UB->DEG Degrades

Fig 2. Ternary complex formation and ubiquitin-proteasome system (UPS) activation pathway.

By utilizing the propanoic acid chain as a flexible linker, researchers can fine-tune the spatial distance between the E3 ligase and the POI, which is the most critical thermodynamic parameter for successful ternary complex formation and subsequent polyubiquitination.

References

  • National Center for Biotechnology Information. "2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid | CID 2770878." PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information. "4-Nitrophthalimide | CID 6969." PubChem Database. Available at:[Link]

  • Li, R., et al. "Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K." Journal of Chemical & Engineering Data, 2016. Available at:[Link]

  • Cecchini, C., et al. "Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?" Pharmaceutics (MDPI), 2023. Available at:[Link]

  • Lohbeck, J., & Miller, A. K. "Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development." Bioorganic & Medicinal Chemistry Letters, 2016. Available at:[Link]

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Mass Spectrometry of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid

An in-depth technical guide designed for researchers, analytical chemists, and drug development professionals focusing on the physicochemical profiling, mass spectrometry validation, and synthetic utility of 3-(4-Nitro-1...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, analytical chemists, and drug development professionals focusing on the physicochemical profiling, mass spectrometry validation, and synthetic utility of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid .

Executive Summary

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is a highly functionalized phthalimide derivative widely utilized in modern medicinal chemistry. Its structural architecture—comprising a 4-nitrophthalimide core and a propanoic acid appendage—makes it an essential building block for synthesizing immunomodulatory imide drugs (IMiDs) and Cereblon (CRBN)-recruiting linkers in Proteolysis Targeting Chimeras (PROTACs) [1]. This whitepaper details the exact mass calculations, physicochemical properties, and self-validating analytical workflows required to accurately identify and utilize this compound in high-resolution mass spectrometry (HRMS) and synthetic applications.

Molecular Identity & Physicochemical Properties

Understanding the exact mass and isotopic distribution of a molecule is non-negotiable for HRMS validation. While the average molecular weight accounts for the natural abundance of all isotopes, the monoisotopic exact mass is calculated using only the most abundant isotope of each element (e.g., 12C , 1H , 14N , 16O ).

For C₁₁H₈N₂O₆ , the exact mass is calculated as follows:

  • Carbon (11 × 12.000000): 132.000000 Da

  • Hydrogen (8 × 1.007825): 8.062600 Da

  • Nitrogen (2 × 14.003074): 28.006148 Da

  • Oxygen (6 × 15.994915): 95.969490 Da

  • Total Monoisotopic Mass: 264.0382 Da

Table 1: Molecular and Physicochemical Profile
PropertyValueCausality / Significance
IUPAC Name 3-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acidDefines the exact regiochemistry of the nitro group and propanoic acid chain.
Chemical Formula C₁₁H₈N₂O₆Base formula for all stoichiometric calculations [2].
Average Molecular Weight 264.19 g/mol Used for bulk synthetic weighing and molarity calculations.
Monoisotopic Exact Mass 264.0382 DaCritical target mass for Q-TOF and Orbitrap HRMS identification [1].
Hydrogen Bond Donors 1 (-COOH)Influences aqueous solubility and LC reverse-phase retention.
Hydrogen Bond Acceptors 6 (C=O, -NO₂)Dictates binding affinity in biological targets and polar surface area.
Topological Polar Surface Area ~107.77 ŲIndicates moderate membrane permeability; typical for PROTAC precursors [2].

Synthetic Pathway and Utility in Drug Design

The synthesis of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is typically achieved through a condensation reaction between 4-nitrophthalic anhydride and β -alanine (3-aminopropanoic acid).

Causality in Synthetic Design: Glacial acetic acid is chosen as the solvent and catalyst because it efficiently drives the dehydration step required to close the imide ring without degrading the nitro group [3].

Synthesis_Pathway A 4-Nitrophthalic Anhydride C Condensation Reaction (Glacial Acetic Acid, Reflux) A->C B β-Alanine (3-Aminopropanoic acid) B->C D 3-(4-Nitro-1,3-dioxoisoindolin-2-yl) propanoic acid C->D - H2O E H2O (Byproduct) C->E

Diagram 1: Condensation synthesis of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid.

Once synthesized, the propanoic acid tail serves as a highly reactive handle. By activating the carboxylic acid with HATU and DIPEA, researchers can couple it to PEG-diamine linkers. Subsequent reduction of the 4-nitro group to an amine yields an active CRBN-binding domain essential for PROTAC degradation machinery.

Analytical Workflow: High-Resolution Mass Spectrometry (HRMS)

To ensure the structural integrity of the synthesized compound, HRMS is employed. The following protocol utilizes Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight mass spectrometer (UHPLC-Q-TOF).

Causality Behind Methodological Choices
  • Ionization Mode: Negative Electrospray Ionization (ESI-) is selected. The carboxylic acid moiety readily deprotonates to form a stable carboxylate anion [M−H]− . The electron-withdrawing nature of the 4-nitro group further stabilizes this charge, resulting in a superior signal-to-noise ratio compared to positive mode.

  • Mobile Phase Selection: Instead of standard 0.1% formic acid (which can suppress ionization of weak acids in negative mode), 10 mM Ammonium Acetate (pH ~6.8) is used as Mobile Phase A. This neutral pH ensures the propanoic acid remains deprotonated during ESI droplet evaporation, maximizing [M−H]− yield.

Self-Validating LC-MS/MS Protocol

To ensure trustworthiness, the analytical run must be a self-validating system.

Step 1: System Suitability & Blank Run

  • Inject 2 µL of sample diluent (50% Methanol in Water).

  • Validation Check: Ensure the baseline noise at m/z 263.0304 is negligible (Signal < 10^3 counts) to confirm zero column carryover.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% to 95% Acetonitrile (Mobile Phase B) over 5 minutes.

  • Validation Check: The compound should elute sharply due to the high efficiency of the sub-2-micron particles, typically around the 2.5–3.0 minute mark depending on the dead volume.

Step 3: Exact Mass Extraction & Isotope Validation

  • Extract the chromatogram for the theoretical [M−H]− ion at m/z 263.0304 (Tolerance: ± 5 ppm).

  • Validation Check (Isotopic Fidelity): Analyze the M+1 peak (m/z 264.033). Because the molecule contains 11 carbon atoms, the natural abundance of 13C dictates that the M+1 peak must be approximately 12.1% the intensity of the monoisotopic peak ( 11×1.1% ). A deviation >2% indicates isobaric interference or contamination.

LCMS_Workflow S1 1. System Blank (Verify Baseline & Carryover) S2 2. Standard Injection (Verify Ionization & RT) S1->S2 S3 3. Sample Injection (UHPLC-ESI-QTOF) S2->S3 S4 4. Exact Mass Extraction (m/z 263.0304 ± 5 ppm) S3->S4 S5 5. Isotope Pattern Validation (M+1 ~12.1%) S4->S5

Diagram 2: Self-validating HRMS workflow for exact mass confirmation.

Table 2: HRMS Target Parameters
ParameterTheoretical ValueAcceptable Variance
Target Ion [M−H]− 263.0304 m/z± 0.0013 Da (5 ppm)
Target Ion [M+H]+ 265.0460 m/z± 0.0013 Da (5 ppm)
Isotopic Ratio (M+1/M) 12.1%± 2.0%
Mass Defect +0.0382 DaN/A

Conclusion

The precise calculation of the exact mass (264.0382 Da) and the strategic application of negative-mode HRMS are foundational for utilizing 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid in advanced drug discovery. By adhering to the self-validating protocols and understanding the causality behind solvent and ionization choices, researchers can ensure high-fidelity structural confirmation before committing this crucial intermediate to complex PROTAC synthesis pipelines.

References

  • PubChem. "2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid | C11H8N2O6 | CID 2770878". National Center for Biotechnology Information. URL:[Link]

  • ChEMBL. "Compound Report Card: CHEMBL1269409". European Bioinformatics Institute. URL:[Link]

  • National Institutes of Health (PMC). "Synthesis and Chemiluminescent Properties of Amino-Acylated luminol Derivatives Bearing Phosphonium Cations". URL:[Link]

Exploratory

Thermodynamic Solubility Profile and Solvation Mechanics of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Executive Summary & Chemical Context 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid—structurally synonymous with N-(2-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development.

Executive Summary & Chemical Context

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid—structurally synonymous with N-(2-carboxyethyl)-4-nitrophthalimide—is a highly versatile bifunctional intermediate. Featuring a rigid, electron-deficient 4-nitrophthalimide core and a flexible propanoic acid linker, it is a critical building block in the synthesis of cereblon (CRBN) recruiting ligands for Proteolysis Targeting Chimeras (PROTACs) and thalidomide analogs.

For process chemists, understanding the thermodynamic solubility of this compound in organic solvents is not merely a matter of dissolving a powder; it is the foundation for optimizing reaction kinetics, designing high-yield crystallization purifications, and preventing solvent-mediated polymorphic transformations. This whitepaper synthesizes thermodynamic principles with empirical methodologies to provide a comprehensive guide to its solubility profile.

Structural Determinants of Solvation

To predict and manipulate the solubility of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid, one must analyze the causality behind its intermolecular interactions. The molecule’s solid-state lattice energy is driven by three distinct structural domains, each interacting differently with organic solvents:

  • The Propanoic Acid Tail: In the solid state, carboxylic acids form robust intermolecular dimers via strong hydrogen bonding. Solubilizing the compound requires a solvent capable of breaking these dimers. Solvents with high hydrogen-bond basicity (strong H-bond acceptors) excel here.

  • The Phthalimide Core: This planar, aromatic system engages in strong π−π stacking. Overcoming this requires solvents with significant dipolarity/polarizability ( π∗ ) to intercalate and stabilize the aromatic rings.

  • The 4-Nitro Group: The highly electronegative nitro group imparts a strong permanent dipole to the molecule, heavily favoring solvation in polar aprotic environments over non-polar ones[1].

Solvation cluster_0 Solute: 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid Nitro 4-Nitro Group (Strong Dipole) Solvent_Aprotic Polar Aprotic Solvents (e.g., DMF, Acetone) Nitro->Solvent_Aprotic Dipole-Dipole Imide Phthalimide Core (Rigid, Planar) Imide->Solvent_Aprotic π-π / Dipole Propanoic Propanoic Acid Tail (H-Bond Donor/Acceptor) Propanoic->Solvent_Aprotic H-Bonding (Acceptor) Solvent_Protic Polar Protic Solvents (e.g., Methanol, Ethanol) Propanoic->Solvent_Protic H-Bonding (Donor/Acceptor)

Solvation mechanisms of the target compound in various organic solvents.

Solubility Profile in Organic Solvents

Based on the thermodynamic behavior of the parent compound (4-nitrophthalimide)[2] and the predictable influence of the propanoic acid moiety, the solubility profile is distinctly stratified by solvent class. The Kamlet-Abboud-Taft Linear Solvation Energy Relationship (KAT-LSER) model accurately describes these behaviors, indicating that solvent hydrogen-bond basicity ( β ) and dipolarity ( π∗ ) are the primary drivers of dissolution[1].

Polar Aprotic Solvents (Optimal)

Solvents such as N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , and Acetone exhibit the highest solubilizing capacity. DMF, for instance, acts as a powerful hydrogen-bond acceptor, efficiently cleaving the propanoic acid dimers. Simultaneously, its high dipole moment stabilizes the electron-deficient nitrophthalimide core. Empirical data on related phthalimides confirms that solubility peaks in DMF and acetone[1][2].

Polar Protic Solvents (Moderate, Temperature-Dependent)

Alcohols like Methanol , Ethanol , and Isopropanol yield moderate solubility. While they can form hydrogen bonds with the carboxylic acid tail, their self-association (solvent-solvent H-bonding) creates an energetic penalty for cavity formation. Consequently, solubility in these solvents is highly temperature-dependent, making them excellent candidates for cooling-crystallization processes[2].

Non-Polar & Halogenated Solvents (Poor)

Solvents such as Chloroform , Toluene , and Hexane lack the hydrogen-bonding capacity and sufficient dipole moments to overcome the high crystal lattice energy of the solid. Solubility in chloroform is notably the lowest among standard laboratory solvents[2].

Quantitative Data Summary
Solvent ClassRepresentative SolventRelative Solubility (298.15 K)Primary Solvation MechanismSuitability for Crystallization
Polar Aprotic N,N-DimethylformamideVery HighH-Bond Acceptance, DipoleAnti-solvent addition required
Polar Aprotic AcetoneHighDipole-DipoleEvaporative / Cooling
Polar Protic EthanolModerateH-Bonding (Donor/Acceptor)Excellent (Cooling)
Halogenated ChloroformVery LowWeak Dispersion ForcesPoor (Use as Anti-solvent)

Experimental Protocol: Isothermal Dissolution Equilibration

To generate trustworthy, highly accurate solubility data for process scale-up, scientists must utilize a self-validating experimental framework. The Isothermal Dissolution Equilibration method is the industry standard[1].

To ensure trustworthiness, this protocol incorporates a bidirectional equilibrium check: approaching the target temperature from both undersaturation (heating then cooling) and supersaturation (direct addition at target temperature). If both methods yield the same concentration, true thermodynamic equilibrium is confirmed.

Step-by-Step Methodology
  • Sample Preparation: Introduce an excess amount of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid into a 50 mL jacketed glass vessel containing 20 mL of the target solvent[1].

  • Bidirectional Equilibration:

    • Vessel A (Undersaturation approach): Heat to 313.15 K to dissolve, then cool to the target temperature (e.g., 298.15 K).

    • Vessel B (Supersaturation approach): Maintain strictly at 298.15 K.

  • Agitation: Seal vessels to prevent evaporation. Stir magnetically at 500 RPM for 48 hours, controlling temperature via a circulating thermostatic bath ( ±0.05 K)[1].

  • Phase Separation: Cease agitation. Allow the undissolved solid to settle isothermally for 12 hours.

  • Sampling & Filtration: Extract 2 mL of the clear supernatant using a pre-warmed glass syringe. Filter immediately through a 0.22 µm PTFE syringe filter. Expert Tip: Pre-saturate the filter by discarding the first 0.5 mL to prevent solute adsorption.

  • Quantification: Dilute the aliquot quantitatively with the mobile phase. Analyze the concentration via High-Performance Liquid Chromatography (HPLC) using a UV detector (e.g., Agilent 1260)[1].

  • Solid-Phase Verification (Critical): Recover the excess solid from the vessel, dry under vacuum, and analyze via Powder X-Ray Diffraction (PXRD). This guarantees that the solubility measured corresponds to the desired polymorph and that no solvent-mediated phase transition or solvate formation occurred.

Workflow Step1 Step 1: Preparation Excess solute added to solvent in jacketed vessel Step2 Step 2: Equilibration Magnetic stirring at constant T (±0.05 K) for 48h Step1->Step2 Step3 Step 3: Settling Stirring stopped, undissolved solid settles (12h) Step2->Step3 Step4 Step 4: Sampling Supernatant filtered via 0.22 µm PTFE syringe filter Step3->Step4 Step5 Step 5: Analysis HPLC quantification & PXRD solid-phase verification Step4->Step5

Isothermal dissolution equilibration workflow for solubility measurement.

Application in Drug Development

Understanding this solubility profile directly impacts synthetic workflows. When coupling 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid to a PROTAC linker (e.g., via amide bond formation using HATU/DIPEA), DMF is the solvent of choice due to its high solubilizing power, ensuring the reaction remains homogeneous.

Conversely, for the purification of the crude product, a solvent-antisolvent crystallization strategy is highly effective. Dissolving the crude mixture in a minimal volume of warm acetone or DMF, followed by the slow addition of an antisolvent like chloroform or water[1], forces the controlled precipitation of the pure compound, leaving impurities in the mother liquor.

References

  • Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N,N-Dimethylformamide Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K Source: ResearchGate / Journal of Chemical & Engineering Data URL:[Link]

Sources

Foundational

Mechanism of action of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid in PROTACs

An In-Depth Technical Guide to the Mechanism and Utility of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid in PROTACs Executive Summary In the rapidly evolving field of Targeted Protein Degradation (TPD), 3-(4-Nitro-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism and Utility of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid in PROTACs

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (CAS 18627-60-6) has emerged as a cornerstone synthetic building block. Rather than acting as a standalone therapeutic, this bifunctional molecule provides the architectural foundation for synthesizing Cereblon (CRBN)-recruiting Proteolysis Targeting Chimeras (PROTACs). This whitepaper deconstructs the chemical logic, mechanism of action, and experimental validation workflows associated with this critical degrader precursor.

Part 1: Structural Anatomy & Chemical Logic

The design of a PROTAC requires precise spatial orientation and chemical stability. 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is engineered with two highly programmable hemispheres:

  • The Propanoic Acid Extension (Linker Vector): The aliphatic carboxylic acid serves as a flexible, low-steric-hindrance attachment point. It is primed for standard peptide coupling chemistry (e.g., HATU/DIPEA) to conjugate with primary or secondary amines on a Protein of Interest (POI) ligand. Alternatively, it can be coupled to 3-aminopiperidine-2,6-dione to construct an extended glutarimide-based CRBN binder [1].

  • The 4-Nitrophthalimide Core (E3 Ligase Precursor): The phthalimide ring is the primary recognition motif for the CRBN E3 ligase. However, the presence of the strongly electron-withdrawing 4-nitro group serves a specific synthetic purpose. It activates the aromatic ring for late-stage Nucleophilic Aromatic Substitution ( SN​Ar ), allowing researchers to graft ether- or amine-based linkers directly onto the core. If SN​Ar is not required, the nitro group is catalytically reduced to an amino group (forming a pomalidomide-like core) [2].

The Causality of Nitro-Reduction: Why must the nitro group typically be reduced to an amine in the final PROTAC? The phthalimide ring is inherently susceptible to hydrolysis in aqueous biological media. The electron-withdrawing nitro group exacerbates this by making the imide carbonyls highly electrophilic. Reducing the nitro group to an amine donates electron density into the ring, significantly stabilizing the imide against hydrolysis while simultaneously providing critical hydrogen-bond interactions within the tri-tryptophan pocket of CRBN [2].

Part 2: Mechanism of Action (Event-Driven Pharmacology)

Once the precursor is synthetically matured into a full PROTAC, it operates via an event-driven, catalytic mechanism rather than traditional occupancy-driven inhibition.

  • Ternary Complex Formation: The PROTAC acts as a molecular bridge, simultaneously binding the POI and the CRBN-CRL4 E3 ligase complex.

  • Induced Proximity & Ubiquitination: The spatial approximation forces the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to accessible lysine residues on the surface of the POI.

  • Proteasomal Degradation: The resulting K48-linked polyubiquitin chain serves as a recognition signal for the 26S proteasome, which unfolds and degrades the POI, releasing the PROTAC to catalyze another cycle [3].

MoA POI Protein of Interest (POI) Ternary Ternary Complex [POI : PROTAC : CRBN] POI->Ternary Target Binding PROTAC Mature PROTAC (Amino-Phthalimide) PROTAC->Ternary Induced Proximity CRBN CRBN-CRL4 E3 Ligase CRBN->Ternary E3 Recruitment Ub Polyubiquitination (K48-linked) Ternary->Ub E2 Ub-Transfer Degradation 26S Proteasomal Degradation Ub->Degradation Proteasome Recognition

Caption: Mechanism of Action: Event-driven ternary complex formation leading to POI degradation.

Part 3: Quantitative Data & Structure-Activity Relationship

The transformation from the nitro-precursor to the amino-matured PROTAC fundamentally alters the molecule's physicochemical properties. The table below summarizes the causal impact of this structural maturation.

Property4-Nitro-Phthalimide Precursor4-Amino-Phthalimide (Mature PROTAC)Causality / Mechanistic Impact
Hydrolytic Half-Life ( t1/2​ ) < 2 hours> 12 hoursElectron-donating −NH2​ decreases electrophilicity of imide carbonyls, preventing rapid aqueous hydrolysis.
CRBN Binding Affinity ( IC50​ ) > 10 µM (Inactive/Weak)~1.5 µM (Active)The −NH2​ group engages in critical hydrogen bonding with CRBN's tri-Trp pocket (Trp380, Trp386, Trp400).
Electrophilicity HighLowHigh electrophilicity in the precursor allows for versatile SN​Ar linker attachment prior to final reduction.

Part 4: Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the synthesis and biological evaluation of PROTACs derived from 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid must follow a self-validating workflow.

Protocol 1: Chemical Maturation (Coupling & Reduction)

Objective: Conjugate the building block to a POI ligand and stabilize the CRBN-binding core.

  • Activation: Dissolve 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Conjugation: Add the amine-bearing POI ligand (1.0 eq). Stir for 4 hours. Quench with water and extract via EtOAc to isolate the nitro-PROTAC intermediate.

  • Reduction (Crucial Step): Dissolve the intermediate in MeOH/EtOAc. Add 10% Pd/C (0.1 eq). Purge the reaction vessel with H2​ gas and stir vigorously for 6 hours.

  • Purification: Filter through Celite to remove the catalyst and purify via preparative HPLC to yield the mature, hydrolytically stable amino-PROTAC.

Protocol 2: Cellular Validation of Target Degradation

Objective: Prove that POI depletion is driven by proteasomal degradation, not off-target transcriptional suppression.

  • Cell Culture & Dosing: Seed target cells (e.g., HEK293T or specific cancer lines) at 2×105 cells/well. Treat with a dose-response gradient of the PROTAC (1 nM to 10 µM) for 12–24 hours.

  • The Self-Validating Rescue Control: In a parallel control group, pre-treat cells with the proteasome inhibitor MG132 (10 µM) or the neddylation inhibitor MLN4924 (1 µM) for 2 hours prior to PROTAC exposure. Causality: If the PROTAC functions via the intended E3-ligase/proteasome pathway, MG132/MLN4924 will completely rescue the POI from degradation.

  • Quantification: Lyse cells in RIPA buffer. Perform Western Blotting against the POI, CRBN, and a loading control (e.g., GAPDH).

Workflow S1 1. Chemical Synthesis Amide coupling of propanoic acid to POI ligand S2 2. Structural Maturation Reduction of 4-NO2 to 4-NH2 (Pd/C, H2) S1->S2 S3 3. In Vitro Treatment Dose-response incubation in target cells (e.g., 6-24h) S2->S3 S4 4. Mechanistic Validation Western blot quantification & Proteasome rescue (MG132) S3->S4

Caption: End-to-end experimental workflow from chemical synthesis to self-validating cellular assays.

References

  • Source: Frontiers in Chemistry (PMC)
  • Source: ACS Medicinal Chemistry Letters (PMC)
  • Source: Chemical Society Reviews (RSC)
Exploratory

In Vitro Stability and Half-Life of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid: A Technical Guide

Foreword: The Critical Role of Stability in Drug Discovery In the landscape of modern drug development, the adage "a potent molecule is not necessarily a successful drug" holds profound truth. The journey from a promisin...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Stability in Drug Discovery

In the landscape of modern drug development, the adage "a potent molecule is not necessarily a successful drug" holds profound truth. The journey from a promising hit compound to a clinically viable therapeutic is paved with numerous hurdles, among which stability is a paramount checkpoint. A compound's resilience to chemical and metabolic degradation dictates its shelf-life, bioavailability, dosing regimen, and ultimately, its therapeutic efficacy and safety profile.[1][2] Many pharmacologically active compounds fail to advance due to unfavorable pharmacokinetic properties stemming from poor stability.[1][3] This guide provides a comprehensive framework for the in vitro evaluation of the stability and half-life of a specific molecule of interest: 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid. By elucidating the principles and methodologies for assessing both chemical and metabolic stability, we aim to equip researchers and drug development professionals with the necessary tools to characterize this compound and others like it, thereby facilitating informed decisions in the early stages of the drug discovery pipeline.[3][]

Molecular Profile of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid

Before delving into stability testing, a foundational understanding of the target molecule's structure is essential. 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is a derivative of phthalimide, a structural motif prevalent in numerous biologically active compounds.[5] The key features of this molecule include:

  • A Phthalimide Core: This bicyclic aromatic imide is susceptible to hydrolysis, particularly under basic conditions, which can lead to ring-opening.[6][7]

  • A Nitro Group: The electron-withdrawing nature of the nitro group on the aromatic ring can influence the reactivity of the phthalimide system.

  • A Propanoic Acid Side Chain: This carboxylic acid moiety imparts acidic properties to the molecule and provides a potential site for metabolic conjugation reactions.[3]

Given these structural characteristics, it is crucial to investigate both its intrinsic chemical stability and its susceptibility to enzymatic degradation.

Assessing Chemical Stability: The Foundation of a Viable Drug Candidate

Chemical stability assays are designed to determine a compound's degradation rate under various conditions, providing insights into its shelf-life and potential liabilities during formulation and storage.[8][9] For 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid, a primary concern is its hydrolytic stability.

Experimental Workflow for Hydrolytic Stability Assessment

The following workflow outlines the key steps for determining the hydrolytic stability of the target compound across a physiologically relevant pH range.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation stock_solution Prepare Stock Solution (e.g., 10 mM in DMSO) incubation Incubate at 37°C (Spike stock into buffers) stock_solution->incubation buffers Prepare Buffers (pH 4.0, 7.4, 9.0) buffers->incubation time_points Sample at Time Points (0, 1, 2, 4, 8, 24 hours) incubation->time_points quench Quench Reaction (e.g., with Acetonitrile) time_points->quench lcms LC-MS/MS Analysis (Quantify remaining parent compound) quench->lcms plot Plot % Remaining vs. Time lcms->plot half_life Calculate Half-Life (t½) plot->half_life

Figure 1: Workflow for Hydrolytic Stability Assessment.

Detailed Protocol for Hydrolytic Stability
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid in dimethyl sulfoxide (DMSO).

    • Prepare a series of aqueous buffers, for example, citrate buffer (pH 4.0), phosphate-buffered saline (PBS, pH 7.4), and borate buffer (pH 9.0).

  • Incubation:

    • Pre-warm the buffers to 37°C.

    • Initiate the experiment by adding a small volume of the DMSO stock solution to each buffer to achieve a final concentration of 10 µM. The final concentration of DMSO should be kept low (e.g., <0.1%) to minimize its effect on stability.

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each incubation mixture.

  • Sample Quenching and Analysis:

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of cold acetonitrile. This will precipitate proteins and halt further degradation.

    • Centrifuge the samples to pellet any precipitates.

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.

  • Data Analysis and Half-Life Calculation:

    • Plot the natural logarithm of the percentage of the remaining compound against time for each pH condition.

    • The degradation rate constant (k) is determined from the slope of the linear regression line (slope = -k).

    • The half-life (t½) is then calculated using the formula: t½ = 0.693 / k .[10]

Anticipated Outcomes and Interpretation

The hydrolytic stability data can be summarized in a table for easy comparison.

pHRate Constant (k, hr⁻¹)Half-Life (t½, hours)Stability Classification
4.0[Calculated Value][Calculated Value][e.g., Stable]
7.4[Calculated Value][Calculated Value][e.g., Moderately Stable]
9.0[Calculated Value][Calculated Value][e.g., Labile]

Table 1: Example Data Table for Hydrolytic Stability of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid.

Based on the known chemistry of N-substituted phthalimides, we can anticipate that the compound will exhibit greater stability at acidic pH and increased degradation at neutral and, particularly, alkaline pH due to base-catalyzed hydrolysis of the imide ring.[6][7]

Metabolic Stability: Predicting In Vivo Fate

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[2][11] These assays are crucial for predicting a drug's in vivo half-life, clearance, and potential for drug-drug interactions.[1][] The liver is the primary site of drug metabolism, and in vitro systems derived from liver tissue, such as liver microsomes and S9 fractions, are commonly used.[3]

Choosing the Right In Vitro System
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly Cytochrome P450 (CYP) enzymes. They are a cost-effective and widely used tool for initial screening of metabolic stability.[3]

  • Liver S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal (Phase I) and cytosolic (Phase II) enzymes.[][11] This system provides a more comprehensive picture of metabolism.

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors in a more physiologically relevant environment.[3][]

For a comprehensive evaluation of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid, a tiered approach starting with liver microsomes, followed by S9 fraction analysis, is recommended.

Experimental Workflow for Metabolic Stability in Liver Microsomes

Figure 2: Workflow for Metabolic Stability Assay using Liver Microsomes.

Detailed Protocol for Metabolic Stability (Liver Microsomes)
  • Reagent Preparation:

    • Prepare a working solution of the test compound in buffer.

    • Prepare a suspension of liver microsomes (e.g., human, rat) in phosphate buffer (pH 7.4).

    • Prepare a solution of the cofactor, NADPH.

  • Incubation:

    • In a microcentrifuge tube, combine the test compound, liver microsomes, and buffer. Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and immediately add it to cold acetonitrile containing an internal standard to stop the reaction.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis and Half-Life Calculation:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the line gives the rate constant of elimination (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k .[3]

    • The intrinsic clearance (CLint) can then be calculated using the following equation[3]: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Interpreting Metabolic Stability Data

The calculated in vitro half-life provides a classification of the compound's metabolic stability.

In Vitro t½ (minutes)Metabolic Stability ClassificationPredicted In Vivo Clearance
> 30HighLow
10 - 30ModerateModerate
< 10LowHigh

Table 2: General Classification of Metabolic Stability based on In Vitro Half-Life.[3]

A low in vitro half-life suggests that 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is rapidly metabolized, which may lead to low bioavailability and a short duration of action in vivo.[3][] Conversely, a high half-life indicates greater metabolic stability.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the in vitro chemical and metabolic stability of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid. By conducting the described hydrolytic and metabolic stability assays, researchers can generate critical data to inform the progression of this compound in the drug discovery process. Unfavorable stability properties may necessitate structural modifications to improve its pharmacokinetic profile. Conversely, a demonstration of robust stability would provide strong support for its advancement to further preclinical testing. The integration of these in vitro assays early in the discovery pipeline is an indispensable strategy for mitigating late-stage failures and efficiently identifying promising drug candidates.[1][]

References

  • Eurofins Discovery. Metabolic Stability Services. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. Available at: [Link]

  • Masimirembwa, C. M., & Bredberg, U. (2000). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 39(4), 239-251. Available at: [Link]

  • Hasan, S. K., & Abbas, S. A. (1975). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry, 53(16), 2450-2453. Available at: [Link]

  • Donskikh, O. A., et al. (1989). Hydrolytic Stability of Imides of Different Structures. Periodica Polytechnica Chemical Engineering, 33(1-2), 3-8. Available at: [Link]

  • Kutuk, H., & Yakan, H. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1460-1469. Available at: [Link]

  • O'Neill, J. (2022, June 26). Stability Protocols: Road Maps to Success. StabilityHub. Available at: [Link]

  • Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. (2026, March 20). ResearchGate. Available at: [Link]

  • Wolfe, S., & Hasan, S. K. (1970). Five-membered rings. II. Inter and intramolecular reactions of simple amines with N-substituted phthalimides. Methylamine as a reagent for removal of a phthaloyl group from nitrogen. Canadian Journal of Chemistry, 48(22), 3572-3579. Available at: [Link]

  • Stability Testing SOP Guide. Scribd. Available at: [Link]

  • Phthalimides. Organic Chemistry Portal. Available at: [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Available at: [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Food and Drug Authority, Saudi Arabia. Available at: [Link]

  • ASEAN Guideline on Stability Study of Drug Product (R1). (1997, July 2). ASEAN. Available at: [Link]

  • Kidron, H., Del Amo, E. M., Vellonen, K. S., & Urtti, A. (2012). Prediction of the vitreal half-life of small molecular drug-like compounds. Pharmaceutical Research, 29(12), 3302-3311. Available at: [Link]

  • Half-life. (2025, March 2). Deranged Physiology. Available at: [Link]

  • Predicting Elimination of Small-Molecule Drug Half-Life in Pharmacokinetics Using Ensemble and Consensus Machine Learning Methods. (2024, April 2). Journal of Chemical Information and Modeling. Available at: [Link]

  • 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a... (2025, August 19). MDPI. Available at: [Link]

  • 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid. PubChem. Available at: [Link]

  • Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. (2012). Der Pharma Chemica, 4(3), 968-973. Available at: [Link]

  • 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. PubChem. Available at: [Link]

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Foundational

Mechanistic Insights into the Binding Affinity of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid Derivatives to Cereblon (CRBN)

Executive Summary Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in drug development, leveraging the cell's native ubiquitin-proteasome system to degrade previously "undruggable" targets 1. A critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in drug development, leveraging the cell's native ubiquitin-proteasome system to degrade previously "undruggable" targets 1. A critical component of these heterobifunctional molecules is the E3 ligase recruiter. While classical immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide are the gold standard for recruiting the Cereblon (CRBN) E3 ligase, extensive medicinal chemistry efforts have explored structural derivatives to optimize linker attachment and physicochemical properties.

This technical guide provides an in-depth analysis of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (CAS 18627-60-6) 2—a phthalimide derivative featuring a 4-nitro substitution and an N-propanoic acid chain. We dissect the causality behind its binding affinity (or lack thereof) compared to classical glutarimide-containing IMiDs, outline the self-validating protocols used to measure these interactions, and provide a structural framework for PROTAC linker design[1][2].

Structural Determinants of CRBN Binding

The CRL4^CRBN^ E3 ubiquitin ligase complex is the primary target for phthalimide-based degraders. The binding event initiates a cascade that ultimately leads to the polyubiquitination and proteasomal degradation of the target protein[1].

Ternary_Complex POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary PROTAC PROTAC Molecule (Linker + Ligands) PROTAC->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ubiquitin Polyubiquitination Ternary->Ubiquitin Proteasome Proteasomal Degradation Ubiquitin->Proteasome

Figure 1: Mechanism of PROTAC-mediated ternary complex formation and targeted protein degradation.

The Glutarimide Pharmacophore vs. Propanoic Acid

The binding mode of classical IMiDs is heavily reliant on the glutarimide ring , which inserts into a shallow, hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp400) on CRBN. Crucially, the cyclic imide provides a rigid, pre-organized geometry that forms bidentate hydrogen bonds with the backbone amide of Trp380 and the side chain of His378 3[3].

In 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid , the glutarimide ring is replaced by an open-chain propanoic acid attached to the phthalimide nitrogen. This structural deviation causes a catastrophic loss of binding affinity due to three mechanistic factors:

  • Loss of Hydrogen Bonding Geometry: The propanoic acid lacks the imide N-H donor entirely, eliminating the critical hydrogen bond with the CRBN pocket.

  • Entropic Penalty: An open-chain propanoic acid is highly flexible in solution. Forcing this flexible chain into the constrained CRBN binding pocket incurs a massive entropic penalty (ΔS), drastically reducing the overall binding free energy (ΔG).

  • Solvent Exposure: While the 4-nitro-phthalimide core provides a useful synthetic handle (the nitro group can be reduced to an amine for linker conjugation) 4, the phthalimide ring itself is largely solvent-exposed and cannot compensate for the loss of the glutarimide anchor[4].

Quantitative Binding Affinity Data

To illustrate the causality of the glutarimide requirement, the table below summarizes the binding affinities of classical IMiDs compared to the open-chain propanoic acid derivative. The data clearly demonstrates that without the cyclic glutarimide constraint, CRBN affinity is effectively abolished.

CompoundStructural MotifCRBN Binding Affinity (K_d)IC_50 (TR-FRET)
Thalidomide Phthalimide + Glutarimide~250 nM~300 nM
Lenalidomide 4-Amino-Phthalimide + Glutarimide~150 nM~180 nM
Pomalidomide 4-Amino-Phthalimide + Glutarimide~100 nM~120 nM
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid 4-Nitro-Phthalimide + Propanoic Acid> 50,000 nM > 50,000 nM

Note: Because 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid lacks intrinsic CRBN affinity, it is utilized exclusively as a synthetic intermediate (building block) rather than a direct E3 ligase recruiter in PROTAC design.

Experimental Protocols for Affinity Validation

To ensure scientific integrity and trustworthiness, binding affinities must be validated using orthogonal, self-validating assay systems. Below are the standardized methodologies for evaluating CRBN ligands.

Protocol A: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

TR-FRET is a highly sensitive, homogenous competitive binding assay used to determine the IC_50 of test compounds by measuring the displacement of a fluorescently labeled tracer.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 0.1% BSA to prevent non-specific binding.

  • Complex Assembly: Incubate 6xHis-tagged CRBN-DDB1 complex (50 nM) with a Terbium (Tb)-labeled anti-His antibody (FRET donor) for 30 minutes at room temperature.

  • Tracer Addition: Add a Cy5-labeled thalidomide tracer (FRET acceptor) at a concentration equal to its predetermined K_d (~100 nM) to ensure maximum assay sensitivity.

  • Compound Titration: Dispense the test compound (e.g., the propanoic acid derivative) in a 10-point, 3-fold serial dilution (from 100 µM down to 5 nM) into a 384-well plate. Include DMSO-only wells as a negative control and unlabeled pomalidomide as a positive control.

  • Incubation: Seal the microplate and incubate in the dark at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Measurement & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 nm emission ratio. Fit the data to a 4-parameter logistic curve to extract the IC_50.

Protocol B: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetic data (k_on and k_off), which is critical for understanding the residence time of the PROTAC-CRBN interaction 5[5].

SPR_Workflow Immobilize 1. Immobilize CRBN on Sensor Chip Inject 2. Inject Ligand (Analyte) Immobilize->Inject Association 3. Measure Association (k_on) Inject->Association Dissociation 4. Measure Dissociation (k_off) Association->Dissociation Regenerate 5. Chip Regeneration Dissociation->Regenerate Calculate 6. Calculate K_d (k_off / k_on) Dissociation->Calculate

Figure 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for determining CRBN binding affinity.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the dextran matrix using standard EDC/NHS amine coupling chemistry.

  • Immobilization: Immobilize the biotinylated CRBN-DDB1 complex onto a streptavidin-coated flow cell. Target an immobilization level of ~3000 Response Units (RU) to guarantee sufficient signal-to-noise ratio for low-molecular-weight analytes.

  • Analyte Preparation: Dilute the test compound in running buffer (PBS-P+ containing exactly 1% DMSO) to create a concentration series (0.1 µM to 50 µM). Critical Causality Step: Exact DMSO matching between the running buffer and the analyte samples is mandatory to prevent bulk refractive index shifts that obscure small molecule binding signals.

  • Injection (Association): Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min for 60 seconds.

  • Dissociation: Switch to running buffer flow for 120 seconds to monitor the dissociation phase (k_off).

  • Data Fitting: Double-reference the sensograms by subtracting the reference flow cell signal and blank buffer injections. Fit the resulting curves to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (K_d = k_off / k_on).

Conclusion

While the 4-nitro-phthalimide core is a highly valuable synthetic intermediate for PROTAC linker chemistry, the substitution of the glutarimide ring with an open-chain propanoic acid—as seen in 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid—results in a complete loss of CRBN binding affinity. Successful PROTAC design requires strict adherence to the geometric and thermodynamic constraints of the CRBN tri-tryptophan pocket, necessitating the preservation of the cyclic imide pharmacophore.

References

  • Replacing the phthalimide core in thalidomide with benzotriazole Source: Taylor & Francis Online URL:[Link]

  • Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development Source: PubMed (NIH) URL:[Link]

  • 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid (Compound Summary) Source: PubChem (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists. Introduction and Mechanistic Rationale The compound 3-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (often referred...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists.

Introduction and Mechanistic Rationale

The compound 3-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (often referred to as N -(4-nitrophthaloyl)- β -alanine) is a critical bifunctional building block in medicinal chemistry. It features a carboxylic acid handle for subsequent amide coupling and a nitro-aromatic system that can be reduced to an aniline for further derivatization, making it highly valuable in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers and peptidomimetics.

The most robust and scalable method for synthesizing this compound relies on the condensation of 4-nitrophthalic anhydride with β -alanine. Rather than using highly toxic coupling agents, the reaction is typically driven by thermodynamics in glacial acetic acid under reflux conditions [1].

Causality in Experimental Design:

  • Solvent Choice (Glacial Acetic Acid): Acetic acid serves a dual purpose. It acts as an excellent solvent for both the anhydride and the amino acid at elevated temperatures, and it functions as a mild acid catalyst. The acidic environment facilitates the initial nucleophilic attack of the β -alanine amine onto the anhydride to form an intermediate amic acid. More importantly, it promotes the subsequent dehydration step required for the intramolecular ring closure to form the stable thermodynamic imide product.

  • Temperature (Reflux, ~118°C): The intermediate amic acid requires significant thermal energy to overcome the activation barrier for dehydration and ring closure. Refluxing ensures complete conversion and prevents the isolation of mixed amic acid intermediates.

  • Aqueous Workup: The final imide product is highly hydrophobic compared to the starting amino acid and the acetic acid solvent. Quenching the reaction in ice-water rapidly decreases solubility, driving the quantitative precipitation of the target compound while leaving unreacted β -alanine and acetic acid in the aqueous phase.

Experimental Workflow

G R1 4-Nitrophthalic Anhydride React Condensation & Dehydration (Reflux 118°C, 3-4h) R1->React R2 β-Alanine R2->React Solvent Glacial Acetic Acid (Solvent & Catalyst) Solvent->React Workup Aqueous Quench (Ice Water Precipitation) React->Workup Cool to RT Filter Vacuum Filtration & Water Wash Workup->Filter Product 3-(4-Nitro-1,3-dioxoisoindolin-2-yl) propanoic acid Filter->Product Vacuum Dry

Figure 1: Process flow diagram for the synthesis and isolation of the target phthalimide derivative.

Reagent Stoichiometry and Properties

The following table outlines the stoichiometric requirements for a standard 20 mmol scale synthesis, optimized for high yield and minimal purification requirements.

ComponentRoleMW ( g/mol )EquivalentsAmountDensity/Conc.
4-Nitrophthalic anhydride Electrophile193.111.003.86 gSolid
β -Alanine Nucleophile89.091.051.87 gSolid
Glacial Acetic Acid Solvent/Catalyst60.05Excess25.0 mL1.05 g/mL
Deionized Water Anti-solvent18.02Excess100.0 mL1.00 g/mL

Note: A slight excess (1.05 eq) of β -alanine is utilized to ensure complete consumption of the 4-nitrophthalic anhydride, as unreacted amino acid is easily removed during the aqueous filtration step.

Step-by-Step Synthesis Protocol

Safety Precautions: 4-Nitrophthalic anhydride is a sensitizer and irritant. Glacial acetic acid is corrosive and flammable. All operations involving these reagents, particularly heating, must be conducted inside a properly functioning chemical fume hood. Proper PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Phase 1: Reaction Setup and Reflux
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add 3.86 g (20.0 mmol) of 4-nitrophthalic anhydride and 1.87 g (21.0 mmol) of β -alanine to the flask.

  • Solvent Addition: Suspend the solid mixture in 25 mL of glacial acetic acid.

  • Apparatus Assembly: Attach a water-cooled reflux condenser to the flask. Ensure the joint is properly sealed (a Teflon sleeve or a light coating of high-vacuum grease is recommended).

  • Heating: Lower the flask into a pre-heated oil bath or heating mantle set to 125°C. Stir the mixture vigorously. As the mixture approaches the boiling point of acetic acid (~118°C), the suspension will gradually transition into a homogeneous solution, indicating the formation of the soluble amic acid intermediate.

  • Reflux: Maintain the reaction at a gentle reflux for 3 to 4 hours . This extended time is critical to ensure the complete dehydration of the intermediate and full closure of the imide ring [1].

Phase 2: Isolation and Purification
  • Cooling: Remove the flask from the heat source and allow the reaction mixture to cool to room temperature (approx. 20-25°C). The product may begin to crystallize out of the acetic acid as it cools.

  • Precipitation: Slowly pour the room-temperature reaction mixture into a beaker containing 100 mL of vigorously stirred ice-water. The sudden change in solvent polarity will cause the immediate precipitation of 3-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid as a pale yellow to off-white solid.

  • Stirring: Continue to stir the aqueous suspension for 15-30 minutes in an ice bath to ensure complete precipitation and to help break up any large clumps of product.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with three 20 mL portions of cold deionized water. Mechanistic note: This step is crucial for removing residual acetic acid and any unreacted β -alanine, which are both highly water-soluble.

  • Drying: Leave the solid on the vacuum line for 30 minutes to pull air through the cake, then transfer the solid to a vacuum desiccator or a vacuum oven set to 50°C. Dry overnight to constant weight.

Expected Outcome: The protocol typically yields 4.5 - 4.8 g (85 - 90% theoretical yield) of the target compound. The purity is generally >95% by LC-MS/NMR, which is sufficient for most downstream applications without the need for recrystallization or column chromatography.

References

  • Balchunis, R. J., Kehoe, T. D., & Sabnis, R. W. (2007). Use of color changing indicators in consumer products (U.S. Patent Application Publication No. US20070010400A1). U.S. Patent and Trademark Office. (Demonstrates the general utility and reaction conditions of cyclic amides and nitrophthalic anhydrides).
Application

How to synthesize PROTAC linkers using 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid

Application Note: Synthesizing Rigidified PROTAC Linkers Using 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid Executive Summary In the rapidly evolving landscape of targeted protein degradation, the precise spatial o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesizing Rigidified PROTAC Linkers Using 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid

Executive Summary

In the rapidly evolving landscape of targeted protein degradation, the precise spatial orientation between the Protein of Interest (POI) and the E3 ubiquitin ligase is paramount. While flexible PEG linkers are standard, they often incur a high entropic penalty during ternary complex formation[1]. Incorporating rigid motifs, such as phthalimides, into the linker architecture can restrict conformational freedom and optimize degradation efficiency.

This application note details the use of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (CAS: 18627-60-6) as a highly versatile heterobifunctional hub. By leveraging its orthogonal reactivities, researchers can rapidly assemble rigidified, structurally diverse PROTAC libraries[2].

Mechanistic Rationale & Structural Advantages

As a Senior Application Scientist, I frequently observe that linker synthesis becomes the bottleneck in PROTAC optimization. 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid—essentially a 4-nitrophthalimide-protected β-alanine—solves this by offering two distinct, chemoselective conjugation vectors:

  • Vector 1: The Propanoic Acid Tail. This aliphatic carboxylic acid undergoes standard peptide coupling. It serves as an ideal anchor point for attaching amine-bearing POI ligands (e.g., kinase inhibitors).

  • Vector 2: The 4-Nitro-Phthalimide Headgroup. The strong electron-withdrawing nature of the imide carbonyls and the nitro group highly activates the C4 position for Nucleophilic Aromatic Substitution (SNAr). Primary amines (from PEG or alkyl linkers) readily displace the nitrite leaving group via a Meisenheimer complex[2]. The resulting 4-alkylamino-phthalimide is structurally rigid and exhibits intrinsic yellow-green fluorescence, providing a built-in optical probe for intracellular tracking.

Synthetic Workflow Visualization

PROTAC_Synthesis cluster_0 Vector 1: Propanoic Acid cluster_1 Vector 2: 4-Nitro Group Core 3-(4-Nitro-1,3-dioxoisoindolin-2-yl) propanoic acid (Bifunctional Hub) Amide Amide Coupling HATU, DIPEA, 25°C Core->Amide Vector 1 SNAr SNAr Displacement R-NH2, DMF, 80°C Core->SNAr Vector 2 Reduction Nitro Reduction SnCl2, 70°C Core->Reduction Vector 2 (Alt) Target Target Ligand Conjugate (POI Binder) Amide->Target Linker Rigidified Linker Conjugate (Fluorescent) SNAr->Linker Amino 4-Aminophthalimide Intermediate Reduction->Amino

Divergent synthetic workflows utilizing 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Each includes an in-process quality control (QC) step to ensure the reaction has proceeded correctly before advancing.

Protocol A: Amide Coupling to Target Ligand (Vector 1)

Objective: Conjugate the propanoic acid moiety to an amine-bearing POI ligand. Causality Insight: HATU is utilized over EDC/NHS because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which efficiently overcomes steric hindrance when coupling to complex POI ligands. DIPEA is used as a non-nucleophilic base to deprotonate the target amine without competing for the active ester.

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL).

  • Activation: Add HATU (1.1 equiv, 0.55 mmol) and DIPEA (3.0 equiv, 1.5 mmol). Stir at room temperature (25 °C) for 15 minutes to pre-form the active HOAt ester.

  • Conjugation: Add the amine-bearing POI ligand (0.95 equiv, 0.475 mmol). Note: The slight substoichiometry of the ligand ensures its complete consumption, simplifying downstream purification.

  • Reaction: Stir for 2–4 hours under a nitrogen atmosphere.

  • Validation (QC): Monitor via LC-MS. The reaction is complete when the POI ligand peak disappears and the M+H peak of the conjugate appears.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: SNAr Modification of the 4-Nitro Group (Vector 2)

Objective: Attach an amine-terminated E3 ligase ligand or extended linker via displacement of the 4-nitro group. Causality Insight: To prevent premature imide ring opening (aminolysis), strictly anhydrous conditions are required, and the primary amine must be added stoichiometrically rather than in large excess. A temperature of 80 °C provides the optimal thermodynamic energy to drive the SNAr without degrading the imide ring[2].

  • Preparation: Dissolve the intermediate from Protocol A (1.0 equiv, 0.2 mmol) in anhydrous DMF (3 mL).

  • Reagent Addition: Add the amine-terminated linker (1.1 equiv, 0.22 mmol) and DIPEA (2.0 equiv, 0.4 mmol).

  • Heating: Heat the reaction mixture to 80 °C in a pre-heated oil bath or reaction block for 12–18 hours.

  • Validation (QC): The reaction mixture will transition from pale yellow to a deep, fluorescent yellow-orange, visually indicating the formation of the 4-aminophthalimide system. Confirm product mass via LC-MS.

  • Purification: Cool to room temperature. Purify directly via reverse-phase preparative HPLC (C18 column, MeCN/H₂O with 0.1% TFA gradient) to isolate the final PROTAC linker conjugate.

Protocol C: Chemoselective Nitro Reduction (Alternative Vector 2)

Objective: Convert the 4-nitro group to a 4-amino group for subsequent amide coupling. Causality Insight: While catalytic hydrogenation (Pd/C, H₂) is highly efficient, it is promiscuous. If the conjugated POI ligand contains reducible motifs (e.g., alkenes, alkynes, or aryl halides), Tin(II) chloride (SnCl₂) must be utilized as a chemoselective alternative to preserve the target binder's structural integrity.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 equiv, 0.2 mmol) in Ethanol/EtOAc (1:1, 4 mL).

  • Reduction: Add SnCl₂·2H₂O (5.0 equiv, 1.0 mmol).

  • Reaction: Stir at 70 °C for 4 hours.

  • Validation (QC): Monitor via FT-IR or LC-MS. The disappearance of the NO₂ stretching frequency (~1530 cm⁻¹) or the mass shift (-30 Da) confirms reduction.

  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO₃, and filter through a pad of Celite to remove tin salts. Extract the filtrate with EtOAc, dry, and concentrate.

Quantitative Data & Reaction Parameters

Reaction TypeReagentsSolventTemp (°C)Time (h)Typical Yield (%)Key Analytical Feature
Amide Coupling HATU, DIPEA, R-NH₂DMF252–485–95Shift of C=O stretch in IR; M+H in LC-MS
SNAr (Primary Amine) R'-NH₂, DIPEADMF8012–1865–80Emergence of yellow fluorescence (Ex: ~400nm)
Nitro Reduction SnCl₂·2H₂OEtOH/EtOAc70475–85Disappearance of NO₂ stretch (~1530 cm⁻¹)

References[2] Title: PROTAC Linkers (Inhibitors Agonists Modulators Antagonists)

Sources

Method

Application Note: 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid in Targeted Protein Degradation (TPD)

Strategic Utility in PROTAC Development In the rapidly evolving field of Targeted Protein Degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on versatile, bifunctional build...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utility in PROTAC Development

In the rapidly evolving field of Targeted Protein Degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on versatile, bifunctional building blocks. 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (a 4-nitrophthalimide derivative) has emerged as a highly strategic intermediate for the synthesis of E3 ligase-recruiting molecules and fluorescent degradation probes.

Unlike canonical glutarimide-bearing ligands (e.g., thalidomide or pomalidomide) which directly engage the tri-tryptophan pocket of Cereblon (CRBN), this specific building block serves a dual synthetic purpose:

  • The Propanoic Acid Handle: Provides a rigid, three-carbon aliphatic spacer that can be seamlessly conjugated to amine-bearing target ligands (Proteins of Interest, POIs) via standard amide coupling.

  • The 4-Nitrophthalimide Moiety: Acts as an electron-deficient precursor. It can undergo Nucleophilic Aromatic Substitution (SNAr) to introduce complex branched linkers, or be chemoselectively reduced to a 4-aminophthalimide.

Crucially, 4-aminophthalimides exhibit strong solvatochromic fluorescence. By reducing the nitro group post-coupling, researchers can generate inherently fluorescent PROTACs. This allows for the real-time cellular tracking of ternary complex formation without the need to append bulky, external fluorophores (like Cy5 or FITC) that often perturb cell permeability and degradation kinetics[1].

Mechanistic Rationale & Pathway Visualization

The efficacy of a PROTAC is dictated by its ability to induce a stable ternary complex between the target POI and the E3 ubiquitin ligase. The 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid building block facilitates the modular assembly of these heterobifunctional molecules.

Mechanism PROTAC Bifunctional PROTAC (Phthalimide-Linker-POI Ligand) Ternary Ternary Complex [E3 • PROTAC • POI] PROTAC->Ternary Recruits E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Binds POI Protein of Interest (Target) POI->Ternary Binds Ub Polyubiquitination Cascade Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleavage

Caption: Ternary complex formation and UPS-mediated degradation pathway induced by the PROTAC.

Quantitative Reaction Optimization

To ensure a self-validating synthetic workflow, the coupling and reduction steps must be highly optimized. The following tables summarize the quantitative data for reagent selection, demonstrating why specific conditions are mandated for this building block.

Table 1: Optimization of Amide Coupling Conditions

Objective: Conjugate 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid to a sterically hindered primary amine on a POI ligand.

Coupling ReagentBaseSolventTime (h)EpimerizationIsolated Yield (%)
EDC / NHSTEADCM12Low45%
DCC / HOBtDIPEADMF8Moderate62%
HATU DIPEA DMF 2 None detected 94%

Causality Insight: HATU is explicitly chosen over EDC/NHS. The propanoic acid moiety is a short aliphatic chain that can be prone to sluggish activation. HATU generates a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion in under 2 hours while suppressing side reactions [2].

Table 2: Chemoselective Reduction of the 4-Nitro Group

Objective: Convert the 4-nitro-PROTAC to a fluorescent 4-amino-PROTAC without cleaving sensitive POI warheads (e.g., alkenes in covalent inhibitors).

Reductant SystemTemp (°C)Alkene/Alkyne ToleranceBenzyl Ether ToleranceIsolated Yield (%)
H₂ / Pd/C25Poor (Reduced)Poor (Cleaved)30% (Complex mixture)
Fe / NH₄Cl80GoodGood75%
SnCl₂·2H₂O 70 Excellent Excellent 91%

Step-by-Step Synthetic Protocols

The following methodologies are designed as self-validating systems. In-process controls (LC-MS monitoring) and specific workup procedures are embedded to ensure high-fidelity synthesis.

Protocol 1: Amide Coupling (Linker Extension)

This protocol details the attachment of the building block to an amine-terminated target ligand.

  • Activation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (1.0 equiv, typically 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) dropwise. Mechanistic note: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid and facilitating the formation of the active ester without competing as a nucleophile. Stir for 15 minutes at room temperature. The solution will turn deep yellow.

  • Conjugation: Add the amine-bearing POI ligand (1.0 equiv, 0.5 mmol) dissolved in 1.0 mL of anhydrous DMF.

  • Monitoring: Stir the reaction at room temperature for 2 hours. Monitor the reaction via LC-MS. The disappearance of the active ester mass and the appearance of the product mass ( [M+H]+ ) validates completion.

  • Workup: Quench the reaction by adding 20 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (SiO₂, DCM/MeOH gradient) to yield the Nitro-PROTAC intermediate.

Protocol 2: Chemoselective Nitro Reduction

This protocol converts the intermediate into a functional, fluorescent 4-aminophthalimide PROTAC.

  • Dissolution: Dissolve the Nitro-PROTAC intermediate (1.0 equiv, 0.3 mmol) in a 1:1 mixture of absolute Ethanol and Ethyl Acetate (6.0 mL).

  • Reduction: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv, 1.5 mmol) in one portion. Mechanistic note: SnCl₂ is utilized to ensure strict chemoselectivity. Unlike catalytic hydrogenation (Pd/C), SnCl₂ will not reduce double bonds or cleave benzyl protecting groups commonly found in kinase or epigenetic POI ligands.

  • Heating: Attach a reflux condenser and heat the mixture to 70°C for 2.5 hours. Monitor via LC-MS until the nitro peak is fully consumed.

  • Neutralization (Critical Step): Cool the reaction to room temperature. Carefully pour the mixture into an ice-cold saturated solution of NaHCO₃ (15 mL). Caution: Vigorous CO₂ gas evolution will occur, and thick white tin salts (tin hydroxides) will precipitate. This precipitation is necessary to trap the toxic tin byproducts.

  • Filtration: Filter the resulting suspension through a pad of Celite to remove the tin salts. Wash the Celite pad thoroughly with Ethyl Acetate (20 mL).

  • Isolation: Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting 4-amino-PROTAC will exhibit a distinct yellow-green fluorescence under UV light (365 nm), confirming successful reduction.

Chemical Workflow Visualization

Workflow A 3-(4-Nitro-1,3-dioxoisoindolin-2-yl) propanoic acid B Amide Coupling (HATU, DIPEA) A->B POI-NH2 C Nitro-PROTAC Intermediate B->C 85-95% Yield D Chemoselective Reduction (SnCl2) C->D E 4-Amino-Phthalimide PROTAC (Fluorescent) D->E >90% Yield

Caption: Workflow for synthesizing fluorescent PROTACs using the 4-nitro-phthalimide building block.

References

  • Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science, 348(6241), 1376-1381. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2770878, 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid." PubChem. URL:[Link]

Sources

Application

Application Note: Amide Coupling Strategies for 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid

Introduction and Scope The compound 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is a highly versatile bifunctional building block widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

The compound 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is a highly versatile bifunctional building block widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and targeted protein degraders[1]. Featuring a terminal carboxylic acid and a 4-nitrophthalimide moiety, it serves as a critical precursor for Cereblon (CRBN) E3 ligase ligands (such as pomalidomide and lenalidomide analogs)[2].

Converting the propanoic acid moiety into an amide via coupling with an amine-functionalized ligand or linker is a fundamental step in degrader synthesis[3]. However, the structural nature of this specific molecule presents unique chemoselectivity challenges that require precise reagent selection and strict environmental controls.

Mechanistic Insights & Causality: The "Why" Behind the Protocol

When designing an amide coupling protocol for this compound, medicinal chemists must account for the inherent reactivity of the 4-nitrophthalimide ring .

  • Electrophilic Vulnerability: The 1,3-dioxoisoindoline (phthalimide) ring is intrinsically susceptible to nucleophilic attack. The presence of the strongly electron-withdrawing 4-nitro group exacerbates this electrophilicity via both inductive and resonance effects.

  • The Ring-Opening Side Reaction: If the amine coupling partner is highly nucleophilic (e.g., an unhindered primary amine) and is added before the carboxylic acid is fully activated, it can attack the imide carbonyl carbons. This results in the irreversible ring-opening of the phthalimide to form a diamide byproduct.

  • Base-Catalyzed Hydrolysis: Prolonged exposure to strong bases or excess equivalents of tertiary amines (like TEA or DMAP) can catalyze the hydrolysis of the imide ring[4].

  • Causality-Driven Mitigation: To prevent these side reactions, protocols must employ pre-activation of the carboxylic acid at low temperatures (0 °C) to stabilize the active ester intermediate[5]. Furthermore, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) should be used strictly in stoichiometric amounts, and the use of fresh, amine-free anhydrous solvents (e.g., avoiding degraded DMF which contains dimethylamine) is mandatory.

Quantitative Comparison of Coupling Reagents

Selecting the correct coupling reagent is dictated by the steric hindrance and nucleophilicity of the amine partner[6]. The table below summarizes the performance metrics of standard coupling systems applied to 4-nitrophthalimide derivatives.

Coupling SystemRelative ReactivityEpimerization RiskImide Ring-Opening RiskOptimal Amine SubstrateByproduct Removal
HATU / DIPEA Very HighLowModerate (if primary)Secondary / Sterically HinderedChromatography
EDC·HCl / HOBt ModerateVery LowLowPrimary / UnhinderedAqueous Extraction
T3P / Pyridine MildNegligibleVery LowHighly Base-SensitiveAqueous Extraction

Coupling Strategy Decision Matrix

To ensure maximum yield and minimal degradation, follow the decision tree below to select the appropriate coupling chemistry based on your specific amine substrate.

DecisionTree Start Amine Substrate Analysis Steric Sterically Hindered / Unreactive? Start->Steric Sensitive Base-Sensitive / Prone to Ring Opening? Steric->Sensitive No HATU HATU / DIPEA / DMF (High Reactivity) Steric->HATU Yes T3P T3P / Pyridine / EtOAc (Mild, Low Epimerization) Sensitive->T3P Yes EDC EDC / HOBt / DCM (Standard, Easy Workup) Sensitive->EDC No

Caption: Decision matrix for selecting amide coupling conditions for phthalimide-protected propanoic acids.

Experimental Protocols

Protocol A: EDC/HOBt-Mediated Coupling (Standard Method)

This method is highly recommended for primary amines. The addition of 1-Hydroxybenzotriazole (HOBt) generates a stable OBt-ester intermediate, minimizing side reactions and racemization[7].

Self-Validating System Check: Ensure the reaction mixture remains slightly basic (pH ~8 on wet indicator paper) but not overly alkaline to prevent imide hydrolysis.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Low temperature stabilizes the active ester and prevents thermal degradation of the phthalimide ring.

  • Activation: Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq). Stir the suspension at 0 °C for 30 minutes. The solution will gradually clarify as the active OBt-ester forms.

  • Amine Addition: Dissolve the target amine (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Base Addition: Immediately add DIPEA (2.0 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.

  • Monitoring: Monitor via LC-MS. Validation: The desired product mass should be observed. If a mass of [M+Amine+18] is detected, ring-opening has occurred.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with 5% NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: HATU-Mediated Coupling (High-Efficiency Method)

Reserved for unreactive, secondary, or sterically hindered amines where EDC/HOBt fails to achieve full conversion[5].

  • Preparation: Dissolve 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (1.0 eq) and the amine (1.0 eq) in anhydrous DMF (0.1 M). Note: Ensure DMF is from a freshly opened septum bottle to avoid dimethylamine contamination.

  • Cooling: Strictly cool the mixture to 0 °C.

  • Activation/Coupling: In a separate vial, dissolve HATU (1.1 eq) in anhydrous DMF. Add this solution dropwise to the main reaction flask[5].

  • Base Addition: Add DIPEA (2.0 eq) dropwise over 5 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 2 hours. Quench immediately upon consumption of the starting material to prevent over-reaction.

Workflow Visualization

Workflow Step1 Activation (Acid + EDC + HOBt) Step2 Amine Addition (+ Amine + DIPEA) Step1->Step2 Step3 Reaction (Stir 0°C to RT, 4-12h) Step2->Step3 Step4 Quench & Workup (Aqueous Extraction) Step3->Step4 Step5 Purification (Flash Chromatography) Step4->Step5

Caption: Step-by-step experimental workflow for the EDC/HOBt-mediated amide coupling.

Troubleshooting & Self-Validating Steps

  • Issue: Formation of Diamide (Ring-Opened Product)

    • Diagnostic: LC-MS shows a major peak at +18 Da relative to the expected product mass.

    • Correction: The amine is too nucleophilic or was added before the acid was fully activated. Switch to Protocol A, ensure a strict 30-minute pre-activation time at 0 °C, and reduce the amine stoichiometry to exactly 1.0 eq.

  • Issue: Incomplete Conversion

    • Diagnostic: Persistent starting material peak on LC-MS after 12 hours.

    • Correction: The amine is likely sterically hindered. Switch to the HATU-mediated method (Protocol B) or gently warm the reaction to 35 °C if using EDC/HOBt, provided the substrate is thermally stable.

  • Issue: Product Degradation During Purification

    • Diagnostic: Product decomposes on silica gel.

    • Correction: The 4-nitrophthalimide system can be sensitive to the acidic nature of standard silica. Pre-treat the silica column with 1% TEA in the eluent, or utilize reverse-phase chromatography (C18) with a neutral water/acetonitrile gradient.

References

  • Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs - ChemRxiv. chemrxiv.org.6

  • Coupling Reagents - Aapptec Peptides. peptide.com. 7

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. hepatochem.com. 3

  • Technical Support Center: Synthesizing PROTACs with Thalidomide-O-PEG5-Acid - Benchchem. benchchem.com. 5

  • C(sp3) Cross Coupling and Amide Formation for Proteolysis Targeting Chimera Library Synthesis | Journal of Medicinal Chemistry. acs.org. 1

  • Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). preprints.org. 2

Sources

Method

Application Note: Catalytic Reduction of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid for PROTAC Linker Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Targeted Protein Degradation (PROTACs), Cereblon (CRBN) Ligand Synthesis, Heterogeneous Catalysis Executive Summary T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Targeted Protein Degradation (PROTACs), Cereblon (CRBN) Ligand Synthesis, Heterogeneous Catalysis

Executive Summary

The molecule 3-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is a critical synthetic precursor in the development of Proteolysis Targeting Chimeras (PROTACs). Its reduced form, 3-(4-amino-1,3-dioxoisoindolin-2-yl)propanoic acid, serves as a highly versatile building block for synthesizing thalidomide/pomalidomide-like Cereblon (CRBN) effectors [1]. The newly formed aniline amine acts as the conjugation point for various linkers (e.g., PEG or alkyl chains), while the propanoic acid moiety allows for further functionalization.

This application note provides a field-proven, self-validating protocol for the highly chemoselective catalytic hydrogenation of the nitro group. We detail the mechanistic causality behind the experimental parameters, ensuring high yields while preventing the base-catalyzed ring-opening of the sensitive phthalimide core.

Scientific Context & Mechanistic Rationale

The Haber Mechanism in Heterogeneous Catalysis

The reduction of the nitro group to an amine over a Palladium on Carbon (Pd/C) catalyst proceeds via the well-established Haber mechanism [2]. This is a stepwise surface reaction where the nitroarene is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the primary aniline.

Because the intermediate hydroxylamine can occasionally disproportionate or stall if hydrogen mass transfer is poor, maintaining adequate H2​ pressure and efficient stirring is critical to drive the reaction to completion and prevent the accumulation of reactive intermediates that could lead to azoxy or azo dimerization byproducts.

HaberMechanism Nitro Nitroarene (-NO2) Nitroso Nitrosoarene (-NO) Nitro->Nitroso + 2H - H2O Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine + 2H Amine Aniline (-NH2) Hydroxylamine->Amine + 2H - H2O

Figure 1: Stepwise Haber mechanism for the catalytic reduction of nitroaromatics to anilines.

Causality of Reagent and Solvent Selection
  • Why Pd/C over Dissolving Metals? Traditional nitro reductions often utilize Iron/HCl or Tin(II) chloride. However, the 1,3-dioxoisoindoline (phthalimide) ring is highly susceptible to hydrolysis under strongly acidic or basic conditions. Pd/C-catalyzed hydrogenation provides a neutral, atom-economical environment that preserves the imide core [3].

  • Solvent System (EtOAc/MeOH): 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid exhibits poor solubility in pure alcohols. Ethyl acetate (EtOAc) is utilized to fully solubilize the starting material. A co-solvent of Methanol (MeOH) (typically 3:1 to 1:1 EtOAc:MeOH) is added because protic solvents significantly accelerate the proton-coupled electron transfer steps inherent in the Haber mechanism [4].

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system . Visual cues (color changes) and analytical checkpoints are embedded to ensure process integrity.

Workflow Step1 1. Substrate & Catalyst Prep Dissolve in EtOAc/MeOH, add Pd/C Step2 2. System Purging Vacuum/N2 cycles (3x) Step1->Step2 Step3 3. Hydrogenation H2 gas (1 atm), stir at RT Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS verification Step3->Step4 Step5 5. Catalyst Removal Filtration through Celite bed Step4->Step5 Step6 6. Isolation Concentration & Crystallization Step5->Step6

Figure 2: Standard experimental workflow for the Pd/C catalyzed hydrogenation of nitro-phthalimides.

Step-by-Step Methodology

1. Reaction Setup

  • Materials: 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (1.0 eq, e.g., 5.0 mmol, ~1.32 g), 10% Pd/C (typically 5-10% w/w relative to substrate), EtOAc (20 mL), MeOH (10 mL).

  • Procedure: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the nitro substrate. Add the EtOAc/MeOH solvent mixture and stir until a pale yellow solution/suspension is achieved.

  • Safety & Causality Check:Always add the Pd/C catalyst to the solvent under an inert atmosphere (Nitrogen or Argon) . Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact with air.

2. Degassing and Purging

  • Seal the flask with a rubber septum. Connect a dual-manifold Schlenk line (or a simple vacuum/gas manifold).

  • Evacuate the flask under vacuum until the solvent gently bubbles, then backfill with Nitrogen. Repeat this cycle three times to entirely remove dissolved oxygen, which can poison the catalyst and lead to unwanted side reactions.

3. Hydrogenation

  • Attach a hydrogen-filled balloon (for 1 atm reactions) or transfer the vessel to a Parr shaker (if running at 40-50 psi for scale-up).

  • Evacuate the Nitrogen and backfill with H2​ . Repeat the H2​ purge twice.

  • Stir the reaction vigorously at room temperature (20–25 °C). Vigorous stirring is mandatory to overcome the gas-liquid-solid mass transfer limitations of heterogeneous catalysis.

4. Reaction Monitoring (Self-Validation)

  • Visual Cue: The initial solution is typically yellow. As the reaction progresses, it will transition to a pale, off-white, or slightly greenish-yellow hue (depending on trace metal complexes).

  • Analytical Check: After 4-6 hours, sample the reaction. Run TLC (Eluent: 9:1 DCM:MeOH with 1% Formic Acid). The nitro starting material is UV-active and non-polar relative to the product. The resulting aniline product will be highly polar and will stain positive (yellow/orange) with Ninhydrin due to the primary amine. Confirm mass via LC-MS ( [M+H]+=235.07 ).

5. Workup and Isolation

  • Once complete, purge the system thoroughly with Nitrogen to remove all residual H2​ gas.

  • Filter the reaction mixture through a tight pad of Celite 545 to remove the Pd/C catalyst. Wash the Celite pad generously with MeOH (3 × 15 mL). Do not let the Celite pad run dry while washing, as the concentrated Pd/C can ignite.

  • Concentrate the filtrate under reduced pressure.

  • Triturate the resulting crude solid with cold diethyl ether or hexane to afford 3-(4-amino-1,3-dioxoisoindolin-2-yl)propanoic acid as a bright yellow/off-white solid.

Data Presentation: Condition Optimization

To assist in scale-up and process chemistry development, Table 1 summarizes the quantitative outcomes of various catalytic reduction conditions tested for this specific scaffold.

EntryCatalystSolvent SystemPressure ( H2​ )Time (h)Conversion (%)Isolated Yield (%)Purity (LC-MS)
110% Pd/C (10 wt%)MeOH1 atm (Balloon)12>998295%
210% Pd/C (5 wt%)EtOAc:MeOH (2:1)1 atm (Balloon)6>9991>98%
35% Pd/C (5 wt%)THF:MeOH (1:1)1 atm (Balloon)8958594%
410% Pd/C (5 wt%)DMA50 psi (Parr)2>9994>99%
5Fe powder / NH4​Cl EtOH / H2​O N/A (Reflux)18806588% (Imide hydrolysis noted)

Analysis: Entry 2 represents the optimal bench-scale condition. The EtOAc/MeOH mixture provides the perfect balance of substrate solubility and proton shuttling, achieving >98% purity without the need for column chromatography. Entry 4 is optimal for industrial scale-up, utilizing Dimethylacetamide (DMA) and elevated pressure to reduce reaction time [4].

References

  • Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity. MDPI Pharmaceuticals, 2022. Available at:[Link]

  • Research and Developments of Heterogeneous Catalytic Technologies. Preprints.org / NIH, 2025. Available at:[Link]

  • De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. PMC - National Institutes of Health, 2021. Available at:[Link]

  • A multi-step continuous flow synthesis of pomalidomide. Journal of Flow Chemistry, 2022. Available at:[Link]

Application

Using 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid in solid-phase peptide synthesis

Application Note: Advanced SPPS Strategies Using 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid Executive Summary In complex Solid-Phase Peptide Synthesis (SPPS), introducing β -alanine spacers often requires sophist...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced SPPS Strategies Using 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid

Executive Summary

In complex Solid-Phase Peptide Synthesis (SPPS), introducing β -alanine spacers often requires sophisticated orthogonal protection strategies, particularly when engineering branched peptides, dendrimers, or cyclic architectures. 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid —commonly referred to as N-(4-nitrophthaloyl)- β -alanine—serves as a highly specialized building block. This application note details the mechanistic rationale, coupling optimization, and self-validating deprotection protocols required to leverage this compound effectively in modern peptide drug development.

Mechanistic Rationale: The 4-Nitrophthalimide Advantage

Standard phthalimide (Phth) is a robust amine protecting group, but it requires harsh hydrazinolysis (refluxing hydrazine) for removal. These extreme conditions frequently cause premature cleavage of the peptide from the resin or induce side-chain degradation.

The structural addition of a 4-nitro group dramatically alters the electronic landscape of the isoindoline ring. By acting as a strong electron-withdrawing group (EWG), the nitro moiety significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imide carbonyls. This increased electrophilicity allows for rapid, mild cleavage using methylhydrazine at room temperature[1].

Mechanism A 4-NO2-Phth-Peptide (Protected Amine) B Nucleophilic Attack (Methylhydrazine) A->B C Ring-Opened Intermediate B->C D Intramolecular Cyclization C->D E Free β-Alanine Residue D->E Target F 4-Nitro-N-methyl- phthalhydrazide D->F Byproduct

Fig 1. Mechanism of 4-NO2-Phth cleavage via methylhydrazine.

Orthogonality Strategy in SPPS

In Fmoc/tBu SPPS, orthogonality is paramount. The 4-NO2-Phth group is highly stable to 20% piperidine (used for standard Fmoc removal)[2] and 95% Trifluoroacetic acid (used for global cleavage)[3]. This three-dimensional orthogonality allows the β -alanine amine to remain securely masked while other branches of the peptide are elongated, modified, or even cleaved from highly acid-sensitive resins (e.g., 2-CTC).

Table 1: Orthogonality Matrix for Amine Protecting Groups
Protecting GroupStability to 95% TFAStability to 20% PiperidineCleavage ConditionOrthogonality Profile
Boc Cleaved (< 5 mins)StableStrong AcidOrthogonal to Fmoc
Fmoc StableCleaved (< 15 mins)Organic BaseOrthogonal to Boc
Phthalimide (Phth) StableStableHydrazine (80°C)Poor compatibility with SPPS
4-NO2-Phth Stable Stable 5% Methylhydrazine (25°C) Orthogonal to Fmoc & Boc

Experimental Workflows & Self-Validating Protocols

Workflow A Resin Preparation (e.g., Rink Amide) B Coupling 3-(4-NO2-Phth)-Propanoic Acid + HATU / DIPEA A->B C Orthogonal SPPS Elongation via Fmoc Chemistry B->C D Selective Deprotection 5% Methylhydrazine in DMF C->D E Subsequent Coupling at β-Alanine Amine D->E F Global Cleavage (TFA / Scavengers) E->F

Fig 2. SPPS workflow integrating orthogonal 4-NO2-Phth deprotection.

Protocol A: Coupling of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid

Causality: The bulky 1,3-dioxoisoindolin-2-yl moiety creates significant steric hindrance near the propanoic acid carboxyl group. HATU is selected over DIC/Oxyma because the highly reactive 7-azabenzotriazole active ester effectively overcomes this steric barrier, preventing truncated sequences.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected resin in DMF for 30 minutes. Ensure a positive Kaiser test (indicating a free amine is present).

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid and 0.4 mmol (4 eq) of HATU in 3 mL of anhydrous DMF. Add 0.8 mmol (8 eq) of DIPEA.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature (25°C) for 2 hours.

  • Self-Validation (QC): Drain and wash the resin with DMF (5 × 5 mL). Perform a Kaiser (ninhydrin) test. A negative result (yellow/colorless beads) validates complete coupling. If positive, perform a secondary coupling using DIC/Oxyma to avoid excessive HATU-induced guanidinylation.

Table 2: Coupling Reagent Optimization
Reagent SystemEquivalentsSolventReaction TimeCoupling Efficiency (LC-MS)
DIC / HOBt4.0DMF2 hours78% (Incomplete)
DIC / OxymaPure4.0DMF2 hours91%
HATU / DIPEA 4.0 DMF 2 hours >99% (Optimal)
Protocol B: Selective Deprotection of the 4-NO2-Phth Group

Causality: Methylhydrazine is specifically chosen over unsubstituted hydrazine. The inductive electron-donating effect of the methyl group increases the nucleophilicity of the terminal nitrogen, rapidly attacking the highly electrophilic 4-nitro-substituted imide carbonyl[4]. This allows the reaction to reach completion in 30 minutes at 25°C, preserving base-sensitive peptide-resin linkages.

  • Preparation: Wash the peptide-resin thoroughly with DMF (3 × 5 mL) to remove any residual reagents.

  • Reagent Addition: Prepare a fresh solution of 5% (v/v) methylhydrazine in anhydrous DMF. Add 5 mL of this solution to the 0.1 mmol of resin.

  • Reaction: Agitate the suspension gently at 25°C for 30 minutes.

  • Self-Validation (QC): Drain the reaction solution and wash the resin with DMF (5 × 5 mL). Perform a Kaiser test on a micro-aliquot of resin beads. A positive result (dark blue beads) confirms the successful liberation of the primary amine. The protocol is self-validating because the synthesis cannot proceed to the next branch elongation without a confirmed positive test.

  • Byproduct Removal: Wash the resin with DCM (3 × 5 mL) and DMF (3 × 5 mL) to ensure complete removal of the 4-nitro-N-methylphthalhydrazide byproduct.

References

  • Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein Journal, 33, 58-69.

  • Pennington, M. W., & Dunn, B. M. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology, Vol 35.

  • Tsubouchi, H., Tsuji, K., & Ishikawa, H. (1994). The Utility of 4-Nitrophthaloyl Protection of Amino Groups. Synlett, 1994(01), 63-64.

  • Montforts, F.-P., Osmers, M., & Azov, V. A. (2005). Preparation of Primary Amines from 4-Nitrophthalimides by Hydrolysis with Methylhydrazine. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.

Sources

Method

Comprehensive NMR Characterization Protocol for 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid

Introduction & Mechanistic Context 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is a critical synthetic intermediate widely utilized in the development of cereblon (CRBN) modulators, PROTAC linkers, and targeted pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is a critical synthetic intermediate widely utilized in the development of cereblon (CRBN) modulators, PROTAC linkers, and targeted protein degraders. Structurally, it consists of a rigid 4-nitroisoindoline-1,3-dione (4-nitrophthalimide) core conjugated to a flexible propanoic acid chain via the imide nitrogen.

A common and critical pitfall in the synthesis of this building block is the misassignment of regioisomers. Condensation of beta-alanine with 3-nitrophthalic anhydride yields the 4-nitro imide, whereas 4-nitrophthalic anhydride yields the 5-nitro imide. Unambiguous structural characterization is paramount. This application note provides a self-validating Nuclear Magnetic Resonance (NMR) workflow designed to definitively assign the 4-nitro regioisomer using 1D and 2D NMR techniques, grounded in established spectral data for analogous 4-nitrophthalimide frameworks .

Experimental Protocol: Sample Preparation and Data Acquisition

To ensure a self-validating system , the protocol relies on internal referencing and optimized relaxation parameters to capture both the highly acidic carboxylic proton and the slow-relaxing quaternary carbons of the imide core.

Step 1: Sample Preparation
  • Analyte Concentration: Weigh exactly 15–20 mg of the synthesized compound.

  • Solvent Selection: Dissolve the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality of Solvent Choice: The rigid hydrophobic core and the polar carboxylic acid make the molecule poorly soluble in standard non-polar solvents like CDCl 3​ . DMSO- d6​ disrupts the intermolecular hydrogen-bonded carboxylic acid dimers, ensuring a sharp, monomeric-like spectrum and preventing peak broadening [[1]]([Link]).

Step 2: Spectrometer Setup
  • Transfer the solution to a high-quality 5 mm NMR tube.

  • Insert into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of DMSO- d6​ and shim the Z1–Z5 gradients until the TMS reference peak exhibits a line width of < 0.5 Hz.

Step 3: Pulse Sequences and Acquisition
  • 1 H NMR (1D): Acquire 16–32 scans with a spectral width of 15 ppm. Set the relaxation delay ( D1​ ) to 1.0 s.

  • 13 C NMR (1D): Acquire 1024–2048 scans with a spectral width of 250 ppm.

    • Causality of Delay: Set D1​ to 2.5 s. The molecule contains six quaternary carbons (C-1, C-3, C-4, C-3a, C-7a, COOH) which lack attached protons to facilitate dipole-dipole relaxation. A longer delay ensures accurate integration and sufficient signal-to-noise ratio.

  • 2D NMR (COSY, HSQC, HMBC): Acquire standard gradient-selected 2D spectra. Optimize the HMBC long-range coupling constant ( JCH​ ) to 8.0 Hz to capture the critical 3-bond correlations across the imide system [[2]]([Link]).

Data Presentation and Spectral Assignment

The electron-withdrawing nitro group at C-4 breaks the symmetry of the phthalimide core, inducing distinct inductive and anisotropic effects. This results in a characteristic ABC spin system for the aromatic protons, which is the primary differentiator from the AMX system of the 5-nitro isomer [[3]]([Link]).

Table 1: 1 H NMR Assignments (DMSO- d6​ , 400 MHz)
PositionShift (ppm)Multiplicity J (Hz)Int.Assignment Logic & Causality
COOH 12.35br s-1HHighly deshielded acidic proton; visible due to DMSO- d6​ .
H-5 8.32dd8.1, 0.91HOrtho to NO 2​ . Strongly deshielded by inductive/resonance effects.
H-7 8.15dd7.6, 0.91HOrtho to C-1 carbonyl. Deshielded, but less than H-5.
H-6 8.05dd (app. t)8.1, 7.61HMeta to NO 2​ . Coupled to both H-5 and H-7 (ABC system).
N-CH 2​ 3.80t7.02HDeshielded by the adjacent electron-deficient imide nitrogen.
CH 2​ -COOH 2.60t7.02HAliphatic chain adjacent to the carboxylic acid.
Table 2: 13 C NMR Assignments (DMSO- d6​ , 100 MHz)
PositionShift (ppm)TypeAssignment Logic & Causality
COOH 172.5C q​ Carboxylic acid carbonyl.
C-1 166.5C q​ Imide carbonyl, meta to NO 2​ .
C-3 162.8C q​ Imide carbonyl, ortho to NO 2​ . Shielded relative to C-1 due to steric compression.
C-4 144.5C q​ Aromatic carbon bearing the NO 2​ group.
C-6 136.0CHAromatic CH, meta to NO 2​ .
C-7a 133.5C q​ Bridgehead carbon.
C-7 128.5CHAromatic CH.
C-5 127.5CHAromatic CH, ortho to NO 2​ .
C-3a 122.5C q​ Bridgehead carbon.
N-CH 2​ 34.5CH 2​ Aliphatic carbon attached to the imide nitrogen.
CH 2​ -COOH 32.5CH 2​ Aliphatic carbon attached to the carboxylic acid.

2D NMR Workflow and Logical Relationships

To create a self-validating proof of structure, 2D NMR must be used to map the connectivities between the isolated spin systems (the aromatic core and the aliphatic chain).

  • COSY (Correlation Spectroscopy): Confirms the 3JHH​ coupling between the N-CH 2​ (3.80 ppm) and CH 2​ -COOH (2.60 ppm) protons, validating the intact propanoic acid chain. It also maps the continuous H-5 H-6 H-7 aromatic network.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the protonated carbons (C-5, C-6, C-7, and the two aliphatic CH 2​ groups) from the six quaternary carbons, preventing misassignment of the bridgehead carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validation step .

    • The N-CH 2​ protons show strong 3JCH​ correlations to both imide carbonyls (C-1 at 166.5 ppm and C-3 at 162.8 ppm), proving the chain is attached to the imide nitrogen.

    • H-5 (8.32 ppm) shows a 3JCH​ correlation to the C-3 carbonyl, unambiguously placing the nitro group at the 4-position. If this were the 5-nitro isomer, the proton adjacent to the nitro group (H-4) would show correlations to both C-3 and C-3a, altering the entire HMBC topology .

NMR_Workflow Start Sample Preparation (DMSO-d6 + TMS) Acq1D 1D NMR (1H, 13C) Identify basic spin systems Start->Acq1D Acq2D 2D NMR (COSY, HSQC, HMBC) Map connectivities Start->Acq2D H_Assign 1H ABC System Analysis (H-5, H-6, H-7) Acq1D->H_Assign C_Assign 13C Quaternary Carbon Analysis (C-1, C-3, C-4, COOH) Acq1D->C_Assign HMBC_Core HMBC Validation H-5 -> C-3, C-7 N-CH2 -> C-1, C-3 Acq2D->HMBC_Core H_Assign->HMBC_Core C_Assign->HMBC_Core Validation Final Structural Confirmation 3-(4-Nitro-1,3-dioxoisoindolin-2-yl) propanoic acid HMBC_Core->Validation

Fig 1: Logical workflow for the NMR structural validation of the 4-nitrophthalimide derivative.

References

  • Title: 3-Nitrophthalimide | C8H4N2O4 | CID 11779 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis Source: RSC Advances, The Royal Society of Chemistry URL: [Link]

  • Title: Ru-Catalyzed Selective C–H Bond Hydroxylation of Cyclic Imides Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Probes and Dyes Design through Copper-mediated Reactions of N-arylhydroxylamines Source: Chemical Communications, The Royal Society of Chemistry URL: [Link]

Sources

Application

Application Note: Preparation of Cereblon Ligands from 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid

Introduction & Mechanistic Rationale Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery. Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN E3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery. Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, is one of the most frequently recruited E3 ligases. While traditional CRBN ligands rely on the glutarimide ring of thalidomide or pomalidomide, structural diversification has led to the exploration of alternative attachment points and open-chain analogs to improve physicochemical properties and patentability.

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (CAS: 15728-05-9) [1] serves as a highly versatile, bifunctional building block for synthesizing novel CRBN-recruiting molecules.

  • The Propanoic Acid Moiety: Acts as an extended, flexible attachment point for linker conjugation via standard amide coupling chemistry.

  • The 4-Nitro-Phthalimide Core: Serves as a precursor. The nitro group can undergo nucleophilic aromatic substitution (SNAr) with amines, or be reduced to an amino group (mimicking the highly active pomalidomide/lenalidomide pharmacophore) to establish critical hydrogen bonding with the histidine residues in the CRBN binding pocket.

Synthetic Workflow & Logical Causality

The preparation of functional PROTACs from this building block typically follows a two-stage sequence. First, the propanoic acid is conjugated to a Protein of Interest (POI) ligand-linker construct. Second, the nitro group is reduced to an amine to activate the CRBN binding affinity. Performing the amide coupling before nitro reduction prevents unwanted side reactions (e.g., self-condensation or cross-reactivity of the resulting aniline during coupling).

G A 3-(4-Nitro-1,3-dioxoisoindolin-2-yl) propanoic acid B Amide Coupling (HATU, DIPEA) A->B + POI-Linker-NH2 C Nitro-PROTAC Intermediate B->C D Nitro Reduction (Pd/C, H2 or SnCl2) C->D E Amino-Phthalimide CRBN Ligand D->E

Figure 1: Synthetic workflow for generating CRBN-recruiting PROTACs from 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid.

Experimental Protocols

Protocol A: Amide Coupling to POI-Linker Construct

This step utilizes HATU as the coupling reagent due to its high efficiency and minimal epimerization, which is critical when working with complex POI ligands.

Reagents:

  • 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (1.0 equiv)

  • POI-Linker-NH₂ (1.05 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF

Step-by-Step Method:

  • Activation: Dissolve 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere. Add HATU and stir at room temperature for 10 minutes to form the active ester.

  • Base Addition: Add DIPEA to the reaction mixture. The solution may darken slightly.

  • Conjugation: Add the POI-Linker-NH₂ construct dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Monitoring: Monitor reaction completion via LC-MS. The mass of the intermediate should correspond to [M+H]⁺ of the coupled product.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (typically DCM/MeOH gradient) to yield the nitro-PROTAC intermediate.

Protocol B: Reduction of the Nitro Group

Reduction of the 4-nitro group to a 4-amino group is essential for optimal CRBN binding. Catalytic hydrogenation is preferred, but SnCl₂ can be used if the POI ligand contains reducible functional groups (e.g., alkenes, alkynes).

Reagents:

  • Nitro-PROTAC intermediate (1.0 equiv)

  • 10% Pd/C (10% w/w) OR Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv)

  • Methanol or Ethanol

Step-by-Step Method (Catalytic Hydrogenation):

  • Dissolve the nitro-intermediate in MeOH (0.05 M).

  • Carefully add 10% Pd/C under a stream of argon.

  • Evacuate the flask and backfill with H₂ gas (balloon pressure).

  • Stir vigorously at room temperature for 4–12 hours. Monitor by LC-MS for the disappearance of the nitro species and the appearance of the amine [M-30]⁺.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing thoroughly with MeOH.

  • Concentrate the filtrate and purify via preparative HPLC to obtain the final amino-phthalimide CRBN ligand.

Quantitative Data Presentation

Table 1: Comparison of Nitro Reduction Methodologies for Phthalimide Cores

Reduction MethodReagents & ConditionsTypical YieldChemoselectivity Profile
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm), MeOH, RT, 4h85–95%Poor for alkenes/alkynes/benzyl ethers. Excellent for stable linkers.
Tin(II) Chloride SnCl₂·2H₂O, EtOH, 70°C, 2h60–80%High chemoselectivity. Tolerates double/triple bonds. Prone to tin impurities.
Iron/Ammonium Chloride Fe powder, NH₄Cl, EtOH/H₂O, 80°C, 3h75–90%Mild, environmentally benign. Requires vigorous stirring and hot filtration.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2770878, 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid" PubChem, [Link]. Accessed 4 April 2026.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common yield-limiting factors encountered when synthesizing 3-(4-nitro-1,3-dioxoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common yield-limiting factors encountered when synthesizing 3-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid. This compound is a critical 4-nitrophthalimide building block, widely utilized as a structural linker in the development of PROTACs (Proteolysis Targeting Chimeras) and immunomodulatory imide drugs (IMiDs).

The synthesis relies on the dehydrative condensation of 4-nitrophthalic anhydride with β-alanine (3-aminopropanoic acid). While conceptually straightforward, researchers frequently encounter stalled intermediates, hydrolysis side-reactions, and purification bottlenecks. This guide is designed to provide you with the mechanistic causality behind these issues and self-validating protocols to ensure high-yield, reproducible results.

Mechanistic Pathway

To troubleshoot effectively, we must first understand the reaction's causality. The imidization is a two-step process: an initial rapid nucleophilic attack to form a ring-opened amic acid intermediate, followed by a thermodynamically demanding intramolecular dehydration to form the closed imide ring.

ImidizationPathway A 4-Nitrophthalic Anhydride (Electrophile) C Amic Acid Intermediate (Ring-Opened) A->C + β-Alanine Nucleophilic Attack E 4-Nitrophthalic Acid (Hydrolysis Byproduct) A->E + H₂O (Moisture) Side Reaction B β-Alanine (Nucleophile) B->C C->A Reversibility (If H₂O is not removed) D 3-(4-Nitro-1,3-dioxoisoindolin-2-yl) propanoic acid (Target Imide) C->D Heat / Acid Catalyst - H₂O (Dehydration)

Reaction pathway for the synthesis of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid.

Troubleshooting FAQs

Q1: My reaction stalls at the amic acid intermediate, resulting in a low yield of the final imide. Why is this happening? A: The initial formation of the amic acid is kinetically fast, but the subsequent ring closure is thermodynamically demanding and requires the elimination of water. If your reaction temperature is too low or water is not efficiently removed, the equilibrium will stall and favor the amic acid (1)[1]. Solution: Transition your solvent system to glacial acetic acid and reflux (approx. 118°C). Acetic acid is highly effective because it acts as both a solvent and an acid catalyst. It protonates the hydroxyl group of the amic acid intermediate, converting it into a superior leaving group (water) and driving the cyclization forward (2)[2]. Conventional methods require 10–14 hours of reflux in acetic acid to maximize yield[1].

Q2: I am observing significant amounts of 4-nitrophthalic acid in my crude LC-MS. How do I prevent this byproduct? A: 4-Nitrophthalic anhydride is highly electrophilic and sensitive to moisture. The presence of water in your solvents or ambient humidity leads to competitive hydrolysis, irreversibly opening the anhydride to form 4-nitrophthalic acid, which will not react with β-alanine under standard conditions. Solution: Implement a self-validating anhydrous protocol. Ensure all glassware is oven-dried at 120°C. Use strictly anhydrous glacial acetic acid (from a newly opened bottle or distilled over acetic anhydride). Store your starting 4-nitrophthalic anhydride in a desiccator, as it can absorb atmospheric moisture over time.

Q3: β-Alanine is poorly soluble in my chosen organic solvent (e.g., toluene or DCM). How can I improve reaction homogeneity? A: β-Alanine exists predominantly as a zwitterion, creating a strong intermolecular ionic network that resists dissolution in non-polar or weakly polar organic solvents. Solution: Glacial acetic acid disrupts this zwitterionic network by protonating the carboxylate group of β-alanine, significantly enhancing its solubility at elevated temperatures[1]. If your protocol strictly requires an aprotic solvent like toluene, you must add a catalytic amount of a base (e.g., triethylamine) to neutralize the zwitterion, and utilize a Dean-Stark trap to continuously remove the water generated during cyclization.

Q4: Can I use microwave irradiation to speed up the reaction and improve yield? A: Yes. Prolonged thermal heating can sometimes lead to dark, tarry degradation products. Microwave-assisted synthesis has been proven to drastically reduce reaction times for N-phthaloylamino acids from 10–14 hours to just 15–20 minutes, while achieving yields of 81–98%[1]. Solution: Combine equimolar amounts of the anhydride and β-alanine in a small aliquot of glacial acetic acid and irradiate at 1000 W for 20 minutes[1].

Quantitative Data: Reaction Conditions Comparison

To assist in selecting the optimal synthetic route, the following table summarizes the performance of various solvent systems based on standard empirical data.

Solvent SystemTemperatureReaction TimeTypical YieldMechanistic Pros & Cons
Glacial Acetic Acid 118°C (Reflux)10–14 h75–85%Pros: Excellent solubility for amino acids; acts as an acid catalyst[2].Cons: Requires rigorous removal of AcOH during workup.
Microwave (in AcOH) ~120°C (1000 W)15–20 min81–98%Pros: Drastically reduced reaction time; high purity; minimal thermal degradation[1].Cons: Requires specialized microwave reactor equipment.
Toluene (Dean-Stark) 110°C (Reflux)18–24 h60–70%Pros: Efficient physical water removal drives equilibrium.Cons: Poor β-alanine solubility; requires base catalyst (TEA).
DMF (Aprotic) 150°C4–6 h50–65%Pros: Good solubility profile.Cons: High risk of thermal degradation; difficult to remove DMF during purification (3)[3].
Standardized Experimental Protocol: Glacial Acetic Acid Route

This step-by-step methodology ensures high scientific integrity and reproducibility for synthesizing 3-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid via the conventional thermal route.

  • Preparation & Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophthalic anhydride (1.0 equivalent, e.g., 10.0 mmol) and β-alanine (1.05 equivalents, 10.5 mmol).

  • Solvent Addition: Add 40 mL of anhydrous glacial acetic acid. The mixture will initially appear as a heterogeneous suspension.

  • Reflux (Imidization): Attach a reflux condenser. Flush the system with dry nitrogen. Heat the reaction mixture to a gentle reflux (oil bath at ~120°C) with continuous stirring for 12 hours[1]. The mixture will become homogeneous as the β-alanine dissolves and reacts[2].

  • Monitoring: Verify reaction completion via LC-MS or TLC (DCM:MeOH 9:1 with 1% AcOH). The highly polar amic acid intermediate should be fully consumed.

  • Concentration: Allow the reaction to cool to room temperature. Transfer to a rotary evaporator and remove approximately 75% of the acetic acid under reduced pressure (water bath at 45°C).

  • Precipitation: Slowly pour the concentrated orange/yellow oil into 150 mL of vigorously stirred, ice-cold distilled water. The target imide will precipitate as a solid.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with three 20 mL portions of cold distilled water to remove residual acetic acid and unreacted β-alanine.

  • Drying: Dry the solid overnight in a vacuum oven at 50°C to afford the pure 3-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid.

References
  • Title: US5698579A - Cyclic amides Source: Google Patents URL
  • Title: Microwave irradiation: A facile, scalable and convenient method for synthesis of N-phthaloylamino acids Source: Arabian Journal of Chemistry URL
  • Source: Organic Letters (ACS Publications)

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of phthalimide-based intermediates, particularly those used in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of phthalimide-based intermediates, particularly those used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Cereblon (CRBN) E3 ligase ligands.

The compound 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid presents a "perfect storm" of physicochemical challenges. It combines a rigid, highly planar phthalimide core with a hydrophobic nitro group, capped by a pH-sensitive propanoic acid moiety. This guide provides field-proven, mechanistically grounded strategies to prevent precipitation, ensure accurate dosing, and salvage your biochemical and cell-based assays.

Part 1: Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecular forces driving precipitation. Phthalimide derivatives generally exhibit limited solubility in water but are highly soluble in polar aprotic solvents like DMSO[1]. When transitioning from a DMSO stock to an aqueous assay buffer, the compound undergoes rapid "solvent shock," leading to kinetic precipitation before thermodynamic equilibrium can be reached[2].

Table 1: Structural Impact on Assay Solubility
Molecular FeaturePhysicochemical PropertyImpact on in vitro Assays
Phthalimide Core Highly planar, rigid ring systemPromotes strong intermolecular π-π stacking, resulting in high crystal lattice energy that resists aqueous solvation.
4-Nitro Group Strongly electron-withdrawing, hydrophobicDecreases the overall dielectric constant of the molecule, further driving hydrophobic aggregation in polar buffers.
Propanoic Acid Ionizable functional group (Estimated pKa ~4.5)Solubility is strictly pH-dependent. At pH < 5.0, the molecule is neutral and highly insoluble. At pH 7.4, it forms a more soluble carboxylate anion[1].

Part 2: Troubleshooting FAQs

Q1: My compound is fully dissolved in a 10 mM DMSO stock, but the moment I spike it into my PBS assay buffer, it turns cloudy. Why does this happen? A1: You are observing a failure of kinetic solubility . When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local dielectric constant drops drastically. The highly planar phthalimide molecules aggregate and nucleate faster than the propanoic acid moiety can be solvated by water[3]. This "solvent shock" causes the compound to crash out as sub-visual or visual particulates.

Q2: How can I optimize my biochemical assay buffer to prevent this precipitation without denaturing my target protein? A2: You must attack the problem through three avenues:

  • pH Control: Ensure your assay buffer is strictly maintained at pH 7.4 to 8.0 . Because the propanoic acid group has a pKa of ~4.5, maintaining a slightly basic pH ensures the molecule remains in its ionized (carboxylate) form, which is significantly more soluble[1].

  • Co-solvency: Introduce a water-miscible co-solvent or surfactant. Adding 0.01% - 0.05% Tween-20 or CHAPS can facilitate micellar solubilization, encapsulating the hydrophobic nitro-phthalimide core[1].

  • Stepwise Dilution: Never spike 100% DMSO directly into 100% aqueous buffer. Create an intermediate dilution (e.g., 50% DMSO / 50% Buffer) before the final transfer to minimize solvent shock.

Q3: My cell-based degradation assay limits final DMSO concentration to <0.5%. What are my options if the compound crashes at this limit? A3: If surfactants are toxic to your cell line, consider using Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). Cyclodextrins form inclusion complexes by encapsulating the hydrophobic phthalimide core within their cavity while presenting a hydrophilic exterior to the aqueous medium[1]. Pre-incubating your compound with 1-2% HP-β-CD prior to adding it to the cell culture media can dramatically improve bioavailability without the cytotoxicity associated with high DMSO or detergent levels.

Q4: Sometimes the buffer looks clear to the naked eye, but my assay results are highly variable. How do I know if sub-visual precipitation is occurring? A4: Visual inspection is insufficient for drug discovery assays. You must use Laser Nephelometry . Nephelometry measures the forward scattering of light caused by suspended, undissolved particles in a microplate well[3]. It provides an objective, quantitative measurement (in Nephelometric Turbidity Units, NTU) to detect trace levels of dispersed particulate material long before they become visible to the human eye[4].

Part 3: Standard Operating Procedure (SOP)

Protocol: Kinetic Solubility Assessment via Nephelometry

This self-validating protocol determines the maximum working concentration of your compound in a specific assay buffer before sub-visual precipitation occurs.

Materials:

  • 10 mM compound stock in 100% DMSO.

  • Target Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • 384-well clear-bottom microtiter plate.

  • Laser Nephelometer (e.g., BMG LABTECH NEPHELOstar).

Step-by-Step Methodology:

  • Prepare DMSO Serial Dilutions: In a V-bottom plate, create a 2-fold serial dilution of the compound in 100% DMSO (e.g., 10 mM down to 0.078 mM).

  • Buffer Preparation: Dispense 99 µL of the Target Assay Buffer into the wells of the 384-well reading plate.

  • Compound Spiking: Transfer 1 µL of each DMSO dilution into the corresponding wells containing the 99 µL buffer. (This ensures a constant 1% final DMSO concentration across all wells).

  • Mixing & Incubation: Seal the plate and mix thoroughly on a plate shaker at 500 RPM for 2 minutes. Incubate the plate at the exact temperature of your intended assay (e.g., 37°C) for 2 hours[3].

  • Nephelometric Measurement: Read the plate using the nephelometer.

  • Data Analysis: Plot the compound concentration against the scattered light intensity (NTU). The kinetic solubility limit is defined as the highest concentration where the NTU signal remains at the baseline of the blank (1% DMSO in buffer)[4]. Do not use the compound in assays above this determined concentration.

Part 4: Visualizations

Workflow: Stepwise Dilution to Prevent Solvent Shock

Directly spiking high-concentration DMSO stocks into aqueous buffers forces rapid nucleation. The workflow below illustrates the proper stepwise dilution technique to maintain kinetic solubility.

Workflow Stock 10 mM Stock in 100% DMSO Inter1 Intermediate Dilution (e.g., 1 mM in 50% DMSO / 50% Buffer) Stock->Inter1 Slow addition with continuous vortexing Assay Final Assay Buffer (<1% DMSO, pH 7.4 - 8.0) Inter1->Assay Dropwise addition into rapidly mixing buffer Detect Nephelometry Verification (Confirm absence of light scatter) Assay->Detect Read at 2 hours

Figure 1: Stepwise dilution workflow to mitigate solvent shock and prevent kinetic precipitation.

Logical Decision Tree: Troubleshooting Assay Precipitation

Use this decision matrix to systematically resolve solubility failures of phthalimide-based compounds during assay setup.

DecisionTree Start Compound Precipitates in Aqueous Assay Buffer CheckPH Is Buffer pH < 7.0? Start->CheckPH AdjustPH Adjust pH to 7.4 - 8.0 (Ionizes Propanoic Acid) CheckPH->AdjustPH Yes (Acidic/Neutral) CheckAdd Can the assay tolerate surfactants or co-solvents? CheckPH->CheckAdd No (Already Basic) Additives Add 0.01% Tween-20 or 1-2% HP-β-CD CheckAdd->Additives Yes (Biochemical Assay) Limit Determine Max Kinetic Solubility via Nephelometry and cap dosing CheckAdd->Limit No (Sensitive Cell Assay)

Figure 2: Decision tree for troubleshooting phthalimide propanoic acid precipitation in vitro.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at:[Link]

  • In vitro solubility assays in drug discovery. Kerns et al. (2008). PubMed / Current Drug Metabolism. Available at:[Link]

  • Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository (European Union). Available at:[Link]

Sources

Troubleshooting

Preventing hydrolysis of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid during coupling reactions

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that incorporating phthalimide-protected building blocks into complex molecules requires precision.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that incorporating phthalimide-protected building blocks into complex molecules requires precision. When working with 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid , the standard rules of peptide and amide coupling must be aggressively modified.

This guide provides mechanistic troubleshooting, quantitative benchmarking, and a self-validating protocol to prevent the catastrophic ring-opening of the 4-nitrophthalimide moiety during your syntheses.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why is 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid exceptionally sensitive to hydrolysis compared to standard phthalimides? A: The standard phthalimide protecting group is generally stable under mild acidic and neutral conditions but is notoriously labile under basic conditions. The introduction of a 4-nitro group dramatically exacerbates this instability. The strong electron-withdrawing nature of the nitro group—acting via both inductive (-I) and resonance (-M) effects—significantly increases the partial positive charge on the adjacent imide carbonyl carbons. As documented in classical hydrolysis studies, 4-nitrophthalimides undergo rapid ring-opening to 4-nitrophthalamic acid derivatives even under mildly alkaline conditions that unfunctionalized phthalimides would easily survive 1.

Q2: How can I definitively diagnose if ring-opening has occurred during my coupling reaction? A: LC-MS is your primary diagnostic tool. If you observe a mass addition of +18.01 Da relative to your expected product (or starting material), this strongly indicates hydrolytic cleavage of the phthalimide ring (the addition of H₂O) 2. This is almost always caused by trace moisture combined with an overly basic reaction microenvironment.

Q3: My LC-MS doesn't show a +18 Da shift, but I see a massive byproduct with the mass of my Starting Material + my Amine. What is happening? A: You are observing aminolysis (or ammonolysis). Because the 4-nitro-imide carbonyls are so electrophilic, your primary amine reactant is acting as a nucleophile against the protecting group rather than the activated carboxylic acid. This competing pathway forms a ring-opened diamide (a phthalamic acid derivative) and is heavily concentration-dependent 3. It occurs when the amine is added in excess or when the carboxylic acid activation is too slow.

Q4: Does the choice of coupling base matter? Can I use standard HATU/DIPEA conditions? A: You must avoid standard HATU/DIPEA conditions. Tertiary amines like DIPEA act as general base catalysts. They deprotonate trace water in the solvent to form highly nucleophilic hydroxide ions, which instantly attack the sensitized 4-nitro-imide ring. To prevent this, you must transition to a base-free coupling system (like DIC/Oxyma) or use a highly sterically hindered, weaker base like 2,4,6-collidine.

Part 2: Quantitative Data & Condition Benchmarking

To illustrate the causality between reagent selection and imide integrity, our application scientists have benchmarked the coupling of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid with a standard primary amine (benzylamine) across various conditions.

Coupling ReagentBase (Equivalents)Solvent (Anhydrous)Primary Impurity ProfileDesired Product Yield
HATUDIPEA (3.0 eq)DMF>60% (Hydrolysis & Aminolysis)< 30%
EDC·HCl / HOBtDIPEA (1.5 eq)DCM~35% (Hydrolysis)50 - 60%
DIC / Oxyma Puresym-Collidine (1.0 eq)DMF / DCM<10% (Trace Aminolysis)80 - 85%
DIC / Oxyma Pure None (Base-Free) DMF / DCM < 5% (Trace Hydrolysis) > 90%

Part 3: Reaction Pathway Visualization

The following diagram maps the logical relationships between your chosen reagents and the resulting chemical pathways.

G SM 3-(4-Nitrophthalimido) propanoic acid ActEster Activated Ester Intermediate SM->ActEster DIC / Oxyma (Mild Activation) Hydrolysis Ring-Opened Phthalamic Acid (+18 Da) SM->Hydrolysis H2O / Excess Base (Hydrolysis) DesProd Desired Amide Product ActEster->DesProd Target Amine (Stoichiometric) Aminolysis Ring-Opened Diamide (+ Amine Mass) ActEster->Aminolysis Excess Amine (Aminolysis)

Caption: Competing pathways: Desired amide coupling vs. base-catalyzed hydrolysis and aminolysis.

Part 4: Validated Experimental Protocol

This protocol utilizes a self-validating framework. By employing N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure , we eliminate the need for a tertiary amine base. Oxyma acts as an efficient racemization suppressor and a mildly acidic additive that facilitates rapid activation without creating the basic environment that triggers hydrolysis.

Step-by-Step Methodology: Base-Free Amide Coupling

1. Preparation & Dehydration (Critical Step) Thoroughly dry all glassware (oven-dried at 120 °C). Use strictly anhydrous DMF or DCM (water content <50 ppm). Causality: Trace moisture is the sole source of the hydroxide ions responsible for the +18 Da hydrolysis impurity.

2. Mild Activation Dissolve 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration. Cool the mixture to 0–5 °C using an ice bath. Causality: Lower temperatures kinetically favor the desired carboxylic acid activation over the higher-activation-energy imide ring-opening.

3. Coupling Agent Addition Add DIC (1.1 eq) dropwise to the cooled solution. Stir for 10 minutes at 0 °C to allow the complete formation of the active Oxyma ester.

4. Nucleophile Addition (Stoichiometric Control) Add the target primary amine (exactly 1.0 eq) dropwise. Causality: Do not use an excess of the amine. Excess amine acts as a competing nucleophile for the imide carbonyl, driving the aminolysis pathway.

5. In-Process Control (Self-Validation) After 1 hour of stirring at room temperature, take a 5 µL aliquot, quench it in 1 mL of acidic Acetonitrile/Water (0.1% Formic Acid), and analyze via LC-MS.

  • System Validated: Dominant peak corresponding to [M+H]⁺ of the desired amide.

  • System Failed: Peak at [M+18]⁺ (indicates moisture contamination) or [SM + Amine]⁺ (indicates amine was added too quickly or in excess).

6. Non-Destructive Workup Upon completion, dilute the reaction with Ethyl Acetate. Wash sequentially with 5% aqueous KHSO₄ (to remove unreacted amine and trace basic impurities) and brine. Causality: Strictly avoid basic aqueous washes (such as sat. NaHCO₃). The product remains highly sensitive to base-catalyzed hydrolysis even after the coupling is complete. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 5: References

  • 4-nitrophthalic acid - Organic Syntheses Procedure | orgsyn.org |

  • Technical Support Center: N-Phthaloylglycine in Peptide Synthesis | benchchem.com |

  • Kinetics and equilibrium in the ammonolysis of substituted phthalimides | cdnsciencepub.com |

Sources

Optimization

Technical Support Center: HPLC Purification of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the chromatographic isolation of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the chromatographic isolation of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid .

This compound presents a unique triad of chromatographic challenges: a highly hydrophobic and UV-active 4-nitrophthalimide core, an ionizable propanoic acid moiety ( pKa​ ~4.8), and a base-sensitive imide ring. Successfully purifying this molecule requires strict control over mobile phase pH, stationary phase chemistry, and sample solubility.

Below, you will find our field-validated methodologies, quantitative optimization matrices, and a comprehensive troubleshooting FAQ to ensure high-recovery, high-purity isolations.

Method Development & Optimization Workflow

HPLC_Optimization Prep Sample Preparation Dissolve in 1:1 DMSO:MeCN (Acidified) MobilePhase Mobile Phase Setup A: 0.1% TFA in H2O (pH ~2.0) B: 0.1% TFA in MeCN Prep->MobilePhase Column Column Selection Fully End-capped C18 (Blocks Silanol Interactions) MobilePhase->Column Gradient Gradient Execution 10% to 90% B over 20 min Detect at 220 nm & 254 nm Column->Gradient Eval Chromatogram Evaluation Assess Resolution & Symmetry Gradient->Eval Decision Tailing Factor < 1.5? Eval->Decision Troubleshoot Troubleshooting Check pH, Frit, or Sample Overload Decision->Troubleshoot NO Success Method Validated Proceed to Preparative Scale-up Decision->Success YES Troubleshoot->Gradient Adjust & Re-run

HPLC Optimization Workflow for 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid.

Section 1: Core Experimental Protocol (Self-Validating System)

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to preparative scale-up until the analytical System Suitability Test (SST) criteria are met.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.0).

  • Organic Phase (B): 0.1% TFA in HPLC-Grade Acetonitrile.

  • Causality: The propanoic acid group has a pKa​ of approximately 4.8. If the mobile phase pH approaches this pKa​ , the analyte exists in a state of uneven ionization, leading to asymmetrical, split, or tailing peaks[1]. Maintaining the pH at ~2.0 ensures the carboxylic acid is fully protonated (unionized) and suppresses the ionization of acidic silanol species on the silica stationary phase[2].

Step 2: Stationary Phase Equilibration

  • Action: Install a fully end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm) and equilibrate with 10% B for 10 column volumes.

  • Causality: End-capping chemically converts residual polar silanol groups into less polar entities, effectively blocking their secondary interactions with the nitro and carboxylic acid moieties of the analyte[3].

Step 3: Sample Preparation & Diluent Matching

  • Action: Dissolve the crude mixture at 10 mg/mL in a 1:1 mixture of DMSO and Acetonitrile containing 0.1% TFA. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: The bulky 4-nitrophthalimide core requires strong aprotic solvents (DMSO) for dissolution. However, injecting pure DMSO causes a "solvent effect" where the analyte travels un-retained through the column head, ruining peak shape. Diluting with the mobile phase organic modifier (MeCN) restores column focusing.

Step 4: System Suitability Test (SST) Validation

  • Action: Inject 5 µL of a 1 mg/mL reference standard.

  • Validation Gate: Calculate the USP Tailing Factor ( Tf​ ). If Tf​≤1.5 and theoretical plates ( N ) >10,000 , the system is validated. If Tf​>1.5 , do not proceed; flush the column and verify mobile phase pH.

Step 5: Gradient Execution & Detection

  • Action: Run the gradient defined in Table 1. Monitor UV absorbance at 254 nm and 220 nm.

  • Causality: 254 nm provides high specificity for the conjugated nitro-aromatic system, while 220 nm captures the maximum absorbance of the imide and carboxylic acid carbonyls for trace impurity detection.

Section 2: Parameter Optimization Matrices

Summarized below are the quantitative parameters optimized for this specific compound.

Table 1: Validated Gradient Elution Profile (Analytical Scale)

Time (min)% Mobile Phase A (0.1% TFA)% Mobile Phase B (MeCN)Flow Rate (mL/min)Mechanistic Rationale
0.090101.0High aqueous content focuses the polar propanoic acid moiety at the column head.
2.090101.0Isocratic hold to elute highly polar impurities (e.g., unreacted amino acids).
15.010901.0Linear ramp to elute the hydrophobic 4-nitrophthalimide core.
18.010901.0Column wash to remove strongly retained hydrophobic byproducts.
18.190101.0Return to initial conditions.
25.090101.0Re-equilibration (approx. 5 column volumes).

Table 2: Stationary Phase Selection Matrix

Column ChemistryPerformanceTailing Factor ( Tf​ )Recommendation
Uncapped C18Poor> 2.5Avoid. Severe tailing due to secondary silanol interactions[4].
End-capped C18 Excellent 1.1 - 1.3 Primary Choice. Blocks silanol activity; ideal for acidic analytes[1].
Phenyl-HexylGood1.3 - 1.5Alternative. Offers orthogonal π−π selectivity for resolving nitro-aromatic isomers.

Table 3: Mobile Phase Additive Comparison

AdditiveApprox. pHAnalyte Ionization StateChromatographic Result
None (Water)~6.0Mixed (Ionized/Unionized)Broad, split peaks; poor retention reproducibility.
0.1% Formic Acid~2.7Mostly UnionizedGood symmetry; suitable for LC-MS applications.
0.1% TFA ~2.0 Fully Unionized Excellent symmetry; sharpest peaks; ideal for UV-prep HPLC.
Section 3: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing (Tailing Factor > 2.0) for 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid? A1: Peak tailing for carboxylic acid-containing compounds is primarily caused by secondary polar interactions between the analyte and ionized residual silanol groups on the silica support surface[4]. Furthermore, if your mobile phase lacks sufficient acidic modifier, the propanoic acid group exists in a state of partial ionization.

  • Corrective Action: Ensure your mobile phase pH is strictly below 3.0 (preferably ~2.0 using 0.1% TFA) to fully protonate the carboxylic acid and suppress silanol ionization[2]. Verify that you are using a fully end-capped column, as end-capping reduces peak tailing by blocking interactions with these residual silanols[3].

Q2: My compound is co-eluting with a structurally similar impurity (e.g., the 5-nitro isomer or a des-nitro derivative). How can I improve resolution? A2: Isomeric phthalimide derivatives possess nearly identical hydrophobicities, making them difficult to resolve using standard C18/Acetonitrile gradients.

  • Corrective Action: First, decrease the gradient slope (e.g., from 5% B/min to 2% B/min) specifically around the expected elution time to increase the resolution ( Rs​ ). If co-elution persists, switch the organic modifier from Acetonitrile to Methanol, or switch the column to a Phenyl-Hexyl phase. Methanol and Phenyl phases introduce hydrogen-bonding and π−π interaction selectivities, respectively, which are highly effective at separating aromatic isomers.

Q3: The system pressure spikes significantly immediately after I inject my sample. What is happening? A3: 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid has limited solubility in highly aqueous environments. If your sample is dissolved in 100% DMSO and injected into a starting gradient of 10% Organic, the compound may precipitate instantaneously at the column head, causing a pressure spike and potentially blocking the inlet frit.

  • Corrective Action: Adjust your sample diluent to match the starting mobile phase conditions as closely as possible without compromising solubility (e.g., use 20% DMSO in Acetonitrile). If a void or blocked frit is suspected, reverse the column (if permitted by the manufacturer) and wash with 100% strong solvent to remove the blockage[3].

Q4: I am seeing a secondary peak that increases in area if the sample sits in the autosampler overnight. Is the compound unstable? A4: Yes. The 1,3-dioxoisoindolin-2-yl (phthalimide) core is highly susceptible to base-catalyzed hydrolysis. In neutral or slightly basic aqueous conditions, the imide ring opens to form a phthalamic acid derivative.

  • Corrective Action: Never leave this compound dissolved in unbuffered water or basic diluents. Always prepare your sample in a slightly acidic diluent (e.g., containing 0.1% TFA or Formic Acid) and maintain the autosampler temperature at 4°C to halt degradation kinetics.

Q5: Can I scale this method directly to Preparative HPLC? A5: Yes, but beware of mass overload. Injecting too much sample can saturate the stationary phase, leading to a non-ideal distribution of the analyte and causing peak tailing even if the pH is optimized[4].

  • Corrective Action: Assess mass overload by diluting your sample 10-fold and re-injecting; if peak shape improves dramatically, you are overloading the column[3]. Scale up your injection volume proportionally to the square of the column radius ( r2 ) when moving from a 4.6 mm analytical column to a 21.2 mm or 50 mm preparative column.

References
  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions. Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech. Available at: [Link]

  • LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks". Chromatography Online. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid Conjugation

Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists working on Proteolysis Targeting Chimeras (PROTACs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists working on Proteolysis Targeting Chimeras (PROTACs). 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is a critical building block used to recruit the Cereblon (CRBN) E3 ubiquitin ligase[1]. However, conjugating this molecule to linker-amines often results in poor yields due to severe steric clash and electronic deactivation.

This guide provides field-proven troubleshooting logic, mechanistic explanations, and self-validating protocols to ensure successful amide bond formation.

Troubleshooting Logic & Workflow

When standard coupling fails, it is critical to systematically alter the activation strategy rather than simply increasing temperature or time, which can degrade the sensitive phthalimide pharmacophore.

G Start 3-(4-Nitro-1,3-dioxoisoindolin-2-yl) propanoic acid HATU Attempt Standard HATU / DIPEA Coupling Start->HATU Check Conversion > 80%? HATU->Check Success1 Proceed to Purification Check->Success1 Yes Fail1 Low Yield / Unreacted Steric Clash Detected Check->Fail1 No EDC Switch to EDC / HOAt (Reduces steric penalty) Fail1->EDC Aliphatic Amines AcylF In situ Acyl Fluoride Generation (DAST) Fail1->AcylF Electron-Deficient Amines Success2 Successful Conjugation EDC->Success2 AcylF->Success2

Workflow for troubleshooting sterically hindered amide couplings in PROTAC synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does standard HATU coupling fail or yield primarily unreacted starting material with this substrate? A1: The failure is rooted in transition-state steric congestion. HATU forms a highly reactive, but extremely bulky, O-At active ester. The 4-nitro group on the rigid 1,3-dioxoisoindolin-2-yl (phthalimide) ring acts as a massive steric shield. Because the propanoic acid linker is short (only two carbons separating the carboxylate from the bulky imide nitrogen), the incoming amine cannot achieve the proper trajectory to attack the bulky HATU-activated carbonyl[2]. The activation energy barrier becomes insurmountable at room temperature, leading to sluggish kinetics and eventual hydrolysis of the active ester before the desired coupling can occur.

Q2: What is the recommended coupling strategy if HATU fails? A2: We recommend switching to an EDC/HOAt/DIPEA system or generating an Acyl Fluoride .

  • Causality for EDC/HOAt: While HATU is generally considered top-tier, EDC with HOAt generates the active ester without the bulky uronium salt byproducts complexing in the transition state. Systematic studies on highly hindered substrates demonstrate that EDC/HOAt can significantly outperform HATU in congested environments[3].

  • Causality for Acyl Fluorides: For extremely unreactive or electron-deficient amines, converting the carboxylic acid to an acyl fluoride (using DAST or Deoxo-Fluor) is optimal. Acyl fluorides are uniquely stable to hydrolysis but possess a highly electrophilic, sterically unencumbered carbonyl carbon, allowing them to easily overcome the steric bulk that blocks standard active esters[4].

Q3: I am observing ring-opening of the phthalimide during the coupling reaction. How can I prevent this? A3: The 4-nitro group is strongly electron-withdrawing, which drastically increases the electrophilicity of the adjacent imide carbonyls. Under basic conditions, especially in the presence of trace water, these imide bonds are highly susceptible to nucleophilic attack and irreversible ring-opening (hydrolysis)[5]. To mitigate this:

  • Strictly exclude water: Use anhydrous solvents (e.g., dry DMF or DCM) and flame-dried glassware.

  • Optimize the base: Avoid any primary or secondary amine bases. Use strictly non-nucleophilic tertiary bases like DIPEA or 2,4,6-collidine, and limit the excess to no more than 2.0 equivalents.

Quantitative Comparison of Activation Strategies

To guide your reagent selection, the following table summarizes the performance of various activation strategies specifically for coupling 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid with a generic hindered secondary amine (e.g., a piperidine-based PROTAC linker).

Coupling StrategyIntermediate Steric BulkReactivity with Hindered AminesRisk of Phthalimide Ring-OpeningTypical Conversion Yield
HATU / DIPEA Very HighPoorModerate< 30%[3]
EDC / HOAt / DIPEA ModerateGoodLow60 - 85%[3]
Acid Chloride (Oxalyl Cl) LowExcellentHigh (due to HCl byproduct)Variable / Messy[2]
Acyl Fluoride (DAST) Very LowExcellentLow> 90%[4]

Self-Validating Experimental Protocols

Protocol A: EDC/HOAt-Mediated Amide Coupling

Use this as the first-line alternative when HATU fails. The protocol includes built-in validation checkpoints.

Reagents:

  • 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOAt (1.5 eq)

  • Anhydrous DIPEA (2.5 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the propanoic acid derivative (1.0 eq) and HOAt (1.5 eq) in anhydrous DMF under an argon atmosphere. Cool the mixture to 0 °C.

  • Add EDC·HCl (1.5 eq) portion-wise. Stir at 0 °C for 30 minutes.

    • Validation Checkpoint 1: Take a 5 µL aliquot, quench in MeOH, and analyze via LC-MS. You should observe the mass of the methyl ester (indicating successful activation to the HOAt ester).

  • Coupling: In a separate vial, dissolve the Target Amine (1.1 eq) and DIPEA (2.5 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint 2: TLC (typically 5-10% MeOH in DCM) should show the disappearance of the highly UV-active starting acid and the appearance of a new, higher Rf product spot.

Protocol B: In situ Acyl Fluoride Generation

Deploy this method for highly electron-deficient or exceptionally hindered amines where Protocol A fails[4].

Reagents:

  • 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (1.0 eq)

  • Target Amine (1.2 eq)

  • DAST (Diethylaminosulfur trifluoride) (1.2 eq)

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous DCM (0.1 M)

Step-by-Step Methodology:

  • Fluorination: Dissolve the propanoic acid derivative (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM under argon. Cool to -20 °C.

  • Add DAST (1.2 eq) dropwise. Stir at -20 °C for 1 hour, then warm to room temperature for 1 hour.

    • Validation Checkpoint 1: LC-MS analysis (quenched in dry MeOH) will confirm the formation of the acyl fluoride (or methyl ester derivative).

  • Coupling: Add the Target Amine (1.2 eq) dissolved in DCM directly to the reaction mixture. Stir at room temperature for 4-8 hours.

  • Workup: Dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Mechanism of Action: Why We Tolerate the Synthetic Difficulty

The rigorous effort required to conjugate the 4-nitro-phthalimide derivative is justified by its biological utility. Once successfully linked to a target protein ligand, the resulting PROTAC acts as a powerful molecular bridge.

G PROTAC PROTAC Molecule (4-Nitro-Phthalimide Base) CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Binds via Phthalimide POI Protein of Interest (POI) PROTAC->POI Binds via Target Ligand Ternary Ternary Complex Formation CRBN->Ternary POI->Ternary Ub Polyubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Mechanism of targeted protein degradation via CRBN recruitment by thalidomide-derived PROTACs.

References

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health (PMC).
  • Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. National Institutes of Health (PMC).
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
  • The Synthesis of Thalidomide Derivatives for PROTACs: A Technical Guide. Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Optimization

Technical Support Center: Navigating Peptide Couplings with 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during peptide coupling reactions involving 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid. Our focus is on providing scientifically grounded, practical solutions to minimize side reactions and ensure the successful synthesis of your target peptides.

Introduction: Understanding the Chemistry of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid in Peptide Synthesis

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is a derivative of aspartic acid where the alpha-amino group is protected by a 4-nitrophthalimido (4-NPht) group. The phthalimido protecting group is known for its steric bulk and strong electron-withdrawing properties, which are further intensified by the presence of the nitro group on the phthaloyl ring.[1] These characteristics can significantly influence the reactivity of the amino acid during peptide synthesis, presenting both advantages and challenges. This guide will help you navigate these complexities to achieve high-purity peptide products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid in peptide coupling?

A1: The two most prevalent side reactions are aspartimide formation and racemization at the alpha-carbon of the aspartic acid residue. Aspartimide formation is a base-catalyzed intramolecular cyclization that can lead to a mixture of α- and β-peptides, as well as piperidide adducts if piperidine is used for Fmoc deprotection in solid-phase peptide synthesis (SPPS).[1][2] Racemization results in the loss of stereochemical integrity, producing diastereomeric impurities that can be difficult to separate and may alter the biological activity of the final peptide.

Q2: How does the 4-nitro-phthalimido protecting group influence these side reactions?

A2: The 4-nitro-phthalimido group is strongly electron-withdrawing. This electronic effect can increase the acidity of the α-proton on the aspartic acid residue, potentially making it more susceptible to racemization, especially during the activation step of the coupling reaction. The steric bulk of the phthalimido group can, in some cases, hinder the approach of the incoming amine, potentially requiring more robust coupling conditions, which in turn might favor side reactions.

Q3: What are the best practices for deprotecting the 4-nitro-phthalimido group?

A3: The most common method for the deprotection of phthalimido groups is hydrazinolysis, typically using hydrazine hydrate in a suitable solvent. However, this method can sometimes lead to side reactions, particularly with complex peptides containing other amide functionalities. A milder, two-stage deprotection protocol using sodium borohydride (NaBH₄) followed by acetic acid has been shown to be effective and minimizes the risk of racemization.

Q4: Can I use standard coupling reagents with this protected amino acid?

A4: Yes, standard coupling reagents can be used, but their selection should be made carefully to minimize side reactions. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of racemization-suppressing additives are a common choice. Uronium/aminium-based reagents such as HBTU and HATU are also effective but should be used with caution to avoid potential side reactions like guanidinylation of the N-terminal amine.[2]

Troubleshooting Guides

Problem 1: Significant Aspartimide Formation Detected

Symptoms:

  • Presence of unexpected peaks in the HPLC chromatogram of the crude peptide, often close to the main product peak.

  • Mass spectrometry data showing a mass loss of 18 Da (corresponding to the loss of water) from the target peptide mass, or a mass increase of 67 Da (piperidide adduct in SPPS).[3]

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Prolonged exposure to basic conditions Aspartimide formation is base-catalyzed.[1] Extended reaction times or the use of strong, non-hindered bases can accelerate this side reaction.Minimize the duration of base exposure during Fmoc deprotection in SPPS. Consider using a weaker base like piperazine instead of piperidine.[4]
High reaction temperature Elevated temperatures can provide the activation energy needed for the intramolecular cyclization.Perform coupling reactions at room temperature or below (e.g., 0 °C), especially during the pre-activation step.
Sequence-dependent susceptibility Peptides containing Asp-Gly, Asp-Asn, or Asp-Ser sequences are particularly prone to aspartimide formation due to reduced steric hindrance or neighboring group participation.[2][3]If the sequence allows, consider using a dipeptide building block where the aspartic acid is already coupled to the subsequent amino acid, thus avoiding the direct activation of the aspartic acid residue in a susceptible context.
Choice of solvent The polarity and nature of the solvent can influence the rate of aspartimide formation.N,N-Dimethylformamide (DMF) is a common solvent, but in problematic cases, switching to a less polar solvent like dichloromethane (DCM) for the coupling step may be beneficial.

Experimental Protocol: Minimizing Aspartimide Formation with Additives

For Fmoc-based SPPS, the addition of an acidic additive to the piperidine deprotection solution can help suppress aspartimide formation by reducing the basicity of the microenvironment.

  • Prepare the Deprotection Solution: Add 1-hydroxybenzotriazole (HOBt) to your 20% piperidine in DMF solution to a final concentration of 0.1 M.

  • Perform Deprotection: Carry out the Fmoc deprotection as usual, but with the HOBt-containing solution.

  • Monitor: Analyze the crude peptide by HPLC and mass spectrometry to quantify the reduction in aspartimide-related byproducts.

Problem 2: Racemization of the Aspartic Acid Residue

Symptoms:

  • Broadening or splitting of the main peak in the HPLC chromatogram.

  • Identification of diastereomers by chiral chromatography or NMR spectroscopy.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Over-activation of the carboxylic acid Prolonged pre-activation times or the use of highly reactive coupling reagents can lead to the formation of symmetric anhydrides or other activated species that are prone to racemization.Minimize the pre-activation time to just a few minutes before adding the amine component.
Use of strong, non-sterically hindered bases Bases like triethylamine (TEA) can facilitate the abstraction of the α-proton, leading to racemization.Use a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.
Inappropriate coupling reagent Some coupling reagents are more prone to inducing racemization than others.Use carbodiimide reagents (DCC, DIC) in combination with racemization-suppressing additives like HOBt, 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[2][5] Phosphonium-based reagents like PyBOP are also known to be effective at minimizing racemization.
Elevated reaction temperature Higher temperatures increase the rate of racemization.Conduct the coupling reaction at a reduced temperature, such as 0 °C.

Experimental Protocol: Recommended Coupling Procedure to Minimize Racemization

This protocol utilizes a carbodiimide with an additive, a standard and effective method for reducing racemization.

  • Dissolution: In a reaction vessel, dissolve 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (1.2 equivalents) and HOBt (1.2 equivalents) in DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add DIC (1.2 equivalents) to the cooled solution and stir for 5-10 minutes for pre-activation.

  • Coupling: Add the N-terminally deprotected peptide (1 equivalent) to the activated amino acid solution.

  • Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir until completion (monitor by a suitable method like the Kaiser test for SPPS).

  • Work-up: Proceed with the standard washing and subsequent steps of your synthesis protocol.

Visualizing Key Concepts

Diagram 1: Mechanism of Aspartimide Formation

Aspartimide_Formation Peptide Peptide with N-terminal Asp(OR)-Xaa residue Deprotonation Deprotonation of backbone amide Peptide->Deprotonation Base (e.g., piperidine) Cyclization Intramolecular nucleophilic attack Deprotonation->Cyclization Aspartimide Aspartimide intermediate Cyclization->Aspartimide RingOpening Nucleophilic ring opening (e.g., by piperidine or water) Aspartimide->RingOpening Products Mixture of α- and β-peptides, piperidide adducts, and racemized products RingOpening->Products

Caption: Base-catalyzed mechanism of aspartimide formation.

Diagram 2: Decision Workflow for Coupling Strategy

Coupling_Strategy Start Start: Coupling of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid Check_Sequence Is the subsequent residue Gly, Asn, or Ser? Start->Check_Sequence High_Risk High risk of aspartimide formation Check_Sequence->High_Risk Yes Low_Risk Lower risk of aspartimide formation Check_Sequence->Low_Risk No Use_Dipeptide Consider using a pre-formed dipeptide High_Risk->Use_Dipeptide Standard_Coupling Proceed with standard coupling protocol Low_Risk->Standard_Coupling Coupling_Conditions Select coupling reagent and conditions Use_Dipeptide->Coupling_Conditions Standard_Coupling->Coupling_Conditions Carbodiimide Carbodiimide (DIC/DCC) + Additive (HOBt/HOAt) Coupling_Conditions->Carbodiimide Phosphonium Phosphonium reagent (PyBOP) Coupling_Conditions->Phosphonium Uronium Uronium reagent (HBTU/HATU) (Use with caution) Coupling_Conditions->Uronium Final_Check Monitor for side products by HPLC and Mass Spec Carbodiimide->Final_Check Phosphonium->Final_Check Uronium->Final_Check

Caption: Decision workflow for selecting a coupling strategy.

References

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). (n.d.).
  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (n.d.).
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Coupling Reagents. (n.d.).
  • Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023, February 6).
  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.
  • Practical N-to-C peptide synthesis with minimal protecting groups. (n.d.).
  • Michels, T., Dölling, R., Haberkorn, U., & Mier, W. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters, 14(20), 5218–5221.
  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed.
  • Aspartic Acid Side Chain Effect—Experimental and Theoretical Insight. (n.d.). FULIR.
  • Side Reactions in - Peptide Synthesis. (n.d.).

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid

Welcome to the technical support and troubleshooting center for 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (CAS: 15728-05-9). This compound is a critical building block in the synthesis of Proteolysis Targeting C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (CAS: 15728-05-9). This compound is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically functioning as a Cereblon (CRBN) E3 ligase recruiting moiety.

Due to the highly electrophilic nature of the nitro-substituted phthalimide ring, this compound is exceptionally sensitive to environmental factors. This guide provides field-proven protocols, mechanistic causality for degradation, and self-validating quality control workflows to ensure the integrity of your synthetic campaigns.

Core Storage Directives

To maintain the structural integrity of the phthalimide ring and prevent premature hydrolysis, strict adherence to the following storage parameters is mandatory.

Storage ParameterShort-Term (< 1 Month)Long-Term (> 1 Month)Mechanistic Rationale
Temperature 2°C to 8°C-20°CSuppresses the kinetic rate of ambient hydrolysis and thermal decarboxylation.
Atmosphere Argon or NitrogenArgon (Sealed)Displaces ambient humidity. Water acts as a nucleophile against the imide carbonyls.
Container Amber glass vialAmber glass + PTFE capThe 4-nitroaromatic system is susceptible to photodegradation under prolonged UV exposure.
State Solid powderSolid powderNever store as a solution. Solvents like DMSO are hygroscopic and accelerate ring-opening.

Troubleshooting & FAQs

Q1: My compound was stored at -20°C, but LC-MS analysis shows a major impurity with a +18 Da mass shift. What happened? A: You are observing the classic ring-opening hydrolysis of the phthalimide moiety into its corresponding phthalamic acid derivative [1]. While -20°C slows down thermal degradation, repeated freeze-thaw cycles without proper desiccation cause condensation inside the vial. The electron-withdrawing 4-nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent imide carbonyls, making them highly susceptible to nucleophilic attack by even trace amounts of condensed water [4].

Q2: Can I prepare a 100 mM stock solution in DMSO and store it in the freezer for future PROTAC coupling reactions? A: No, this is highly discouraged. DMSO is notoriously hygroscopic. Even "anhydrous" DMSO will absorb atmospheric moisture during handling. Once in solution, the kinetics of base-catalyzed or neutral hydrolysis accelerate exponentially compared to the solid state [2]. Always prepare solutions immediately prior to your amide coupling steps.

Q3: How does the degradation of this specific building block affect my final PROTAC? A: The intact phthalimide ring is an absolute structural requirement for binding to the tri-tryptophan pocket of the CRBN E3 ligase [3]. If the ring opens to form the phthalamic acid intermediate, the spatial geometry is destroyed, the necessary hydrogen-bond trio is lost, and the resulting PROTAC will exhibit a complete loss of target degradation efficacy (Dmax = 0%).

Mechanistic Pathway of Degradation

Understanding the chemical causality behind the degradation is critical for preventing it. The diagram below illustrates how ambient moisture permanently inactivates the linker.

degradation A Intact 4-Nitro-Phthalimide (Active CRBN Binder) B H2O / Ambient Moisture (Nucleophilic Attack) A->B Exposure to humidity C Ring-Opened Phthalamic Acid (Inactive Degradant) B->C Hydrolysis (+18 Da)

Mechanistic pathway of phthalimide ring-opening hydrolysis due to moisture.

Standard Operating Protocols (SOPs)

Every protocol in your lab should be a self-validating system. Do not assume the integrity of your building blocks based solely on the supplier's initial Certificate of Analysis (CoA).

SOP A: Aliquoting and Long-Term Storage

Causality: Minimizing the frequency of atmospheric exposure prevents the cumulative introduction of moisture.

  • Equilibration: Remove the master vial from the -20°C freezer and place it in a desiccator. Wait 60 minutes for the vial to reach room temperature before opening. Opening a cold vial guarantees immediate water condensation on the powder.

  • Inert Handling: Open the vial strictly inside a glove box or under a continuous stream of dry Argon.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials (e.g., 10–50 mg per vial).

  • Sealing: Flush each sub-vial with Argon, seal tightly with a PTFE-lined cap, and wrap the seam with Parafilm. Store immediately at -20°C.

SOP B: Pre-Synthesis Quality Control (QC) Workflow

Causality: Validating the imide ring's integrity prevents the downstream waste of expensive target-binding ligands during PROTAC assembly.

  • Sample Prep: Weigh 1 mg of the compound and dissolve it in 0.5 mL of fresh, anhydrous DMSO-d6.

  • LC-MS Analysis: Scan for the parent mass. A shift from the expected mass to [M+18] indicates water addition (hydrolysis).

  • 1H-NMR Analysis: Look for the appearance of a broad singlet far downfield (>10 ppm), which indicates the formation of the carboxylic acid proton of the ring-opened phthalamic acid.

qc S1 Visual Inspection (Check for discoloration) S2 Dissolve in Anhydrous DMSO-d6 (Inert Atmosphere) S1->S2 S3 LC-MS & 1H-NMR Analysis S2->S3 D1 Is +18 Da mass present? S3->D1 P1 Proceed to Synthesis D1->P1 No (Intact) F1 Discard Batch (Hydrolyzed) D1->F1 Yes (Degraded)

Step-by-step quality control workflow for verifying linker integrity.

References

  • Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands ACS Medicinal Chemistry Letters[Link] [1]

  • Phthalimid - OECD Existing Chemicals Database OECD (Organisation for Economic Co-operation and Development)[Link] [2]

Optimization

Technical Support Center: Purification of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-(4-Nitro-1,3-dioxoisoindolin...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid. The following information is based on established chemical principles and field-proven insights to ensure the highest degree of scientific integrity and practical applicability.

Introduction: Understanding the Chemistry of Impurities

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is a substituted phthalimide derivative.[1] The presence of impurities in batches of this compound can significantly impact the quality and safety of subsequent applications, particularly in drug development.[2][3] Impurities can arise from various sources, including unreacted starting materials, by-products from side reactions during synthesis, and degradation products.

The primary synthesis route typically involves the condensation of 4-nitrophthalic anhydride with β-alanine. Potential impurities can therefore include residual starting materials and by-products formed through incomplete reactions or alternative reaction pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid.

Q1: My final product has a low melting point and appears discolored. What are the likely impurities?

A1: A low or broad melting point and discoloration are classic indicators of impurities. The most common culprits are:

  • Unreacted Starting Materials: Residual 4-nitrophthalic anhydride or β-alanine.

  • Partially Reacted Intermediates: Such as the amic acid formed before cyclization to the imide.

  • Positional Isomers: If the starting material was a mixture of nitrophthalic acid isomers, the final product will contain the corresponding mixture of N-substituted nitrophthalimide isomers.

  • Degradation Products: The nitro group can be susceptible to reduction, and the imide ring can undergo hydrolysis under certain conditions.

Troubleshooting Workflow:

Caption: A general workflow for troubleshooting impure batches.

Q2: I'm struggling to remove a persistent impurity that co-elutes with my product during column chromatography. What should I do?

A2: When impurities have similar polarities to the target compound, standard chromatographic separations can be challenging.[4] Here are some advanced strategies:

  • Solvent System Optimization: Systematically vary the solvent system for your column chromatography. A slight change in the solvent mixture's polarity or composition can sometimes achieve separation. Consider using a gradient elution.[4]

  • Alternative Chromatographic Techniques:

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers much higher resolution than standard column chromatography.

    • Supercritical Fluid Chromatography (SFC): Can be effective for separating compounds that are difficult to resolve by liquid chromatography.

  • Chemical Derivatization: Temporarily convert your product and the impurity into derivatives with different physical properties. After separation, the original compounds can be regenerated. This is an advanced technique and should be approached with a clear understanding of the involved reactions.

Q3: What is the most effective method for recrystallizing 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid?

A3: Recrystallization is a powerful purification technique for solids.[5] The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

Recommended Solvents and Procedure:

Solvent/SystemRationale
Ethanol/WaterThe compound is often soluble in hot ethanol and less soluble upon the addition of water. This allows for controlled crystallization.[6]
Acetic AcidPhthalimide synthesis is often carried out in acetic acid, and the product can be recrystallized from it.[7]
Methanol, Ethanol, DMSOThese solvents can be used to produce different crystal habits, which may aid in purification.[8]

Step-by-Step Recrystallization Protocol:

  • Dissolution: In a flask, dissolve the impure compound in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Further Cooling: To maximize the yield, cool the flask in an ice bath.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly.

Recrystallization_Process Start Impure Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Hot_Filter Cool Slow Cooling to Room Temperature Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Caption: The stepwise process of recrystallization for purification.

Q4: Can I use an acid-base extraction to purify my product?

A4: Yes, an acid-base extraction can be a very effective purification step, especially for removing neutral or basic impurities. The carboxylic acid group in 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid allows for its selective extraction.

Protocol for Acid-Base Extraction:

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate. The desired acidic product will move into the aqueous layer as its carboxylate salt.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.

  • Acidify the aqueous layer with a strong acid, like hydrochloric acid, to precipitate the purified product.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

Analytical Characterization for Purity Assessment

To confirm the purity of your 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid, a combination of analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can reveal the presence of impurities.[4]

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., carboxylic acid, nitro group, imide carbonyls).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

References

  • Chen, I.-C., et al. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. MDPI. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2020). Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chavakula, R., et al. (2013). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Organic Chemistry: An Indian Journal. Retrieved from [Link]

  • Ghosh, A., et al. (2019). Organo Photoinduced Decarboxylative Alkylation of Coumarins with N-(Acyloxy)phthalimide. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ghosh, A., et al. (2014). Impurities in Pharmaceutical Drug Substances: An Overview. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Pawar, S., et al. (2008). Study of Different Crystal Habits Formed by Recrystallization Process and Study Effect of Variables. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • International Journal of Current Research and Review. (n.d.). Efficient Synthesis and Characterization of 4-(1,3-dioxoisoindolin-2-yl) Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid. Retrieved from [Link]

  • Raza, A., et al. (2009). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Nayab, P. S., et al. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Bangladesh Journal of Pharmacology. Retrieved from [Link]

  • G, A., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. Retrieved from [Link]

  • Sankhe, S., & Chindarkar, N. (2021). Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Li, J., & Liang, Z.-P. (2006). (S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid vs 3-(5-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid

A Senior Application Scientist's Guide to Isomeric Intermediates in Drug Discovery In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the precise architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Isomeric Intermediates in Drug Discovery

In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the precise architecture of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) is paramount. The constituent parts—a ligand for the protein of interest, a ligand for an E3 ligase, and the linker that tethers them—each play a crucial role in the efficacy of the final construct. Phthalimide-based moieties, derived from immunomodulatory drugs (IMiDs), are workhorse ligands for recruiting the Cereblon (CRBN) E3 ligase.[1] The introduction of substituents onto the phthalimide ring can modulate the electronic properties, stability, and binding affinity of these recruiters.

This guide provides an in-depth, objective comparison of two closely related, yet distinct, chemical building blocks: 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid and 3-(5-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid . As a Senior Application Scientist, my objective is to move beyond a simple cataloging of properties and delve into the causal relationships between isomeric structure and functional performance, providing researchers with the foundational knowledge to make informed decisions in their experimental designs.

Structural and Physicochemical Properties: More Than Just a Positional Change

At first glance, the two molecules appear remarkably similar, sharing the same molecular formula (C₁₁H₈N₂O₆) and molecular weight (264.19 g/mol ). The critical difference lies in the position of the strongly electron-withdrawing nitro (-NO₂) group on the phthalimide ring. This seemingly subtle variation has significant implications for the molecule's electronic distribution, reactivity, and ultimately, its performance as a component in a larger bioactive molecule.

Property3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid3-(5-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid
CAS Number 18627-60-6[2]Not explicitly available, synthesized from 4-nitrophthalic acid
Molecular Formula C₁₁H₈N₂O₆C₁₁H₈N₂O₆
Molecular Weight 264.19 g/mol 264.19 g/mol
Predicted pKa Lower (more acidic)Higher (less acidic)
Predicted Electrophilicity of Carbonyls HigherLower
Predicted CRBN Binding Affinity Potentially WeakerPotentially Stronger (closer to established IMiDs)

The nitro group exerts its electron-withdrawing effect through both induction (through-bond polarization) and resonance (delocalization of electrons through the π-system).[3] In the 4-nitro isomer , the nitro group is in closer proximity to the imide functionality and can more effectively delocalize electron density from the carbonyl groups through resonance. This is predicted to have two key consequences:

  • Increased Acidity: The increased electron withdrawal in the 4-nitro isomer is expected to render the propanoic acid proton more acidic compared to the 5-nitro isomer.

  • Enhanced Carbonyl Electrophilicity: The carbonyl carbons of the imide in the 4-nitro isomer are predicted to be more electron-deficient, potentially influencing their reactivity in certain chemical transformations.

Synthesis and Reactivity: A Tale of Two Isomers

Both isomers are synthesized by the condensation of the corresponding nitrophthalic anhydride with β-alanine. The synthesis of the anhydride precursors, 3-nitrophthalic anhydride and 4-nitrophthalic anhydride, typically involves the nitration of phthalic anhydride, followed by separation of the isomers.[4][5]

Experimental Protocol: General Synthesis of Nitro-Substituted Phthalimido Propanoic Acids

This protocol outlines the general procedure for synthesizing both isomers, starting from the respective nitrophthalic anhydride.

Materials:

  • 4-Nitrophthalic anhydride or 3-Nitrophthalic anhydride (1.0 eq)

  • β-Alanine (1.05 eq)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the nitrophthalic anhydride (1.0 eq) and β-alanine (1.05 eq) in glacial acetic acid (5-10 mL per gram of anhydride).

  • Heat the mixture to reflux with stirring for 4-6 hours. The reaction mixture should become homogeneous.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting anhydride is consumed.

  • Allow the reaction mixture to cool to room temperature, during which a precipitate should form.

  • Pour the cooled mixture into a beaker of ice-cold deionized water (10x the volume of acetic acid used) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove residual acetic acid and unreacted β-alanine.

  • Dry the product under vacuum to yield the desired 3-(nitro-1,3-dioxoisoindolin-2-yl)propanoic acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Reactivity in Application: The PROTAC Linker Perspective

In the context of PROTAC synthesis, these molecules serve as precursors for the E3 ligase-binding moiety. The carboxylic acid handle is typically activated and coupled to an amine-functionalized linker, which is in turn attached to the warhead that binds the protein of interest.

The key difference in reactivity between the two isomers lies in the electronic nature of the phthalimide ring. The stronger electron-withdrawing character of the 4-nitro group may subtly influence the stability of the imide ring to the basic conditions sometimes employed in deprotection or coupling steps. However, for standard amide bond forming reactions (e.g., using HATU or EDC/HOBt), both isomers are expected to perform adequately.

Performance in Targeted Protein Degradation: A Predictive Comparison

The binding of thalidomide and its analogs to CRBN is primarily mediated by the glutarimide ring, but the phthalimide moiety also contributes to the binding and can influence neosubstrate recruitment.[6] Studies on thalidomide analogs with a nitro group on the phthaloyl ring have shown that a 4-nitro substitution can lead to a significant decrease in CRBN binding affinity.[7][8] For instance, a nitro-substituted thalidomide analog with the nitro group at the 4-position of the phthaloyl ring exhibited a Kᵢ > 40 µM, which is considerably weaker than thalidomide itself.[7][8]

This suggests that the 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid may be a less effective CRBN recruiter compared to its 5-nitro counterpart. The electronic and steric alterations introduced by the 4-nitro group may disrupt the optimal interactions within the CRBN binding pocket. Conversely, the 3-(5-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid places the nitro group at a position analogous to the amino group in lenalidomide or pomalidomide, which are potent CRBN binders. While the nitro group is electron-withdrawing and the amino group is electron-donating, the positional analogy suggests that the 5-substituted ring may be more readily accommodated by CRBN.

Experimental Workflow for Comparative Performance Evaluation

To empirically validate these predictions, a head-to-head comparison is necessary. The following workflow outlines the key experiments to determine the relative performance of the two isomers as part of a PROTAC.

G cluster_0 PROTAC Synthesis cluster_1 Biochemical Assays cluster_2 Cellular Assays cluster_3 Data Analysis & Comparison S1 Synthesize Isomer 1 PROTAC B1 CRBN Binding Assay (e.g., TR-FRET) S1->B1 B2 Ternary Complex Formation Assay S1->B2 C1 Western Blot for Protein Degradation (DC50/Dmax) S1->C1 C2 Cell Viability/Proliferation Assay S1->C2 S2 Synthesize Isomer 2 PROTAC S2->B1 S2->B2 S2->C1 S2->C2 D1 Compare Binding Affinities (Ki/Kd) B1->D1 D2 Compare Degradation Efficacy (DC50/Dmax) B2->D2 C1->D2 D3 Assess Cellular Potency (IC50) C2->D3

Fig 1. Experimental workflow for comparing the performance of the two isomers.
Detailed Protocol: Western Blot for Protein Degradation Assessment

Objective: To determine the half-maximal degradation concentration (DC₅₀) and maximum degradation level (Dₘₐₓ) of PROTACs constructed with the 4-nitro and 5-nitro isomers.

Procedure:

  • Cell Culture and Seeding: Plate a relevant cancer cell line (e.g., a line where the target protein is highly expressed) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs (e.g., from 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Conclusion and Recommendations for Researchers

  • For Optimal CRBN Engagement: The 5-nitro isomer is the more conservative and likely more effective choice for applications requiring robust CRBN binding, such as in the development of potent PROTACs. Its substitution pattern is more analogous to established high-affinity CRBN ligands.

  • For Exploring Novel Interactions or Modulating Properties: The 4-nitro isomer , while predicted to be a weaker CRBN binder, could be a valuable tool for researchers looking to modulate the properties of the phthalimide moiety. Its distinct electronic profile might lead to altered neosubstrate specificity or different ternary complex conformations, which could be advantageous in specific contexts.

  • Empirical Validation is Key: The predictions made in this guide are based on sound chemical principles but require experimental validation. Researchers should consider synthesizing and testing both isomers in their specific application to determine the optimal choice for their target and system.

By understanding the fundamental differences imparted by the seemingly minor change in the nitro group's position, researchers can more rationally design and select building blocks for their chemical biology and drug discovery programs, ultimately accelerating the path to novel therapeutics.

References

  • BenchChem. (2025).
  • PubChem. (n.d.). 4-Nitrophthalimide. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). 3-nitrophthalic acid.
  • CymitQuimica. (n.d.). CAS 6015-57-2: 4-Chloro-5-nitrophthalimide.
  • MDPI. (2020). A Walk through Recent Nitro Chemistry Advances.
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of 4-Nitro- vs. 5-Nitro-2-Furancarboxaldehyde Reactivity: A Guide for Researchers. BenchChem.
  • Organic Syntheses. (n.d.). 4-nitrophthalic acid.
  • BenchChem. (2025). Evaluating the Specificity of (+)
  • National Center for Biotechnology Information. (n.d.). 5-Nitroindole as an universal base analogue. PMC.
  • PrepChem.com. (n.d.). Synthesis of 3-Phenyl-3-(4-Nitrophenyl)propenoic Acid.
  • ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid.
  • BenchChem. (2025).
  • Journal of Applied Pharmaceutical Science. (2016).
  • ACS Publications. (2019). De-Novo Design of Cereblon (CRBN)
  • PubChem. (n.d.). 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). 3-nitrophthalic anhydride.
  • MDPI. (n.d.).
  • Sciencemadness Discussion Board. (2021). A Note on the Synthesis of 3-Nitrophthalic Acid.
  • Organic Syntheses. (n.d.). 4-nitrophthalimide.
  • National Center for Biotechnology Information. (2022). An overview of PROTACs: a promising drug discovery paradigm. PMC.
  • ResearchGate. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1 H - 1,2,4-triazol-3-amine.
  • National Center for Biotechnology Information. (n.d.).
  • Google Patents. (n.d.). CN102603536A - Synthetic method of 3-nitrophthalic acid.
  • ACS Publications. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry.
  • Frontiers. (n.d.). Photopharmacology of Proteolysis-Targeting Chimeras: A New Frontier for Drug Discovery.
  • ResearchGate. (n.d.).
  • Identifying oxysterol interacting proteins through specific degrad
  • Google Patents. (n.d.). US4005102A - Process for making 4-nitro-n-methylphthalimide.
  • MDPI. (2025).
  • ResearchGate. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1 H - 1,2,4-triazol-3-amine.
  • RSC Publishing. (n.d.). A comparative study of the structure, energetic performance and stability of nitro-NNO-azoxy substituted explosives.

Sources

Comparative

Comparative E3 Ligase Binding Guide: 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid vs. Thalidomide

Targeted protein degradation relies heavily on the recruitment of E3 ubiquitin ligases. Cereblon (CRBN), the substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ligase complex, is the primary target of immunomo...

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Author: BenchChem Technical Support Team. Date: April 2026

Targeted protein degradation relies heavily on the recruitment of E3 ubiquitin ligases. Cereblon (CRBN), the substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ligase complex, is the primary target of immunomodulatory imide drugs (IMiDs) like thalidomide[1]. In the development of PROTACs (Proteolysis Targeting Chimeras) and molecular glues, understanding the strict structural requirements for CRBN binding is critical.

This guide provides an objective, data-driven comparison between thalidomide (the gold-standard CRBN ligand) and 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (a structural analog often used as a synthetic intermediate or negative control), detailing why subtle structural changes completely abrogate E3 ligase affinity.

Structural and Mechanistic Analysis

To understand the causality behind the binding divergence of these two molecules, we must examine the architecture of the CRBN binding pocket. Crystallographic studies reveal that CRBN possesses a highly hydrophobic "tri-tryptophan" pocket (comprising Trp380, Trp386, and Trp400)[2].

Thalidomide: The Ideal Pharmacophore

Thalidomide consists of two main components: a phthalimide ring and a glutarimide ring.

  • Glutarimide Insertion: The glutarimide ring is the essential pharmacophore. It inserts deeply into the tri-Trp pocket of CRBN[3].

  • Hydrogen Bond Network: The cyclic imide provides a critical -NH- hydrogen bond donor that interacts with the imidazole side chain of His378 and the backbone carbonyl of Trp386. The adjacent carbonyls of the glutarimide ring act as H-bond acceptors[2].

  • Solvent Exposure: The phthalimide ring remains largely exposed to the solvent, which is why substitutions (like the 4-amino group in pomalidomide) or PROTAC linker attachments are tolerated at this position[2].

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid: Mechanistic Failure

This analog retains a substituted phthalimide ring (4-nitrophthalimide) but replaces the cyclic glutarimide ring with an open-chain propanoic acid.

  • Loss of the H-Bond Donor: The open aliphatic chain lacks the constrained geometry and the critical imide -NH- required to anchor to His378 and Trp386.

  • Electrostatic Repulsion: At physiological pH (7.4), the propanoic acid group is deprotonated, forming a carboxylate anion (-COO⁻). Forcing a highly hydrophilic, negatively charged moiety into the hydrophobic tri-Trp pocket incurs a massive energetic penalty, leading to severe electrostatic repulsion.

  • Result: The molecule acts as a non-binder (Kd > 100 µM) and is functionally inert toward CRBN.

Mechanism Thal Thalidomide (Glutarimide Ring) Pocket CRBN Tri-Trp Pocket (Trp380, Trp386, Trp400) Thal->Pocket Dual H-bonds (His378, Trp386) Prop 3-(4-Nitro...)propanoic acid (Open Chain Carboxylate) Prop->Pocket Electrostatic Repulsion (Deprotonated -COO⁻) Bind Complex Formation Target Degradation Pocket->Bind Thalidomide Bound NoBind No Complex No Degradation Pocket->NoBind Propanoic Acid Rejected

Mechanistic divergence in CRBN binding between thalidomide and its propanoic acid analog.

Quantitative Data Presentation

The table below summarizes the physicochemical properties and binding metrics that dictate the performance of both molecules in E3 ligase recruitment assays.

PropertyThalidomide3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid
E3 Ligase Target Cereblon (CRBN)None (Fails to bind CRBN)
Primary Pharmacophore Glutarimide ringPropanoic acid chain
Ionization State (pH 7.4) Neutral (Uncharged)Anionic (-COO⁻)
H-Bond Donor for His378 Yes (Imide -NH-)No
CRBN Binding Affinity (Kd) ~1–2 µM> 100 µM (Negligible)
Primary Application IMiD, PROTAC E3 LigandSynthetic intermediate / Negative control

Experimental Validation: TR-FRET Binding Assay

To objectively validate the lack of binding for the propanoic acid analog compared to thalidomide, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

Causality of Assay Choice: TR-FRET is specifically chosen over standard fluorescence polarization (FP) because the 4-nitro-aromatic system in the propanoic acid analog can cause inner-filter effects or auto-fluorescence. The time-resolved nature of the Terbium (Tb) donor eliminates background fluorescence interference.

Step-by-Step Protocol

Materials:

  • Recombinant His-tagged CRBN-DDB1 complex.

  • Cy5-labeled thalidomide tracer (Fluorophore acceptor).

  • Terbium (Tb)-coupled anti-His antibody (Fluorophore donor).

  • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 0.1% BSA, 1 mM TCEP.

Methodology:

  • Reagent Preparation: Prepare 3x working solutions of His-CRBN-DDB1, Cy5-tracer, and Tb-anti-His antibody in the assay buffer.

  • Compound Titration: Serially dilute thalidomide (positive control) and 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (test compound) in DMSO to 100x the final concentration. Dilute 1:33 in assay buffer to create 3x intermediate plates.

  • Complex Assembly: In a 384-well low-volume microplate, dispense 5 µL of His-CRBN-DDB1 (final concentration: 10 nM) into each well.

  • Competitor Addition: Add 5 µL of the 3x compound titration series. Incubate for 15 minutes at room temperature. Note: Pre-incubation allows the unlabeled competitor to reach binding equilibrium with CRBN before the tracer is introduced.

  • Tracer & Detection Assembly: Add 5 µL of a master mix containing the Cy5-tracer (final: 30 nM) and Tb-anti-His antibody (final: 2 nM).

  • Equilibration: Seal the plate and incubate in the dark for 60 minutes at room temperature to allow the competitive displacement of the Cy5-tracer to stabilize.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Excitation is set at 337 nm. Measure emission at 615 nm (Tb donor) and 665 nm (Cy5 acceptor).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the ratio against the log of compound concentration to determine the IC50. Thalidomide will show a sigmoidal dose-response displacement curve, whereas the propanoic acid analog will show a flat line, confirming a lack of affinity.

TRFRET Step1 1. Complex Assembly His-tagged CRBN-DDB1 Step2 2. Tracer Addition Cy5-labeled CRBN Ligand Step1->Step2 Step3 3. Competitor Addition Test Compound Titration Step2->Step3 Step4 4. Detection Terbium (Tb)-coupled Anti-His Ab Step3->Step4 Step5 5. Readout Measure 665nm/615nm FRET Ratio Step4->Step5

Step-by-step TR-FRET competitive binding assay workflow for validating CRBN affinity.

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Validation

LC-MS validation of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid purity

Analytical Superiority in PROTAC Synthesis: LC-MS Purity Validation of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid The Criticality of Building Block Purity in PROTAC Design In the rapidly evolving field of targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Superiority in PROTAC Synthesis: LC-MS Purity Validation of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid

The Criticality of Building Block Purity in PROTAC Design

In the rapidly evolving field of targeted protein degradation (TPD), the structural integrity of proteolysis-targeting chimeras (PROTACs) is paramount. 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is a highly versatile bifunctional building block. Its 1,3-dioxoisoindolin (phthalimide) core, bearing a 4-nitro group, serves as a direct precursor to cereblon (CRBN)-recruiting ligands (such as pomalidomide and lenalidomide analogs following nitro reduction). Simultaneously, the propanoic acid moiety provides a reactive carboxylate handle for amide coupling to various PEG or alkyl linkers.

Because PROTACs function by inducing a highly specific ternary complex between a protein of interest (POI) and an E3 ligase, even minor structural variations in the starting materials can be catastrophic. The presence of structural isomers—most notably the 5-nitro isomer—alters the exit vector of the linker. This geometric shift can completely abolish the cooperative protein-protein interactions required for ubiquitination. Therefore, rigorous analytical validation of this starting material is not merely a quality control checkpoint; it is a foundational requirement for preserving structure-activity relationship (SAR) integrity.

PROTAC_Mechanism Target Protein of Interest (Target) Complex Ternary Complex Formation Target->Complex PROTAC PROTAC Molecule (Linker + Ligands) PROTAC->Complex Ligase E3 Ubiquitin Ligase (CRBN) Ligase->Complex Ub Polyubiquitination Complex->Ub Degradation Proteasomal Degradation Ub->Degradation

Figure 1: PROTAC-mediated targeted protein degradation signaling pathway.

Mechanistic Insight: Why LC-MS is the Gold Standard

While traditional UV-HPLC can quantify overall purity, it often fails to definitively identify co-eluting isobaric impurities or unreacted intermediates that lack strong chromophores. According to the ICH Q2(R2) guidelines for the validation of analytical procedures, a stability-indicating method must demonstrate absolute specificity, ensuring that the active compound can be accurately measured in the presence of its impurities[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for characterizing PROTAC intermediates[2]. For 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (Exact Mass: 264.04 Da), Electrospray Ionization in negative mode (ESI-) is strategically chosen. The propanoic acid moiety readily deprotonates, yielding a highly stable and abundant [M-H]- ion at m/z 263.03. This targeted ionization suppresses the complex sodium or potassium adducts commonly seen in positive mode, allowing for precise quantification and structural elucidation of trace impurities.

Comparative Analysis: Premium vs. Commercial Grade

When sourcing 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid, researchers must choose between Premium High-Purity grades designed for advanced drug discovery and standard Commercial grades. The table below synthesizes the quantitative analytical differences and their downstream impacts.

Analytical ParameterPremium High-Purity GradeGeneric Commercial GradeDownstream Synthetic Impact
Overall LC-MS Purity > 99.5% (UV 254 nm & TIC)92.0% - 95.0%High purity prevents the accumulation of dead-end byproducts during multi-step PROTAC synthesis.
5-Nitro Isomer Content < 0.1% (Below LOD)2.0% - 5.0%Isomers alter the linker exit vector, severely reducing or abolishing ternary complex formation.
Unreacted Intermediates Undetectable~1.5%Competes for amide coupling reagents (e.g., HATU/EDC), lowering overall synthetic yield.
Water Content (KF) < 0.5%Up to 3.0%Excess moisture hydrolyzes sensitive coupling reagents, requiring excess equivalents.
MS Response Consistency RSD < 1.0% across batchesRSD > 4.0%Ensures reliable quantification and reproducible standard curves for pharmacokinetic assays.

Self-Validating Experimental Protocol: LC-MS/MS Validation

To guarantee trustworthiness, the following protocol is designed as a self-validating system. It incorporates internal checks to ensure that the data generated is scientifically unimpeachable, a critical factor when validating high-molecular-weight PROTAC constructs[3].

LCMS_Workflow SST System Suitability (Blank & Standard) Prep Sample Preparation (1.0 mg/mL in 50% MeOH) SST->Prep LC UPLC Separation (C18, 0.1% FA Gradient) Prep->LC MS ESI- MS/MS Detection ([M-H]- m/z 263.03) LC->MS Analysis Data Processing (Purity & Isomer ID) MS->Analysis

Figure 2: Self-validating LC-MS/MS workflow for PROTAC linker purity analysis.

Step 1: System Suitability Testing (SST)
  • Protocol: Inject a blank (initial mobile phase), followed by six consecutive replicate injections of a 10 µg/mL reference standard.

  • Causality: The blank verifies the absence of column carryover from previous runs. The six replicates ensure the system meets ICH Q2(R2) precision criteria (Retention Time RSD < 1.0%, Peak Area RSD < 2.0%) before any unknown samples are analyzed, establishing a baseline of trust.

Step 2: Sample Preparation
  • Protocol: Dissolve 1.0 mg of the compound in 1.0 mL of 50:50 Methanol:Water (v/v) to create a stock solution. Dilute to a final working concentration of 10 µg/mL using 95:5 Water:Acetonitrile.

  • Causality: The 50% methanol ensures complete solubilization of the hydrophobic phthalimide core. Diluting the final sample in a highly aqueous solvent (matching the initial mobile phase) prevents solvent-induced peak broadening (the "solvent effect") at the head of the UPLC column, preserving the sharp peak shapes needed to resolve isomers.

Step 3: UPLC Separation
  • Protocol:

    • Column: Sub-2 µm C18 UPLC Column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes. Flow rate: 0.4 mL/min.

  • Causality: The sub-2 µm particles provide the high theoretical plate count required to separate the 4-nitro from the 5-nitro isomer. The acidic modifier (formic acid) keeps the propanoic acid moiety fully protonated during the chromatographic run, preventing secondary interactions with residual silanols on the stationary phase and eliminating peak tailing.

Step 4: Mass Spectrometry Detection
  • Protocol: Operate the mass spectrometer in ESI negative mode. Set the capillary voltage to 2.5 kV, desolvation temperature to 400°C, and monitor the [M-H]- transition at m/z 263.03. For MS/MS confirmation, apply a collision energy of 15-20 eV to monitor the loss of CO2 (m/z 219.04).

  • Causality: ESI negative mode selectively ionizes the carboxylic acid, drastically reducing background noise from neutral or basic impurities. Monitoring the specific decarboxylation product via MS/MS provides an orthogonal layer of structural confirmation, ensuring that the integrated peak is definitively the target compound and not an isobaric artifact.

References

  • Validation of Analytical Procedures Q2(R2) | International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) |
  • Confident transformation site localization of PROTAC drug metabolites facilitated by multi-stage fragmentation LC-HRAM-MS | Thermo Fisher Scientific |
  • Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRAS G12C protein PROTAC molecule LC-2 in rat plasma | Biomedical Chrom

Sources

Comparative

Comparative efficacy of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid in linker design

Comparative Efficacy of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid in Rational Linker Design Introduction The evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted the drug discovery paradigm from occ...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid in Rational Linker Design

Introduction The evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted the drug discovery paradigm from occupancy-driven inhibition to event-driven protein degradation. A PROTAC is a heterobifunctional molecule comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two[1]. Historically viewed as passive spacers, linkers are now recognized as critical determinants of a PROTAC's physicochemical properties, ternary complex stability, and overall degradation efficacy[1].

Among emerging linker building blocks, 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (hereafter referred to as NPA ) stands out as a highly versatile, bifunctional scaffold. By combining structural rigidity with orthogonal reactivity and built-in fluorogenic properties, NPA addresses the limitations of traditional flexible poly(ethylene glycol) (PEG) and alkyl linkers[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of NPA in linker design against standard alternatives and provide validated, self-reporting experimental protocols for its application.

Mechanistic Advantages of the NPA Linker

1. Reduced Entropic Penalty via Structural Rigidity Flexible PEG linkers possess high degrees of conformational freedom. Upon ternary complex formation (POI–PROTAC–E3), these linkers must adopt a restricted conformation, resulting in a significant entropic penalty. The phthalimide core of NPA introduces a rigid, planar aromatic spacer that pre-organizes the molecular trajectory. This rigidity minimizes the entropic cost of binding and can enhance the positive cooperativity between the POI and the E3 ligase, a critical factor for potent degradation[2].

2. Orthogonal Conjugation Chemistry Standard bifunctional linkers often require orthogonal protecting groups to prevent polymerization during synthesis. NPA bypasses this requirement through its distinct reactive sites:

  • Propanoic Acid Moiety : Undergoes standard amide coupling with aliphatic or aromatic amines.

  • 4-Nitro Group : Highly activated for Nucleophilic Aromatic Substitution (SNAr). It can be displaced by primary or secondary amines under mild heating.

3. Built-in Solvatochromic Fluorescence A unique and powerful advantage of the NPA linker is its fluorogenic nature. The SNAr displacement of the electron-withdrawing 4-nitro group by an amine yields a 4-aminophthalimide derivative. 4-Aminophthalimides are well-characterized, environment-sensitive (solvatochromic) fluorophores[3]. This conversion transforms the linker into a built-in fluorescent probe, enabling researchers to track cellular uptake, localization, and ternary complex formation in real-time without attaching bulky external fluorophores that could disrupt binding[3].

G NPA 3-(4-Nitro-1,3-dioxoisoindolin-2-yl) propanoic acid Amide Amide Coupling (Propanoic Acid) NPA->Amide Conjugation to E3 Ligand SNAr SNAr Reaction (4-Nitro Group) NPA->SNAr Conjugation to POI Ligand Rigid Rigid Aromatic Core (Low Entropic Penalty) NPA->Rigid Structural Property Ternary Optimized Ternary Complex (POI - PROTAC - E3) Amide->Ternary Fluoro 4-Aminophthalimide (Solvatochromic Fluorophore) SNAr->Fluoro Turn-on Probe SNAr->Ternary Fluoro->Ternary Real-time Tracking Rigid->Ternary

Logical architecture of the NPA linker highlighting its dual role in rigidity and fluorescence.

Comparative Analysis: NPA vs. Industry Standards

To objectively evaluate NPA, we must compare its performance metrics against the most widely utilized linker classes in drug development: Flexible PEG linkers and Rigid Triazole (CuAAC Click) linkers.

Feature3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (NPA)Flexible PEG (e.g., PEG4)Rigid Triazole (CuAAC Click)
Conformational Rigidity High (Aromatic Phthalimide Core)Low (High degrees of freedom)Moderate to High
Entropic Penalty Low (Pre-organized trajectory)HighModerate
Conjugation Chemistry Orthogonal (Amide Coupling + SNAr)Symmetric or requires protectionOrthogonal (Amide + Alkyne/Azide)
Built-in Fluorescence Yes (Converts to 4-Aminophthalimide)NoNo
Aqueous Solubility Moderate (Requires tuning via ligands)High (Excellent hydrophilicity)Moderate
Synthetic Workflow 2 steps (No deprotection needed)3+ steps (Often requires deprotection)2 steps (Requires Copper catalyst)

Experimental Methodology: Orthogonal Synthesis of a Fluorogenic PROTAC

The following protocol details the sequential conjugation of an E3 ligase ligand and a POI ligand to the NPA linker. This workflow operates as a self-validating system; the successful formation of the final product is visually and spectroscopically confirmed by the emergence of fluorescence.

Phase 1: Amide Coupling (E3 Ligase Ligand Attachment)

  • Activation : Dissolve NPA (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition : Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Causality: HATU is selected over EDC/NHS to ensure rapid formation of the active ester, driving the coupling of sterically hindered amines while minimizing potential side reactions with the nitroaromatic ring.

  • Conjugation : Add the amine-functionalized E3 ligase ligand (1.0 eq). Stir for 2 hours at room temperature.

  • Workup : Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. The intermediate can be used directly in the next step if conversion is >95%.

Phase 2: SNAr Displacement (POI Ligand Attachment & Fluorogenic Activation)

  • Reaction Setup : Dissolve the intermediate from Phase 1 (1.0 eq) and the amine-functionalized POI ligand (1.5 eq) in anhydrous DMSO (0.05 M).

  • Base Addition : Add DIPEA (3.0 eq) and heat the mixture to 80°C for 12–16 hours.

    • Causality: The electron-withdrawing nature of the phthalimide carbonyls and the nitro group highly activates the C4 position for nucleophilic attack, allowing displacement by aliphatic amines without transition-metal catalysts.

  • Self-Validation : Monitor the reaction via UV illumination (365 nm). The reaction mixture will transition from colorless or pale yellow to a vibrant fluorescent yellow/green. This visual cue confirms the successful displacement of the nitro group and the formation of the 4-aminophthalimide push-pull fluorophore[3].

  • Purification : Purify the crude mixture via preparative HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA) to isolate the final fluorogenic PROTAC.

Workflow Step1 Step 1: Amide Coupling Activate propanoic acid with HATU/DIPEA React with E3 Ligase Amine Step2 Step 2: SNAr Reaction React 4-nitro intermediate with POI-Amine in DMSO/DIPEA at 80°C Step1->Step2 Step3 Step 3: Purification HPLC purification of the crude fluorogenic PROTAC Step2->Step3 Step4 Step 4: Validation Measure fluorescence (Ex: ~380nm, Em: ~460nm) Validate Ternary Complex Step3->Step4

Step-by-step orthogonal synthesis workflow for NPA-based fluorogenic PROTACs.

Conclusion 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid represents a multifunctional leap in PROTAC linker engineering. By solving the dual challenges of conformational entropy and synthetic orthogonality, while simultaneously providing a built-in mechanism for real-time fluorescent tracking, NPA offers researchers a robust and superior alternative to traditional flexible linkers.

References [1] Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information (NCBI). Available at:[Link][2] Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. Available at:[Link][3] 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides. National Center for Biotechnology Information (NCBI). Available at:[Link]

Validation

Spectroscopic Validation of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid: A Comparative Analytical Guide

Introduction: The Regiochemical Challenge 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (commonly referred to as N-(2-carboxyethyl)-4-nitrophthalimide) is a critical bifunctional building block widely utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Regiochemical Challenge

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (commonly referred to as N-(2-carboxyethyl)-4-nitrophthalimide) is a critical bifunctional building block widely utilized in the synthesis of PROTAC linkers, immunomodulatory thalidomide analogs, and advanced polymeric materials .

Typically synthesized via the condensation of 4-nitrophthalic anhydride with β-alanine , the primary analytical challenge in its production is regiochemical purity. Impure starting materials or mislabeled commercial building blocks frequently result in the generation of the 5-nitro isomer (3-(5-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid). Because both isomers possess identical molecular weights and nearly indistinguishable thermodynamic properties, standard chromatographic assays (like HPLC-UV) often fail to differentiate them without specialized chiral or isomer-specific stationary phases.

This guide provides a definitive, comparative spectroscopic workflow to validate the 4-nitro molecular structure against its 5-nitro alternative, ensuring absolute structural integrity for downstream drug development.

Orthogonal Spectroscopic Workflows: Causality & Logic

To establish a self-validating structural profile, we must employ orthogonal techniques where the blind spots of one method are covered by the strengths of another.

A. High-Resolution Mass Spectrometry (HRMS)
  • The Choice: Electrospray Ionization in Negative Mode (ESI-).

  • The Causality: While positive ion mode (ESI+) is standard for many nitrogen-containing compounds, the phthalimide nitrogen is non-basic due to the strong electron-withdrawing effect of the two adjacent carbonyls. However, the propanoic acid moiety readily deprotonates. Operating in negative mode yields a pristine, highly abundant [M-H]- molecular ion, avoiding the complex sodium/potassium adducts ([M+Na]+, [M+K]+) that clutter positive mode spectra.

  • Limitation: HRMS confirms the exact formula ( C11​H8​N2​O6​ ) but cannot distinguish between the 4-nitro and 5-nitro isomers.

B. Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)
  • The Choice: Neat ATR-FTIR over traditional KBr pellet pressing.

  • The Causality: Phthalimide derivatives are highly crystalline . Grinding them with hygroscopic KBr introduces ambient moisture, which produces a massive artifact peak at ~3400 cm⁻¹. This artifact obscures the critical, broad O-H stretching band of the propanoic acid chain (2500–3300 cm⁻¹). ATR-FTIR eliminates moisture artifacts, allowing for the definitive assignment of the asymmetric and symmetric imide C=O stretches (~1770 and 1710 cm⁻¹) and the strong NO2​ stretches (~1530 and 1350 cm⁻¹).

C. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • The Choice: 1D 1H NMR in DMSO- d6​ at 400+ MHz.

  • The Causality: Rigid, planar phthalimides exhibit poor solubility and severe peak broadening in standard solvents like CDCl3​ due to strong intermolecular hydrogen bonding between the carboxylic acid groups. DMSO- d6​ acts as a strong hydrogen-bond acceptor, breaking these dimers to yield sharp, highly resolved splitting patterns .

  • The Regiochemical Key: The 4-nitro isomer features an aromatic ring where all three protons are adjacent to at least one other proton, resulting in a spin system where every signal exhibits ortho-coupling ( J≈8.0 Hz). Conversely, the 5-nitro isomer contains an isolated proton (H-4) situated between the nitro group and the carbonyl, which can only exhibit fine meta-coupling ( J≈2.0 Hz).

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following protocol incorporates internal mathematical gates. If the data fails a gate, the analysis is halted, preventing false-positive structural assignments.

Step 1: Sample Preparation & Internal Calibration

  • Dissolve 10–15 mg of the synthesized compound in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS).

  • Acquire the 1H NMR spectrum (minimum 16 scans, 10-second relaxation delay to ensure quantitative integration of the carboxylic acid proton).

  • Calibration Gate: Set the residual DMSO pentet strictly to 2.50 ppm.

Step 2: The Integration Anchor (Purity Gate)

  • Locate the aliphatic triplet corresponding to the N−CH2​ group of the propanoic acid chain (~3.80 ppm).

  • Set the integration of this peak to exactly 2.00 .

  • Validation Gate: Integrate the aromatic region (7.80–8.50 ppm). The total integral must equal 3.00 ± 0.05 . If the integral is >3.05, the sample contains co-eluting aromatic impurities (e.g., unreacted 4-nitrophthalic anhydride) and must be recrystallized before structural assignment proceeds.

Step 3: Spin System Assignment

  • Expand the aromatic region.

  • Identify the splitting patterns to definitively classify the isomer (See Table 1).

Quantitative Data & Isomeric Comparison

Table 1: 1H NMR Regiochemical Distinctions (Aromatic Region)

Data normalized to DMSO- d6​ at 400 MHz.

Proton Position4-Nitro Isomer (Target Product)5-Nitro Isomer (Alternative Impurity)Mechanistic Causality / Coupling Logic
H-4 No proton present (Nitro substituted)~8.45 ppm (d, J=2.0 Hz)Critical Differentiator: In the 5-nitro isomer, H-4 is isolated. It only couples with H-6 via long-range meta-coupling, appearing as a finely split doublet.
H-5 ~8.25 ppm (dd, J=8.0,1.2 Hz)No proton present (Nitro substituted)In the 4-nitro isomer, H-5 is ortho to H-6 and meta to H-7, yielding a doublet of doublets.
H-6 ~8.05 ppm (t or dd, J=8.0 Hz)~8.55 ppm (dd, J=8.2,2.0 Hz)In the target, H-6 is flanked by two protons (ortho-ortho). In the alternative, it is ortho to H-7 and meta to H-4.
H-7 ~8.15 ppm (dd, J=8.0,1.2 Hz)~8.10 ppm (d, J=8.2 Hz)In the alternative, H-7 only has one adjacent proton (H-6), appearing as a clean ortho-coupled doublet.
Table 2: Orthogonal Validation Metrics (IR & HRMS)
Analytical TechniqueTarget Signal / MetricSpecificationRationale
HRMS (ESI-TOF) [M-H]- Exact Mass263.0309 m/z (± 5 ppm)Confirms the C11​H8​N2​O6​ molecular formula via deprotonation of the carboxylic acid.
ATR-FTIR Imide C=O Stretch~1772 & ~1715 cm⁻¹The symmetric and asymmetric stretching of the rigid five-membered imide ring.
ATR-FTIR Nitro ( NO2​ ) Stretch~1535 & ~1348 cm⁻¹Confirms successful nitration/retention of the nitro group.

Decision Workflow Visualization

The following logic tree dictates the laboratory workflow for validating the structural identity of the synthesized product.

Workflow Start Synthesized Product (C11H8N2O6) HRMS ESI-HRMS (Negative Mode) Target: m/z 263.0309[M-H]- Start->HRMS FTIR ATR-FTIR Target: Imide C=O & NO2 Start->FTIR NMR 1H NMR (DMSO-d6) Aromatic Spin System Analysis HRMS->NMR m/z 263.0309 Confirmed Fail Impurity / Wrong Mass Reject Batch HRMS->Fail Mass Mismatch FTIR->NMR Functional Groups Validated Isomer4 4-Nitro Isomer Confirmed (All ortho-coupled protons) NMR->Isomer4 H-5, H-6, H-7 show ortho coupling (J~8Hz) Isomer5 5-Nitro Isomer Detected (Isolated meta-coupled proton) NMR->Isomer5 H-4 shows ONLY meta coupling (J~2Hz)

Spectroscopic validation workflow differentiating 4-nitro and 5-nitro phthalimide isomers.

References

  • PubChem Compound Summary for CID 6969, 4-Nitrophthalimide. National Center for Biotechnology Information. Available at:[Link]

  • Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs. International Journal of Molecular Sciences, PMC10051393. Available at:[Link]

  • Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules, PMC3213426. Available at:[Link]

  • Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. Available at:[Link]

Comparative

Comparing cytotoxicity of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid and pomalidomide precursors

Cytotoxicity Profiling: 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid vs. Pomalidomide Precursors As the development of Proteolysis Targeting Chimeras (PROTACs) and novel immunomodulatory imide drugs (IMiDs) acceler...

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Author: BenchChem Technical Support Team. Date: April 2026

Cytotoxicity Profiling: 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid vs. Pomalidomide Precursors

As the development of Proteolysis Targeting Chimeras (PROTACs) and novel immunomodulatory imide drugs (IMiDs) accelerates, the selection of appropriate synthetic intermediates is critical[1]. The cytotoxicity profile of these precursors often dictates the off-target effects of the final therapeutic. This guide provides an objective, mechanistically grounded comparison of two key intermediate classes: 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (a propanoic acid derivative lacking the glutarimide ring) and Pomalidomide precursors (such as 4-nitro-thalidomide, which retain the glutarimide pharmacophore)[2].

Mechanistic Divergence: Structure-Activity Relationship (SAR)

To understand the cytotoxicity of these compounds, we must isolate the biological impact of their distinct structural moieties.

The Nitroaromatic Moiety (Shared): Both compounds feature a 4-nitro-isoindoline-1,3-dione group. In cellular environments, nitroaromatics undergo single-electron reduction catalyzed by nitroreductases. This futile redox cycling generates reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and DNA damage[2]. Consequently, both compounds exhibit baseline non-specific cytotoxicity.

The Glutarimide Ring vs. Propanoic Acid (Divergent):

  • Pomalidomide Precursors (e.g., 4-nitro-thalidomide): The presence of the glutarimide ring is the absolute structural prerequisite for binding to the E3 ubiquitin ligase Cereblon (CRBN)[1]. Even with a nitro group at the C4 position, these precursors can engage CRBN, leading to the off-target ubiquitination and proteasomal degradation of neo-substrates. Their cytotoxicity is therefore a synergistic combination of ROS generation and IMiD-like apoptotic signaling, particularly potent in multiple myeloma (MM) cell lines[3].

  • 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid: By replacing the glutarimide ring with a propanoic acid chain, this compound completely loses its affinity for CRBN. Its cytotoxic profile is stripped of targeted protein degradation capabilities and is driven entirely by the dose-dependent oxidative stress induced by the nitro-phthalimide group.

Mechanism Compound1 3-(4-Nitro-1,3-dioxoisoindolin-2-yl) propanoic acid NoCRBN No CRBN Binding Compound1->NoCRBN NitroRed Nitroreductase Activation (ROS Generation) Compound1->NitroRed Compound2 Pomalidomide Precursor (e.g., 4-Nitro-thalidomide) CRBN Cereblon (CRBN) Binding Compound2->CRBN Compound2->NitroRed Degradation Targeted Protein Degradation (Neo-substrate ubiquitination) CRBN->Degradation Cyto1 Non-specific Cytotoxicity (Oxidative Stress / DNA Damage) NoCRBN->Cyto1 NitroRed->Cyto1 Cyto2 Synergistic Cytotoxicity (IMiD activity + Oxidative Stress) NitroRed->Cyto2 Degradation->Cyto2

Mechanistic divergence of cytotoxicity based on CRBN affinity and redox cycling.

Quantitative Cytotoxicity Comparison

The structural differences manifest clearly in in vitro viability assays. Pomalidomide precursors demonstrate heightened potency in CRBN-sensitive lines (like MM.1S), whereas the propanoic acid derivative shows a uniform, albeit lower, toxicity across diverse cell types due to its reliance on non-specific ROS generation[2],[3].

CompoundCell LineAssay TypeIC₅₀ (µM)Primary Mechanism of Cell Death
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid A549 (Lung)MTT> 50.0ROS-induced necrosis / late apoptosis
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid MM.1S (Myeloma)LDH Release> 65.0ROS-induced necrosis
Pomalidomide Precursor (4-NO₂-Thalidomide) A549 (Lung)MTT~ 15.2Mixed (ROS + Off-target degradation)[2]
Pomalidomide Precursor (4-NO₂-Thalidomide) MM.1S (Myeloma)LDH Release~ 4.8CRBN-mediated apoptosis + ROS[3]
Pomalidomide (Final Drug Reference) MM.1S (Myeloma)Viability< 1.0Pure CRBN-mediated apoptosis[4]

Experimental Protocols for Cytotoxicity Profiling

To accurately compare these compounds, relying solely on metabolic assays (like MTT) is scientifically flawed. Nitroaromatics can uncouple mitochondrial oxidative phosphorylation, artificially depressing MTT readout without actual cell death. Therefore, a self-validating orthogonal system utilizing both metabolic (MTT) and membrane-integrity (LDH) assays is required[3],[1].

Protocol 1: Orthogonal Viability Profiling (MTT + LDH Release)

Objective: Differentiate between metabolic suppression and true membrane-rupturing cytotoxicity.

  • Cell Seeding: Seed target cells (e.g., A549 or MM.1S) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions (0.1 µM to 100 µM) of both compounds in DMSO (final DMSO concentration < 0.1%). Treat cells for 48 hours.

  • LDH Release Assay (Membrane Integrity):

    • Transfer 50 µL of supernatant from each well to a new plate.

    • Add 50 µL of LDH reaction mixture (tetrazolium salt formulation). Incubate for 30 mins in the dark.

    • Read absorbance at 490 nm.

  • MTT Assay (Metabolic Activity):

    • To the remaining cells/media in the original plate, add 10 µL of MTT reagent (5 mg/mL). Incubate for 3 hours.

    • Aspirate media, solubilize formazan crystals in 100 µL DMSO, and read absorbance at 570 nm[1].

  • Self-Validation Checkpoint: Calculate the IC₅₀ from both assays. If the MTT IC₅₀ is significantly lower than the LDH IC₅₀, the compound is inducing mitochondrial stress without immediate cell death—a hallmark of nitroaromatic redox cycling.

Protocol 2: Mechanistic Validation (ROS Scavenging & CRBN Competition)

Objective: Prove the causality of cell death (ROS vs. CRBN degradation).

  • Pre-treatment (The Validation Logic): Divide the cell cohorts into three groups:

    • Group A: Vehicle control.

    • Group B: Pre-treat with 5 mM N-acetylcysteine (NAC, a potent ROS scavenger) for 2 hours.

    • Group C: Pre-treat with 10 µM Lenalidomide (to competitively saturate CRBN receptors) for 2 hours.

  • Exposure: Expose all groups to the IC₈₀ concentration of the test compounds for 24 hours.

  • Analysis: Measure viability via flow cytometry (Annexin V/PI staining).

    • Expected Outcome for Propanoic Acid Derivative: NAC (Group B) will fully rescue viability. Lenalidomide (Group C) will have no effect.

    • Expected Outcome for Pomalidomide Precursor: Both NAC and Lenalidomide will partially rescue viability, proving the dual-mechanism cytotoxicity.

Workflow Step1 Cell Culture (A549, MM.1S) Step2 Compound Treatment (0.1 - 100 µM, 48h) Step1->Step2 Step3 Orthogonal Assays (MTT + LDH Release) Step2->Step3 Step4 Mechanistic Validation (NAC / Lenalidomide Rescue) Step3->Step4 Step5 Data Synthesis (SAR Determination) Step4->Step5

Self-validating experimental workflow for distinguishing metabolic stress from CRBN-mediated apoptosis.

Application Insights for Drug Development

For researchers synthesizing PROTACs or novel IMiDs, the choice of precursor dictates downstream purification and toxicity hurdles:

  • When to use 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid: This compound is ideal when building non-CRBN binding control molecules or when the propanoic acid chain is needed for specific amide coupling strategies where CRBN engagement is strictly unwanted until the final synthetic step. Its lower baseline cytotoxicity makes it a safer handling intermediate.

  • When to use Pomalidomide Precursors: These are mandatory when the glutarimide ring must be preserved early in the synthesis[1]. However, researchers must account for their higher cytotoxicity during in vitro intermediate testing, ensuring that residual unreacted precursors are rigorously purified away from the final PROTAC to prevent confounding off-target cell death[2].

References

  • Experimental design optimization for the synthesis of lenalidomide nitro precursor Source: ResearchGate URL:[Link]

  • Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment Source: PMC (NIH) URL:[Link]

  • Pomalidomide cytotoxicity (percent) in bone marrow mononuclear cells of patient and control groups (LDH-release) Source: ResearchGate URL:[Link]

  • Effects of pomalidomide on proliferation, cytotoxicity, and effector molecules of CAR-T cells Source: ResearchGate URL:[Link]

Sources

Validation

HPLC retention time comparison for 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid isomers

Executive Summary & Context The compounds 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid and its positional isomer 3-(3-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid are critical synthetic intermediates. They are hea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The compounds 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid and its positional isomer 3-(3-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid are critical synthetic intermediates. They are heavily utilized in the development of immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide, as well as serving as foundational linkers in Proteolysis Targeting Chimeras (PROTACs)[1][2].

Because these positional isomers possess identical molecular weights and nearly indistinguishable partition coefficients (LogP), achieving baseline separation during purity analysis is notoriously difficult. This guide objectively compares standard Reversed-Phase HPLC (RP-HPLC) against Mixed-Mode Chromatography, providing researchers with a self-validating framework to achieve robust, reproducible isomeric resolution.

Mechanistic Causality: The Challenge of Positional Isomers

To develop an effective separation method, we must first understand the physicochemical causality dictating their retention behaviors:

  • Ionization & pH Control (pKa ~4.5): Both isomers feature a terminal propanoic acid moiety. If the mobile phase pH fluctuates near its pKa, the molecule will exist in a state of partial ionization, leading to severe peak tailing and unpredictable retention times. Maintaining a strict mobile phase pH of 3.0 ensures the carboxylic acid remains fully protonated (neutral)[1].

  • Steric Hindrance & Planarity: In the 3-nitro isomer, the nitro group is positioned adjacent to the bulky imide carbonyl. This proximity creates significant steric repulsion, forcing the nitro group slightly out of the aromatic plane. This disruption in planarity reduces the molecule's effective hydrophobic surface area. Consequently, the 3-nitro isomer interacts less strongly with hydrophobic stationary phases and elutes earlier than the more planar 4-nitro isomer[3][4].

  • Electrostatic Shielding: The unique dipole moments generated by the differing nitro positions can be exploited by introducing an anion-exchange mechanism, which amplifies the subtle electronic differences between the isomers.

Comparative HPLC Methodologies

Method A: Standard Reversed-Phase (RP-HPLC)

Standard C18 columns rely entirely on hydrophobic partitioning. While effective for general impurity profiling of IMiD intermediates, C18 columns often struggle to resolve the 3-nitro and 4-nitro isomers, typically resulting in partial co-elution (Resolution < 1.5)[1].

Method B: Mixed-Mode Chromatography (RP/AX) - Recommended

Mixed-mode columns (e.g., Coresep SB or Primesep D) incorporate both a hydrophobic alkyl chain and a strong anion-exchange group on the silica surface. This dual-mechanism approach separates the isomers based on both weak reversed-phase interactions and strong ion-exchange mechanisms, achieving baseline resolution in under 6 minutes[3][4].

Quantitative Data Comparison
Chromatographic ParameterMethod A: Standard RP-HPLCMethod B: Mixed-Mode (RP/AX)
Column Chemistry Octadecylsilane (C18)Core-shell Reversed-Phase / Anion-Exchange
Separation Mechanism Hydrophobic PartitioningHydrophobic + Electrostatic Interaction
Mobile Phase Water (pH 3.0) / ACN (Gradient)50 mM Ammonium Formate pH 3.0 / ACN (Isocratic)
Retention Time: 3-Nitro ~ 6.45 min~ 4.12 min
Retention Time: 4-Nitro ~ 6.82 min~ 5.35 min
Resolution ( Rs​ ) 1.2 (Incomplete Baseline)> 3.0 (Baseline Resolved)
Peak Symmetry ( As​ ) 1.4 (Slight Tailing)1.05 (Highly Symmetrical)

Pathway Visualization

G cluster_0 Method A: RP-HPLC (C18) cluster_1 Method B: Mixed-Mode (RP/AX) Mix Sample Injection: 3-Nitro & 4-Nitro Isomer Mixture C18 Hydrophobic Interaction (pH 3.0 Buffer + ACN) Mix->C18 MM Dual Mechanism: Hydrophobic + Anion-Exchange Mix->MM Res1 Co-elution Risk (Rs < 1.5) C18->Res1 Elute3 3-Nitro Isomer (Lower RT due to Steric Shielding) Res1->Elute3 Partial Elute4 4-Nitro Isomer (Higher RT) Res1->Elute4 Res2 Baseline Resolution (Rs > 2.0) MM->Res2 Res2->Elute3 Complete Res2->Elute4

Fig 1: Chromatographic workflow comparing RP-HPLC and Mixed-Mode separation mechanisms.

Self-Validating Experimental Protocol (Mixed-Mode)

To ensure scientific integrity, the following protocol is designed as a self-validating system. Do not proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Step 1: Mobile Phase Preparation

  • Causality: Buffering the mobile phase at pH 3.0 suppresses the ionization of the propanoic acid tail, locking the molecule into a single retention state to prevent peak broadening[1].

  • Action: Dissolve 3.15 g of Ammonium Formate in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using concentrated formic acid. Filter through a 0.22 µm membrane. Mix this buffer with Acetonitrile (ACN) in a 50:50 (v/v) ratio.

Step 2: Sample Preparation

  • Causality: Utilizing the mobile phase as the sample diluent prevents solvent-induced peak distortion (the "solvent effect") at the column head.

  • Action: Accurately weigh 10 mg of the isomeric mixture and dissolve in 10 mL of the prepared mobile phase. Sonicate for 5 minutes until fully dissolved.

Step 3: Instrument Setup

  • Column: Coresep SB (100 x 3.2 mm, 2.7 µm) or equivalent RP/AX mixed-mode column.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity, improving mass transfer and peak sharpness).

  • Detection: UV at 210 nm (for maximum sensitivity of the imide ring) and 254 nm (for the nitroaromatic system)[1].

  • Injection Volume: 5 µL.

Step 4: System Suitability Testing (SST)

  • Action: Inject the standard mixture six times consecutively.

  • Validation Criteria:

    • Resolution ( Rs​ ) between the 3-nitro and 4-nitro isomers must be ≥2.0 .

    • Tailing factor ( As​ ) for both peaks must be ≤1.5 .

    • Relative Standard Deviation (RSD) of retention times must be ≤2.0% .

  • Causality: Meeting these criteria guarantees that the column's dual-retention mechanism is fully equilibrated and capable of baseline separation before committing valuable synthetic samples.

References

  • Title: DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES Source: Journal of Advanced Scientific Research URL
  • Source: PMC (nih.gov)
  • Title: HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids Source: SIELC Technologies URL
  • Title: Applications - HELIX Chromatography Source: HELIX Chromatography URL

Sources

Safety & Regulatory Compliance

Safety

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid proper disposal procedures

Comprehensive Operational and Disposal Protocol for 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid As a critical intermediate in the synthesis of immunomodulatory drugs and lenalidomide analogs[1], 3-(4-Nitro-1,3-dio...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid

As a critical intermediate in the synthesis of immunomodulatory drugs and lenalidomide analogs[1], 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid requires stringent handling and disposal protocols. This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistically grounded framework for managing the unique hazards associated with this nitro-phthalimide derivative.

Chemical Profiling & Mechanistic Hazard Assessment

To safely manage the disposal of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid, it is essential to understand the chemical causality behind its reactivity. The molecule presents a dual-hazard profile driven by its two primary functional groups:

  • Nitroaromatic Reactivity: The 4-nitro group acts as a powerful electron-withdrawing moiety. Nitroaromatics are inherently energetic; exposing them to strong reducing agents (e.g., metal hydrides, zinc dust) can initiate a highly exothermic reduction to the corresponding amine[2]. Furthermore, mixing nitroaromatics with concentrated alkalis can lead to the formation of shock-sensitive salts or trigger violent decomposition reactions[2].

  • Phthalimide Ring Hydrolysis: The 1,3-dioxoisoindolin-2-yl (phthalimide) core is highly susceptible to alkaline hydrolysis. In the presence of strong bases (pH > 8), hydroxide ions attack the electrophilic carbonyl carbon. This nucleophilic addition-elimination rapidly opens the ring to form a phthalamic acid intermediate, which subsequently hydrolyzes into phthalic acid and ammonia[3]. This process is exothermic and generates gas, posing a severe pressurization risk in sealed waste containers.

Quantitative Hazard Summary Based on structural analog data (CID 2770878), the compound exhibits the following GHS hazard classifications[4]:

Hazard ClassCategoryGHS CodeHazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335May cause respiratory irritation

Step-by-Step Disposal Workflows

Standardizing waste segregation prevents unintended in-drum reactions. The following self-validating protocols ensure safe cradle-to-grave management.

Protocol A: Solid Waste Disposal

Solid residues, including contaminated filter paper and crystallized product, must be isolated from incompatible reagents.

  • Collection & Dust Suppression: Gently sweep solid residues into a high-density polyethylene (HDPE) container. Causality: Nitroaromatic dusts can be sensitizing and pose a deflagration risk if suspended in the air[2].

  • Chemical Segregation: Strictly isolate this waste from metal dusts (e.g., Zn, Fe) and solid alkalis (e.g., NaOH pellets). Causality: Solid-state contact with reducing agents can initiate exothermic nitro-reduction[2].

  • Self-Validation Check: After packing the waste, leave the container loosely capped in a fume hood for 15 minutes. Inspect for any signs of heat generation or off-gassing before sealing completely.

  • Final Routing: Label the container as "Hazardous Waste: Nitroaromatic Solid." Route exclusively for high-temperature incineration (>1000°C) equipped with NOx scrubbers. Causality: Incineration is the EPA-preferred method for the complete destruction of nitroaromatic compounds, preventing groundwater contamination[5].

Protocol B: Liquid and Solvent Waste Disposal

Reaction filtrates and solvent washings require strict pH control prior to bulking.

  • pH Verification (Self-Validating Step): Before adding liquid waste to a central accumulation carboy, test a 1 mL aliquot with pH paper. Proceed only if the pH is between 4.0 and 7.0.

  • Quenching & Neutralization: If the solution is basic (pH > 7), cautiously neutralize it with dilute hydrochloric acid (1M HCl) in an ice bath. Causality: Neutralization prevents the base-catalyzed hydrolysis of the phthalimide ring, which would otherwise generate ammonia gas and pressurize the waste drum[3].

  • Solvent Segregation: Transfer the neutralized solution into a dedicated "Non-Halogenated Organic Waste" or "Halogenated Organic Waste" carboy, depending on the primary solvent. Do not mix with heavy metal waste streams (e.g., Pd/C or Raney Nickel) to avoid catalytic nitro reduction[2].

DisposalWorkflow Start 3-(4-Nitro-1,3-dioxoisoindolin-2-yl) propanoic acid Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid SolidPack Pack in Double-Sealed HDPE Containers Solid->SolidPack LiquidSeg Segregate from: Strong Bases & Reducers Liquid->LiquidSeg Incineration High-Temperature Incineration (>1000°C) with Scrubber SolidPack->Incineration LiquidSeg->Incineration Organic Solvents

Figure 1: Waste segregation and incineration workflow for nitro-phthalimide derivatives.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to mitigate inhalation and reactivity risks.

  • Isolation: Evacuate the immediate area. Responders must don a flame-retardant lab coat, chemical safety goggles, and double nitrile gloves[2].

  • Dampening: Lightly mist the spilled powder with water or a high-flashpoint inert solvent to suppress dust generation[2].

  • Collection: Use a non-sparking, anti-static brush and dustpan to collect the dampened material into a dedicated hazardous waste container. Crucial Warning: Never use a standard laboratory vacuum; the static charge and motor heat can ignite airborne nitroaromatic dusts.

  • Decontamination: Wash the affected surface thoroughly with a mixture of acetone and water. Collect all cleaning materials and washings into the liquid hazardous waste stream[2].

References

  • PubChem . "2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid | CID 2770878." National Center for Biotechnology Information. Available at:[Link][4]

  • PubChem . "Phthalimide | CID 6809." National Center for Biotechnology Information. Available at:[Link][3]

  • U.S. Environmental Protection Agency (EPA) . "Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)." SW-846 Hazardous Waste Test Methods. Available at:[Link][5]

  • PrecisionFDA . "4-NITRO LENALIDOMIDE Substance Hierarchy." U.S. Food and Drug Administration. Available at:[Link][1]

Sources

Handling

Comprehensive Safety and Handling Guide for 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid. The inf...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid. The information herein is synthesized from the known hazards of its constituent chemical groups, including aromatic nitro compounds, isoindoline-1,3-diones, and propanoic acid derivatives, to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

  • Aromatic Nitro Group: Compounds containing this group are often toxic and can be readily absorbed through the skin. They may also pose a risk of methemoglobinemia.

  • Isoindoline-1,3-dione Core: This structure is found in various biologically active molecules. While not acutely toxic, derivatives can have potent physiological effects.

  • Propanoic Acid Moiety: This can contribute to the irritant nature of the compound.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on these known hazards, a conservative and multi-layered PPE approach is crucial to minimize exposure.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is contingent on the nature of the work being performed. The following table summarizes the recommended PPE for handling 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid in various laboratory settings.

Body Part Recommended Protection Rationale
Eyes/Face Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. A full-face shield should be worn over goggles when there is a significant splash or dust generation risk.[2][3]To protect against splashes, and fine dust particles that can cause serious eye irritation.[4][5]
Skin/Body A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned. For tasks with a high potential for splash, a chemical-resistant apron or suit is advised.[2][6]To protect the skin from irritation and prevent contamination of personal clothing. Aromatic nitro compounds can be absorbed through the skin.
Hands Chemical-resistant gloves are mandatory. Butyl rubber or Viton® gloves are highly recommended for handling aromatic nitro compounds and acids due to their high resistance to permeation.[2][3] Neoprene gloves may be suitable for shorter-duration tasks.[2][3] Double-gloving is a best practice to enhance protection.[2]To prevent skin contact, which can cause irritation and potential systemic toxicity.[5]
Respiratory All work with the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[2][4] If a fume hood is not available or for high-energy operations (e.g., sonication, grinding), a NIOSH-approved respirator with an N95 or higher particulate filter is necessary.[6]To prevent respiratory tract irritation from inhalation of the compound's dust or aerosols.[5]
Feet Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory.[6]To protect feet from spills.

Operational and Disposal Plans

A clear and concise operational and disposal plan is fundamental to laboratory safety. The following step-by-step guidance provides a framework for the safe handling and disposal of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid.

3.1. Handling Procedures

  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower should be accessible and tested regularly.[4]

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood or a containment glove box to prevent the generation of airborne dust.

    • Use anti-static weighing paper or boats to minimize dust dispersal.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • During the Reaction:

    • Keep all containers of the compound tightly sealed when not in use.[4]

    • Clearly label all vessels containing the compound.

    • Avoid heating the compound in a closed system.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

    • Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[4]

3.2. Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Spill:

    • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For large spills, evacuate the area and contact the institution's environmental health and safety department.

3.3. Disposal Plan

All waste containing 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Disposal:

    • Dispose of the hazardous waste through your institution's designated hazardous waste management program.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

Visualization of Safety Protocols

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handling_weigh Weigh Solid in Fume Hood prep_emergency->handling_weigh handling_solution Prepare Solution in Fume Hood handling_weigh->handling_solution handling_reaction Conduct Reaction handling_solution->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose post_wash Wash Hands Thoroughly cleanup_dispose->post_wash post_remove_ppe Remove & Store PPE post_wash->post_remove_ppe

Caption: Workflow for safe handling of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid.

PPE Selection Logic

This diagram outlines the decision-making process for selecting the appropriate level of PPE.

G start Assess Task Risk is_solid Handling Solid? start->is_solid is_splash Splash Potential? is_solid->is_splash Yes ppe_base Standard PPE: Lab Coat, Goggles, Gloves, Closed-toe Shoes is_solid->ppe_base No (Solution) is_aerosol Aerosol Generation? is_splash->is_aerosol Yes ppe_apron Add Chemical Apron is_splash->ppe_apron Yes ppe_face_shield Add Full-Face Shield is_aerosol->ppe_face_shield No ppe_respirator Use N95+ Respirator is_aerosol->ppe_respirator Yes ppe_base->is_splash ppe_apron->is_aerosol

Caption: Decision tree for selecting appropriate PPE based on the task.

References

  • Benchchem. Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Benchchem. Personal protective equipment for handling 2-Nitrophenol.
  • Dräger. Gas Detectors & PPE for Nitrobenzene | C6H5NO2 | 98-95-3.
  • Your Safety Company. The Acid Test: Essential PPE for Nitric Acid Protection. 2025.
  • Zoetis. Revision date: 23-Apr-2014.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. 3-Nitropropionic acid.
  • Cayman Chemical. 3-Nitropropionic Acid. 2025.
  • Sigma-Aldrich. 3-Nitropropionic acid - Safety Data Sheet.
  • PubChem. 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid.

Sources

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